15-Hexadecynoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
hexadec-15-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGUNYANHPRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243987 | |
| Record name | 15-Hexadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99208-90-9 | |
| Record name | 15-Hexadecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hexadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 15-Hexadecynoic Acid: A Chemist's Tool for Unraveling Protein Palmitoylation
Introduction: The Significance of a Terminal Alkyne in Fatty Acid Biology
In the intricate landscape of cellular signaling and protein function, post-translational modifications (PTMs) represent a critical layer of regulation. Among these, protein S-palmitoylation, the reversible attachment of the 16-carbon saturated fatty acid palmitate to cysteine residues, has emerged as a pivotal mechanism governing protein localization, stability, and interaction networks. The transient nature of this lipid modification makes it a dynamic regulator in a multitude of physiological and pathological processes. However, studying the "palmitoylome" has been historically challenging due to the lack of robust analytical tools.
The advent of bioorthogonal chemistry has revolutionized our ability to probe and understand these dynamic cellular events. 15-Hexadecynoic acid (15-HDYA), a synthetic analog of palmitic acid, is at the forefront of this revolution. Its key feature is a terminal alkyne group, a small, chemically inert handle that does not significantly perturb the fatty acid's metabolism and incorporation into proteins. This alkyne moiety allows for a highly specific and efficient chemical ligation to a reporter molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry". This guide provides a comprehensive technical overview of 15-Hexadecynoic acid, from its fundamental properties to its application in cutting-edge research for professionals in drug development and life sciences.
Core Properties of 15-Hexadecynoic Acid
A thorough understanding of the physicochemical properties of 15-Hexadecynoic acid is paramount for its effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 99208-90-9 | [1][2][3] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |
| Molecular Weight | 252.39 g/mol | [1][2][4] |
| IUPAC Name | hexadec-15-ynoic acid | [3][5] |
| Synonyms | Alkynyl Palmitic Acid, 15-HDYA, Palmitic acid (15-yne) | [2][3][6] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in organic solvents like DMSO. Insoluble in water. | [5][7] |
| Storage Conditions | Store at -20°C for long-term stability. Can be stored at 0-4°C for short periods, protected from light. | [3] |
Principle of Application: Metabolic Labeling and Click Chemistry
The utility of 15-Hexadecynoic acid lies in a two-step experimental workflow: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Incorporation: Cells are incubated with 15-Hexadecynoic acid, which, due to its structural similarity to palmitic acid, is readily taken up and utilized by the cell's own enzymatic machinery. Specifically, it is activated to 15-hexadecynoyl-CoA and subsequently attached to cysteine residues of proteins by palmitoyl acyltransferases (PATs).[3] This process effectively tags palmitoylated proteins with a bioorthogonal alkyne handle.
-
Click Chemistry Ligation: After labeling, cells are lysed, and the proteome is subjected to a click chemistry reaction. An azide-functionalized reporter molecule (e.g., a fluorophore for in-gel visualization or biotin for affinity purification and mass spectrometry) is covalently attached to the alkyne-tagged proteins.[2] The high specificity and efficiency of the CuAAC reaction ensure that only the metabolically labeled proteins are tagged.[2][6]
Figure 1: Workflow for metabolic labeling and detection of palmitoylated proteins using 15-Hexadecynoic acid.
Experimental Protocols
Synthesis of 15-Hexadecynoic Acid via Corey-Fuchs Reaction
For research groups with synthetic chemistry capabilities, 15-Hexadecynoic acid can be synthesized from a suitable aldehyde precursor using the Corey-Fuchs reaction. This two-step process first converts an aldehyde to a 1,1-dibromoolefin, which is then treated with a strong base to yield the terminal alkyne.[4][7][8][9]
Step 1: Synthesis of the Dibromoolefin
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0°C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add the starting aldehyde (e.g., 15-oxopentadecanoic acid methyl ester) (1.0 eq) dissolved in dry DCM to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the dibromoolefin product by silica gel chromatography.
Step 2: Formation of the Terminal Alkyne
-
Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium (2.0 eq) and allow the mixture to stir for 1 hour at -78°C, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude terminal alkyne. If the starting material was a methyl ester, saponification followed by acidic workup will yield 15-Hexadecynoic acid.
Metabolic Labeling and Proteomic Analysis of Palmitoylated Proteins
This protocol outlines a comprehensive workflow for the identification of palmitoylated proteins in cultured mammalian cells using 15-Hexadecynoic acid followed by LC-MS/MS analysis.
Materials:
-
15-Hexadecynoic acid (Cayman Chemical, Cat# 13266 or equivalent)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% NP-40 lysis buffer: 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Click-iT™ Protein Reaction Buffer Kit (or individual components: CuSO₄, reducing agent)
-
Biotin-azide
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., sample buffer for SDS-PAGE)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with 50 µM 15-Hexadecynoic acid in complete medium for 12 hours.[10]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction components in the following order: biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotinylated (i.e., palmitoylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS with 1% SDS, PBS) is recommended.
-
-
On-Bead Digestion:
-
Resuspend the beads in 25 mM ammonium bicarbonate.
-
Reduce the proteins by adding 10 mM DTT and incubating for 40 minutes at 55°C.[10]
-
Alkylate the cysteines by adding 40 mM IAA and incubating for 30 minutes at room temperature in the dark.[10]
-
Digest the proteins overnight at 37°C with mass spectrometry grade trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt Human Proteome) using a search engine like MaxQuant or Proteome Discoverer.[12]
-
Include variable modifications such as oxidation of methionine and carbamidomethylation of cysteine (if IAA was used).
-
Identify proteins that are significantly enriched in the 15-Hexadecynoic acid-labeled samples compared to control samples (cells not treated with the fatty acid analog).
-
Applications in Signaling Pathway Elucidation
Protein palmitoylation is a key regulatory mechanism in numerous signaling pathways. 15-Hexadecynoic acid is a powerful tool to dissect the role of this modification in these complex networks.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is often implicated in cancer. Several core components of this pathway are known to be palmitoylated.
-
Wnt Proteins: Palmitoylation of Wnt proteins themselves is essential for their secretion and interaction with the Frizzled (Fzd) family of receptors.[3][13] This modification of a conserved serine residue with palmitoleic acid is catalyzed by the enzyme Porcupine (PORCN).[5] Using 15-Hexadecynoic acid and its analogs can help identify novel Wnt isoforms that are palmitoylated and understand the dynamics of this process.
-
LRP6 Co-receptor: The Wnt co-receptor LRP6 is palmitoylated on a juxtamembranous cysteine, a modification required for its exit from the endoplasmic reticulum and subsequent participation in Wnt signaling.[14]
Figure 2: Role of palmitoylation in the Wnt signaling pathway.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute the largest family of cell surface receptors and are major drug targets. Palmitoylation plays a multifaceted role in regulating their function.
-
GPCRs: Many GPCRs are themselves palmitoylated, which can influence their dimerization, G-protein coupling, desensitization, and internalization.[15][16]
-
G Proteins: The α-subunits of heterotrimeric G proteins are often palmitoylated, which is critical for their membrane localization and interaction with GPCRs.[17][18]
-
Regulators of G-protein Signaling (RGS) Proteins: Palmitoylation can protect RGS proteins, which are negative regulators of GPCR signaling, from proteasomal degradation, thereby modulating the duration of the signal.[19]
Figure 3: The influence of palmitoylation on GPCR signaling components.
Conclusion and Future Perspectives
15-Hexadecynoic acid has proven to be an indispensable tool for the study of protein palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity via click chemistry has enabled the identification of hundreds of previously unknown palmitoylated proteins, providing novel insights into the regulation of a wide array of cellular processes. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to confidently employ this powerful chemical probe in their own investigations.
Future advancements in this field will likely focus on improving the temporal and spatial resolution of palmitoylation analysis, potentially through the development of new photo-activatable or caged fatty acid probes. Furthermore, combining metabolic labeling with 15-Hexadecynoic acid with quantitative proteomic techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) will allow for more precise quantification of changes in palmitoylation dynamics in response to various stimuli or in different disease states. As our understanding of the "palmitoylome" continues to expand, so too will our appreciation for the profound impact of this lipid modification on cellular life, with 15-Hexadecynoic acid remaining a key instrument in this journey of discovery.
References
-
Abrami, L., Kunz, B., Deuquet, J., & van der Goot, F. G. (2008). Palmitoylation and ubiquitination regulate exit of the Wnt signaling protein LRP6 from the endoplasmic reticulum. Proceedings of the National Academy of Sciences, 105(15), 5384–5389. [Link]
-
Roth, A. F., Wan, J., Bailey, A. O., Sun, B., Kuchar, J. A., Green, W. N., & Yates, J. R. (2006). Global analysis of protein palmitoylation in yeast. Cell, 125(5), 1003–1013. [Link]
-
Qanbar, R., & Bouvier, M. (2003). Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function. Pharmacology & therapeutics, 97(1), 1–33. [Link]
-
Avanti Polar Lipids. (n.d.). Palmitic acid (15-yne) | 99208-90-9. Retrieved from [Link]
-
Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. Biotechnology, 33(1), 47-54. [Link]
-
Yucel, D., et al. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols, 5(3), 103348. [Link]
-
NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]
-
Kurayoshi, M., et al. (2007). Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signaling. Biochemical Journal, 402(3), 515-523. [Link]
-
Huang, B., & Chengqian, Y. (2024). identifying palmitoylated proteins. PRIDE Archive. [Link]
-
Chini, B., & Parenti, M. (2012). Regulation of G protein-coupled receptors by palmitoylation and cholesterol. BMC Biology, 10, 21. [Link]
-
Gαq Palmitoylation as a Key Regulator of GPCR Signaling. (2024). bioRxiv. [Link]
-
Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. (2020). ResearchGate. [Link]
-
Chen, C. A., et al. (2011). DHHC protein-dependent palmitoylation protects regulator of G-protein signaling 4 from proteasome degradation. Journal of Biological Chemistry, 286(33), 28887-28895. [Link]
-
SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
-
Mechanistic Understanding of the Palmitoylation of Go Protein in the Allosteric Regulation of Adhesion Receptor GPR97. (2022). International Journal of Molecular Sciences, 23(17), 9901. [Link]
-
Paulo, J. A. (2020). Proteome Analysis Using Gel-LC-MS/MS. Current Protocols in Molecular Biology, 131(1), e120. [Link]
-
Paulo, J. A. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Methods in molecular biology (Clifton, N.J.), 1425, 223–233. [Link]
-
Allen, J., & Spraggins, J. (2020). LC-MS/MS Label-Free Proteomic Data Analysis Parameters. protocols.io. [Link]
-
PubChem. (n.d.). 15-Hexadecynoic acid. Retrieved from [Link]
Sources
- 1. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]
- 3. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylated proteins: purification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
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Technical Monograph: 15-Hexadecynoic Acid
The Premier Bio-Orthogonal Probe for S-Palmitoylation Profiling in Drug Discovery
Executive Summary
15-Hexadecynoic acid (15-HDYA) is a synthetic fatty acid analog designed to function as a bio-orthogonal probe. Structurally mimicking palmitic acid (C16:0), it incorporates a terminal alkyne group that is chemically inert in biological systems but highly reactive toward azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
For drug development professionals, 15-HDYA is the gold standard for profiling S-palmitoylation —a reversible post-translational modification critical for the trafficking and signaling of G-Protein Coupled Receptors (GPCRs), oncogenes (e.g., Ras), and viral proteins. Unlike radiolabeled palmitate (
Chemical Identity & Nomenclature
Directive: Use the table below to cross-reference compound identity in procurement and literature searches.
| Category | Primary Identifier / Synonym | Notes |
| Common Name | 15-Hexadecynoic acid | Standard nomenclature in biochemical literature. |
| CAS Number | 99208-90-9 | Unique numerical identifier for database search. |
| IUPAC Name | Hexadec-15-ynoic acid | Formal systematic name indicating 16 carbons with alkyne at C15. |
| Abbreviation | 15-HDYA | Frequently used in method sections of academic papers. |
| Functional Synonyms | Alkynyl Palmitic Acid (aPA)Palmitic Acid AlkyneOmega-alkynyl palmitate | Describes the functional modification (alkyne) on the palmitate scaffold.[1] |
| Related Probes | 17-Octadecynoic acid (17-ODYA) | The C18 (stearic acid) analog, often used as a control or for stearoylation. |
Physiochemical Properties
-
Molecular Formula:
-
Molecular Weight: 252.39 g/mol
-
Solubility: Soluble in DMSO (>25 mg/mL), Ethanol, and DMF. Poorly soluble in water.
-
Storage: -20°C, desiccated and protected from light.
Mechanism of Action: The "Click" Logic
The utility of 15-HDYA relies on the metabolic fidelity of the cell's acyl-transferase machinery.
-
Metabolic Incorporation: Cells treated with 15-HDYA uptake the fatty acid and convert it to 15-Hexadecynoyl-CoA .
-
Enzymatic Transfer: Palmitoyl Acyltransferases (PATs/DHHCs) recognize the CoA-derivative and transfer the alkynyl-fatty acid to specific cysteine residues on target proteins (S-Palmitoylation).
-
Bio-Orthogonal Ligation: Upon cell lysis, the alkyne handle reacts with an azide-tagged reporter (biotin or fluorophore) in the presence of Cu(I), forming a stable triazole linkage.
Visualization: The Click Chemistry Pathway
Caption: Workflow from metabolic incorporation of the probe to chemoselective ligation.
Applications in Drug Development
A. Target Validation (GPCRs)
Many GPCRs (e.g., Mu-opioid receptor, Beta-adrenergic receptors) require palmitoylation for proper membrane localization and signaling. 15-HDYA allows researchers to:
-
Assess if a drug candidate alters the palmitoylation status of a receptor.
-
Determine if preventing palmitoylation (via PAT inhibition) affects receptor internalization.
B. Off-Target Screening
Inhibitors of palmitoyl acyltransferases (DHHCs) are emerging cancer therapeutics. 15-HDYA enables global proteomic profiling to ensure that a DHHC inhibitor does not inadvertently block essential palmitoylation events in healthy tissue.
C. Dynamic Profiling (Pulse-Chase)
Unlike antibodies which measure total protein, 15-HDYA labeling measures newly palmitoylated proteins. This allows for "Pulse-Chase" experiments to determine the turnover rate of the palmitate modification, a critical parameter for protein stability studies.
Experimental Protocol: Metabolic Labeling & Click Reaction
Expert Insight: The most common failure point in this protocol is the lysis buffer. Do NOT use Tris-based buffers (e.g., Tris-HCl) during the Click reaction, as Tris acts as a chelator that inhibits the Copper catalyst.[2] Use HEPES or PBS instead.
Phase 1: Metabolic Labeling
-
Preparation: Dissolve 15-HDYA in DMSO to create a 50 mM stock .
-
Cell Culture: Seed cells (e.g., HEK293, HeLa) to 70-80% confluency.
-
Pulse: Dilute stock into warm culture media (serum-free preferred to reduce lipid competition) to a final concentration of 20–50 µM .
-
Control: Treat parallel flask with DMSO vehicle only.
-
Optional: Add Palmitostatin B (PAT inhibitor) as a negative control.
-
-
Incubation: Incubate cells for 4–16 hours at 37°C.
Phase 2: Lysis & Preparation
-
Harvest: Wash cells 2x with cold PBS to remove excess probe.
-
Lysis: Lyse cells in RIPA buffer (Tris-free) : 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitors.
-
Clarify: Centrifuge at 13,000 x g for 10 mins at 4°C. Collect supernatant.
-
Normalize: Adjust protein concentration to 1–2 mg/mL.
Phase 3: Copper-Catalyzed Click Reaction (CuAAC)
Safety Note: Perform in a fume hood if using volatile solvents. Reagents:
-
Azide Tag: Biotin-Azide or TAMRA-Azide (100 µM stock).
-
TCEP: 50 mM stock (freshly prepared).
-
TBTA (Ligand): 10 mM stock in DMSO (Enhances reaction efficiency and protects proteins).
Reaction Mix (Add in order):
-
50 µL Cell Lysate (100 µg protein).
-
1 µL Azide Tag (Final: 100 µM).
-
1 µL TBTA (Final: 100 µM).
-
1 µL CuSO4 (Final: 1 mM).
-
1 µL TCEP (Final: 1 mM). Vortex immediately.
Incubation:
-
Incubate for 1 hour at Room Temperature in the dark.
-
Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted reagents before Western Blot or Mass Spec analysis.
Visualization: Protocol Workflow
Caption: Step-by-step experimental workflow for 15-HDYA labeling.
References
-
MedKoo Biosciences. 15-Hexadecynoic acid Product Datasheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 127256: 15-Hexadecynoic acid. Retrieved from
-
Gao, X., & Hannoush, R. N. (2014). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Cell Chemical Biology.[2] Retrieved from
-
Fairbanks, B. D., et al. (2021). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid. National Institutes of Health (PMC). Retrieved from
-
BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from
Sources
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- 2. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 15-Hexadecynoic Acid: Properties, Applications, and Protocols
Abstract
15-Hexadecynoic acid (15-HDYA), a terminal alkyne-containing analogue of palmitic acid, has emerged as an indispensable chemical probe in the study of protein S-palmitoylation and other lipid modifications. Its unique structure allows for metabolic incorporation into cellular pathways, followed by bioorthogonal "click" chemistry for the detection, visualization, and enrichment of lipid-modified proteins. This guide provides a comprehensive overview of 15-HDYA, including its fundamental physicochemical properties, its mechanistic integration into cellular systems, and detailed, field-proven protocols for its application in proteomic research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for investigating the role of protein lipidation in health and disease.
Introduction: The Significance of a "Clickable" Fatty Acid
Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon palmitic acid, is a critical regulator of protein trafficking, localization, stability, and function.[1] Dysregulation of this process is implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular conditions.
Historically, studying palmitoylation has been challenging. Traditional methods, such as metabolic labeling with radioactive [3H]-palmitate, suffer from low sensitivity, long exposure times, and the hazards associated with radioactivity.[1][2] The development of 15-Hexadecynoic acid (15-HDYA), also known as Alkynyl Palmitic Acid, has revolutionized the field.[3][4]
Causality of Innovation: 15-HDYA was engineered to be a near-perfect mimic of palmitic acid, enabling its recognition and utilization by the cell's own enzymatic machinery, specifically protein acyltransferases (PATs).[1] The key innovation is the replacement of the terminal methyl group of palmitic acid with an alkyne group (C≡CH). This terminal alkyne is a bioorthogonal handle; it does not interfere with normal cellular processes but can be specifically and efficiently reacted with an azide-tagged reporter molecule (e.g., a fluorophore or biotin) in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry".[3][5] This allows for robust and specific labeling of proteins that have incorporated the fatty acid analog.
Physicochemical Properties of 15-Hexadecynoic Acid
A thorough understanding of the physical and chemical properties of 15-HDYA is paramount for its effective use in experimental settings, from stock solution preparation to ensuring cellular uptake.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₂ | [4][6] |
| Molecular Weight | 252.40 g/mol (or 252.39 g/mol ) | [4][6] |
| Exact Mass | 252.2089 Da | [4][6] |
| Appearance | White to off-white crystalline solid | [3] |
| IUPAC Name | Hexadec-15-ynoic acid | [4][6] |
| Melting Point | ~59.1°C (estimate) | [3] |
| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Store dry and protected from light. | [4] |
| Solubility | DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 30 mg/mL | [3] |
Expert Insight: The solubility of 15-HDYA in aqueous media is very low, similar to its natural counterpart, palmitic acid. Therefore, stock solutions must be prepared in organic solvents like DMSO or ethanol. When preparing working media for cell culture, it is critical to ensure the final solvent concentration is non-toxic to the cells (typically <0.5% v/v). The fatty acid should be complexed to fatty acid-free Bovine Serum Albumin (BSA) to facilitate its delivery and uptake by cells in culture.
Mechanism of Action: From Metabolic Labeling to Detection
The utility of 15-HDYA is grounded in a two-stage process: metabolic incorporation followed by bioorthogonal ligation.
Stage 1: Metabolic Incorporation Cells are incubated with 15-HDYA. The fatty acid is transported into the cell and activated to its coenzyme A (CoA) derivative, 15-hexadecynoyl-CoA, by acyl-CoA synthetases. This activated form is then recognized by protein acyltransferases (PATs), which catalyze the covalent attachment of the fatty acid to the thiol group of cysteine residues on target proteins, forming a thioester bond.[1] This process mirrors the natural S-palmitoylation pathway.
Stage 2: Bioorthogonal Ligation (Click Chemistry) After metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne handle on the incorporated 15-HDYA is now available for the CuAAC click reaction. The lysate is treated with a cocktail containing:
-
Azide-Reporter: An azide-functionalized molecule (e.g., Azide-Biotin for affinity purification or Azide-Fluorophore for in-gel fluorescence).
-
Copper(I) Catalyst: Typically generated in situ from a CuSO₄ source and a reducing agent like sodium ascorbate.
-
Ligand: A copper-chelating ligand like TBTA to stabilize the Cu(I) oxidation state and improve reaction efficiency.
This reaction creates a stable triazole linkage between the fatty acid and the reporter tag, enabling downstream detection and analysis.
Caption: Workflow for 15-HDYA metabolic labeling and detection.
Experimental Protocol: Profiling S-Palmitoylated Proteins
This protocol provides a robust workflow for the identification of S-palmitoylated proteins from cultured cells using 15-HDYA and biotin-azide for subsequent affinity purification and mass spectrometry analysis.
A. Materials and Reagents
-
15-Hexadecynoic acid (15-HDYA)
-
Fatty Acid-Free BSA
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Azide
-
Click Chemistry Reagents: Copper(II) Sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE reagents
B. Step-by-Step Methodology
Step 1: Preparation of 15-HDYA-BSA Complex (Self-Validating Step)
-
Rationale: Complexing 15-HDYA with BSA is crucial for its solubilization in aqueous culture media and efficient uptake by cells.
-
Prepare a 10 mM stock of 15-HDYA in DMSO.
-
Prepare a 1% (w/v) fatty acid-free BSA solution in serum-free medium.
-
Warm the BSA solution to 37°C.
-
Add the 15-HDYA stock solution dropwise to the warm BSA solution while vortexing to achieve a final concentration of 1 mM 15-HDYA. This creates a 10X stock of the complex.
-
Incubate at 37°C for 30 minutes to ensure complete complexation.
Step 2: Metabolic Labeling of Cells
-
Rationale: Cells are incubated with the probe to allow for its incorporation into proteins via the natural palmitoylation cycle. A no-probe control is essential for identifying non-specific interactions.
-
Plate cells to achieve ~80% confluency on the day of the experiment.
-
Prepare the labeling medium by diluting the 10X 15-HDYA-BSA complex into fresh culture medium to a final concentration of 20-100 µM.
-
For the negative control, prepare a parallel culture dish with medium containing the BSA-DMSO vehicle only.
-
Remove the existing medium from the cells, wash once with PBS, and add the labeling medium (or control medium).
-
Incubate the cells for 4-6 hours at 37°C, 5% CO₂.
Step 3: Cell Lysis and Protein Quantification
-
Rationale: Cells are lysed under conditions that preserve protein integrity. Accurate protein quantification ensures equal input for the click reaction.
-
Wash cells twice with cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA assay).
Step 4: Click Chemistry Reaction
-
Rationale: This step specifically attaches a biotin tag to the alkyne-modified proteins.
-
In a microcentrifuge tube, combine 500 µg - 1 mg of protein lysate.
-
Add the click reaction components sequentially. A recommended final concentration in a 50 µL reaction is:
-
Biotin-Azide: 100 µM
-
TCEP: 1 mM (freshly prepared)
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
Step 5: Protein Precipitation and Enrichment
-
Rationale: Precipitation removes excess click reagents. Streptavidin beads then capture the biotin-tagged (i.e., palmitoylated) proteins.
-
Precipitate the protein from the click reaction using a chloroform/methanol precipitation method to remove lipids and unreacted reagents.
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Dilute the sample with lysis buffer (without SDS) to reduce the SDS concentration to 0.1%.
-
Add pre-washed streptavidin-agarose beads and incubate overnight at 4°C with rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Step 6: Elution and Analysis
-
Rationale: The captured proteins are eluted and can be analyzed by Western blot or prepared for mass spectrometry.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting with an antibody against a protein of interest or streptavidin-HRP to visualize all captured proteins.
-
For proteomics, proteins on the beads can be subjected to on-bead digestion with trypsin for subsequent LC-MS/MS analysis.
Sources
- 1. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-hexadecynoic acid | 99208-90-9 [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. Bioorthogonal and click chemistry: Celebrating the 2022 Nobel Prize in Chemistry Home [pubs.rsc.org]
- 6. 15-Hexadecynoic acid | C16H28O2 | CID 127256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Synthesis and Application of 15-Hexadecynoic Acid (15-HDYA)
A Technical Guide for Chemical Probes in Lipidomics
Executive Summary
15-Hexadecynoic acid (15-HDYA) is a bioorthogonal fatty acid analog that functions as a metabolic surrogate for palmitic acid (C16:0). It is the industry-standard chemical probe for profiling S-palmitoylation , a reversible post-translational modification critical for protein trafficking and signaling. Unlike radiolabeled palmitate (
This guide details the "Alkyne Zipper" synthesis strategy , a chemically elegant route that ensures high isomeric purity of the terminal alkyne, followed by the specific application protocols for proteomic profiling.
Scientific Foundation & Rationale
The "Stealth" Modification
Palmitoylation involves the thioesterification of a 16-carbon saturated fatty acid to cysteine residues.[1] 15-HDYA replaces the terminal methyl group of palmitic acid with an alkyne moiety (
-
Steric Mimicry: The linear geometry of the alkyne minimizes steric perturbation, allowing Palmitoyl Acyltransferases (PATs/DHHCs) to recognize and incorporate the probe into native substrates.
-
Bioorthogonality: The terminal alkyne is inert in biological systems but reacts selectively with azide-tagged reporters (biotin or fluorophores) ex vivo.[1]
Critical Design Constraint: Isomeric Purity
The efficacy of 15-HDYA depends entirely on the alkyne being at the
Chemical Synthesis: The KAPA Zipper Strategy
While nucleophilic substitution (alkyl halide + acetylide) is a common route, it often suffers from incomplete coupling or difficult purifications of long-chain precursors. The Alkyne Zipper Reaction , pioneered by Brown and Yamashita, is the "Expert" route for generating long-chain terminal alkynes. It thermodynamically drives an internal alkyne to the terminus using a superbase.[1]
Synthetic Workflow Diagram
Caption: The "Zipper" strategy converts an internal alkyne to the thermodynamic terminal product, followed by oxidation to the fatty acid.
Detailed Protocol
Phase 1: The Alkyne Zipper (Isomerization)
-
Objective: Convert 9-hexadecyn-1-ol (or similar internal isomer) to 15-hexadecyn-1-ol.
-
Reagents: Potassium Hydride (KH), 1,3-Diaminopropane, 9-Hexadecyn-1-ol.
-
Mechanism: The superbase Potassium 3-Aminopropylamide (KAPA) is generated in situ.[1] It rapidly deprotonates propargylic positions, allowing the triple bond to "zip" along the chain.[1] The reaction is driven to completion because the terminal acetylide anion is the most stable species, trapping the equilibrium at the end of the chain.
Step-by-Step:
-
KAPA Formation: In a flame-dried flask under Argon, wash KH (35% dispersion in oil, ~40 mmol) with dry hexane (3x) to remove oil.[1] Add anhydrous 1,3-diaminopropane (solvent). Stir at RT until the vigorous evolution of
ceases (approx 1 hr). The solution turns brown/purple.[1] -
Isomerization: Cool the KAPA solution to 0°C. Add 9-hexadecyn-1-ol (10 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Pour the mixture carefully into ice-water (exothermic!). Extract with diethyl ether (3x).[1]
-
Purification: Wash combined organics with 1M HCl (to remove diamine), then brine. Dry over
.[1] Concentrate. Flash chromatography (Hexanes/EtOAc) yields 15-hexadecyn-1-ol .
Phase 2: Jones Oxidation
-
Objective: Oxidize the primary alcohol to the carboxylic acid.
-
Reagents: Chromium trioxide (
), Sulfuric acid ( ), Acetone.
Step-by-Step:
-
Preparation: Dissolve 15-hexadecyn-1-ol (from Phase 1) in acetone (0.1 M concentration) and cool to 0°C.
-
Addition: Add Jones Reagent dropwise until a persistent orange color remains (indicating excess oxidant).[1]
-
Workup: Stir for 1 hour at 0°C. Quench with isopropanol (turns solution green). Dilute with water and extract with hexanes or ether.[1]
-
Final Purification: Recrystallize from hexanes or perform column chromatography to obtain pure 15-Hexadecynoic acid .
Quality Control & Characterization
| Parameter | Method | Expected Result |
| Identity | Terminal Alkyne: Triplet at | |
| Purity | GC-MS | Single peak; Molecular Ion |
| Isomeric Purity | Terminal alkyne carbons at |
Biological Application: Proteomic Profiling
Once synthesized, 15-HDYA is used to label the "palmitoylome."
Metabolic Labeling Workflow
Caption: Workflow for profiling S-palmitoylation using 15-HDYA and click chemistry.
Critical Protocol Parameters
-
Concentration: Use 20–100 µM 15-HDYA. Higher concentrations may induce toxicity or off-target incorporation.[1]
-
Competition: Always include a control with 2-Bromopalmitate (2-BP) (a broad-spectrum PAT inhibitor) to validate that the signal is enzymatic.[1]
-
Hydroxylamine Cleavage: To confirm the linkage is a thioester (S-palmitoylation) and not an amide (N-palmitoylation), treat the click-labeled lysate with Neutral Hydroxylamine (NH
OH) . S-palmitoylation is labile to NH OH; the signal should disappear.[1]
References
-
Hang, H. C., et al. (2011).[1] "Bioorthogonal Chemical Reporters for Analyzing Protein Lipidation and Lipid Trafficking." Accounts of Chemical Research. Link
-
Martin, B. R., & Cravatt, B. F. (2009).[1] "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods.[1][3] Link
-
Brown, C. A., & Yamashita, A. (1975).[1][4] "Saline hydrides and superbases in organic reactions. IX. Acetylene zipper.[1][4][5] Exceptionally facile contrathermodynamic multipositional isomerization of alkynes with potassium 3-aminopropylamide." Journal of the American Chemical Society.[1][4] Link
-
Kostiuk, M. A., et al. (2008).[1][3] "Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue." The FASEB Journal.[1][3] Link
-
Grammel, M., & Hang, H. C. (2013).[1] "Chemical reporters for biological discovery." Nature Chemical Biology.[1][6] Link
Sources
- 1. 2-Hexadecynoic acid | C16H28O2 | CID 151047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. synarchive.com [synarchive.com]
- 5. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 6. 15-Hexadecynoic acid | C16H28O2 | CID 127256 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 15-Hexadecynoic Acid as a High-Fidelity Probe for S-Palmitoylation
Topic: 15-Hexadecynoic Acid as a Palmitic Acid Analog Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-Hexadecynoic acid (15-HDA) , also known as 15-HDYA or Alk-16, is a bioorthogonal chemical reporter designed to study protein S-palmitoylation (S-acylation).[1][2][3] Unlike radiolabeled palmitate (
Critical Distinction: While 17-Octadecynoic acid (17-ODYA) is frequently used in palmitoylation studies, it is a C18 analog (stearic acid mimic).[1] 15-HDA is the true C16 palmitic acid analog. Because the Zinc Finger DHHC (ZDHHC) family of acyltransferases exhibits distinct substrate specificities for C16 vs. C18 fatty acids, 15-HDA provides a higher-fidelity profile of the native palmitoylome, minimizing bias toward stearoylated proteins.
Chemical Biology & Mechanism of Action
The Bioorthogonal Strategy
The core principle relies on the cellular metabolic machinery to incorporate 15-HDA into proteins exactly as it would native palmitate.
-
Uptake & Activation: 15-HDA permeates the cell membrane and is converted to 15-HDA-CoA by acyl-CoA synthetases.
-
Transfer: ZDHHC palmitoyltransferases transfer the 15-HDA moiety to specific cysteine residues on target proteins via a labile thioester bond.
-
Detection: Post-lysis, the terminal alkyne group (which is biologically inert) reacts with an azide-functionalized reporter (biotin or fluorophore) in the presence of Cu(I) to form a stable triazole linkage.[4]
Mechanism Diagram
Figure 1: Mechanism of metabolic incorporation of 15-HDA followed by chemoselective ligation.
Experimental Protocol: The "Gold Standard" Workflow
This protocol is optimized for mammalian cell culture (e.g., HEK293, HeLa, Jurkat).
Reagents & Preparation
-
15-HDA Stock: Dissolve to 50–100 mM in DMSO. Store at -80°C. Avoid repeated freeze-thaw cycles.
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail. Crucial: Do NOT add DTT or reducing agents yet; they can hydrolyze the thioester bond.
-
Click Cocktail (Freshly Prepared):
-
CuSO4 (1 mM)
-
TBTA or THPTA Ligand (100 µM)
-
Azide-Tag (Biotin-Azide or Fluorescent-Azide, 10-100 µM)
-
TCEP (Tris(2-carboxyethyl)phosphine) (1 mM) or Sodium Ascorbate (fresh).
-
Step-by-Step Methodology
Phase 1: Metabolic Labeling
-
Seed Cells: Plate cells to reach 70-80% confluency.
-
Pulse: Replace media with fresh media containing 50–100 µM 15-HDA .
-
Note: Serum-reduced media (1-2% FBS) can enhance uptake efficiency by reducing competition with serum lipids.
-
-
Incubation: Incubate for 4–16 hours .
-
Pulse-Chase Option: To study turnover, wash cells after pulse and incubate in media with 100 µM excess native palmitic acid.
-
Phase 2: Lysis & Click Chemistry
-
Harvest: Wash cells 3x with ice-cold PBS to remove free probe.
-
Lysis: Lyse cells in Lysis Buffer (pH 7.4) on ice for 30 min. Clarify by centrifugation (13,000 x g, 10 min).
-
Protein Normalization: Measure protein concentration (BCA assay) and normalize samples (e.g., 1 mg/mL).
-
The Click Reaction:
-
Add reagents in this order: Lysate → Azide-Tag → TBTA → CuSO4 → TCEP.
-
Reasoning: Adding TCEP last initiates the reduction of Cu(II) to Cu(I) exactly when all components are present.
-
Incubate for 1 hour at Room Temperature with gentle rotation.
-
Phase 3: Precipitation & Analysis
-
Precipitation: Add ice-cold Methanol/Chloroform or Acetone to precipitate proteins.
-
Purpose: This removes unreacted click reagents and free probe, which is critical to prevent high background.
-
-
Resuspension: Air dry pellet and resuspend in SDS-PAGE loading buffer.
-
Self-Validation Check: If analyzing by Western Blot, ensure the loading buffer is pH neutral and avoid boiling if possible, or boil briefly (5 min), as thioesters are heat-labile.
-
-
Detection:
-
Fluorescence: Run SDS-PAGE and scan gel directly (if using Fluor-Azide).
-
Enrichment: If using Biotin-Azide, incubate resuspended proteins with Streptavidin beads, wash stringent (1% SDS), and elute for Mass Spec or Western Blot.
-
Workflow Diagram
Figure 2: Optimized experimental workflow for 15-HDA labeling.
Validation & Controls (Self-Validating Systems)
To ensure scientific integrity, every experiment must include the following controls.
The Hydroxylamine (NH2OH) Cleavage Assay
This is the definitive test to confirm S-palmitoylation (thioester) versus N-palmitoylation (amide).
-
Protocol: After the Click reaction and precipitation, split the sample. Treat one half with 1 M Hydroxylamine (pH 7.4) and the other with 1 M Tris (pH 7.4) for 1 hour.
-
Result: S-palmitoylation signals (thioesters) will be erased or significantly reduced by NH2OH. N-palmitoylation (amides) will remain stable.
Competition Assay
Co-incubate cells with 100 µM 15-HDA + 500 µM Native Palmitic Acid .
-
Result: The signal for specific palmitoylated bands should decrease due to competition for the PAT active sites.
2-Bromopalmitate (2-BP)
Pre-treat cells with 2-BP (general PAT inhibitor) before adding 15-HDA.
-
Result: Global labeling should be drastically reduced.
Quantitative Comparison: 15-HDA vs. 17-ODYA
| Feature | 15-Hexadecynoic Acid (15-HDA) | 17-Octadecynoic Acid (17-ODYA) |
| Chain Length | C16 (Palmitate Analog) | C18 (Stearate Analog) |
| Target Specificity | High fidelity for S-Palmitoylation | Biased toward S-Stearoylation |
| ZDHHC Preference | Preferred by most ZDHHCs | Preferred by ZDHHCs with long-chain specificity |
| Solubility | Moderate | Lower (Often requires BSA complexing) |
| Primary Use Case | True Palmitoylome Profiling | General Fatty Acylation / Stearoylation |
Technical Troubleshooting
-
Problem: High Background Signal.
-
Cause: Incomplete removal of free Azide-Fluorophore.
-
Solution: Perform a dual precipitation (Methanol/Chloroform) or wash the protein pellet extensively with ice-cold methanol.
-
-
Problem: No Signal.
-
Cause: Copper oxidation or Thioester hydrolysis.
-
Solution: Use fresh TCEP/Ascorbate. Ensure Lysis Buffer is pH 7.0–7.4. Avoid DTT in lysis buffer (DTT can accelerate thioester cleavage at pH > 7.5).
-
-
Problem: Protein Aggregation.
-
Cause: 15-HDA is a lipid; high concentrations affect membrane dynamics.
-
Solution: Do not exceed 100 µM. If toxicity is observed, reduce to 25-50 µM and increase labeling time.
-
References
-
Martin, B. R., & Cravatt, B. F. (2009).[2] Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.[2]
-
Hang, H. C., et al. (2007).[5] Chemical reporters for exploring protein acylation. Journal of the American Chemical Society, 129(10), 2744–2745.
-
Gao, X., & Hannoush, R. N. (2018).[6] A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Cell Chemical Biology, 25(3), 236–246.[6]
-
Ebersole, B., et al. (2014). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation.[2] PLoS One, 9(11), e113429.
Sources
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 2. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]
- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Palmitoylation in Leukocyte Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Protein Palmitoylation Analysis Using 15-HDYA
Introduction: Unveiling the Dynamics of Protein Palmitoylation
Protein palmitoylation is a reversible, post-translational lipid modification that plays a pivotal role in a vast array of cellular processes.[1][2] This dynamic modification involves the attachment of the 16-carbon saturated fatty acid, palmitate, to cysteine residues via a thioester linkage, a process termed S-palmitoylation.[1][2] Unlike other lipid modifications such as myristoylation or prenylation, the reversibility of palmitoylation allows for rapid and precise control over protein function.[1] This regulatory "switch" governs protein trafficking, localization to specific membrane microdomains, protein stability, and protein-protein interactions.[2][3][4] Consequently, dysregulation of palmitoylation is implicated in numerous diseases, including neurological disorders, cancer, and inflammatory conditions.[1][2]
The study of protein palmitoylation has been revolutionized by the development of chemical biology tools. Among these, the use of fatty acid analogues coupled with bioorthogonal chemistry has emerged as a powerful strategy. This guide focuses on 15-hexadecynoic acid (15-HDYA), a palmitic acid analogue containing a terminal alkyne group.[5] This subtle modification allows for the metabolic incorporation of 15-HDYA into proteins by the cell's natural enzymatic machinery. The incorporated alkyne then serves as a "handle" for subsequent detection and analysis via a highly specific and biocompatible "click" reaction.[5][6][7]
This technical guide provides a comprehensive overview of the principles and methodologies for studying protein palmitoylation using 15-HDYA. It is designed for researchers, scientists, and drug development professionals seeking to employ this robust technique to investigate the palmitoyl-proteome and its role in cellular function and disease.
The Enzymatic Machinery of Palmitoylation and Depalmitoylation
The reversible nature of S-palmitoylation is orchestrated by two opposing enzyme families: the protein acyltransferases (PATs) that add palmitate and the acyl-protein thioesterases (APTs) that remove it.[8][9]
Protein Acyltransferases (PATs): The "Writers" of Palmitoylation
The addition of palmitate to substrate proteins is primarily catalyzed by a large family of enzymes known as the zinc finger DHHC-domain-containing proteins (ZDHHCs), often referred to as DHHC enzymes.[4][10][11] In mammals, this family consists of 23 members, each exhibiting distinct substrate specificities and subcellular localizations.[4][10][11] This diversity allows for the precise regulation of palmitoylation across different cellular compartments and signaling pathways.[12]
The catalytic mechanism of DHHC enzymes is thought to follow a "ping-pong" model.[4][13] First, the enzyme undergoes auto-acylation, where a palmitoyl group from palmitoyl-CoA is transferred to a conserved cysteine residue within the DHHC motif.[13] Subsequently, the enzyme binds to its specific substrate protein and transfers the palmitoyl group to a cysteine residue on the target protein.[13]
Acyl-Protein Thioesterases (APTs): The "Erasers" of Palmitoylation
The removal of palmitate is mediated by a class of enzymes called acyl-protein thioesterases (APTs).[9][14][15] APTs catalyze the hydrolysis of the thioester bond, releasing the fatty acid and returning the protein to its non-palmitoylated state.[9] This process is crucial for the dynamic regulation of protein localization and function. For instance, the depalmitoylation of signaling proteins can lead to their dissociation from the plasma membrane, thereby terminating their activity.[16]
The interplay between DHHC enzymes and APTs creates a dynamic palmitoylation cycle that allows cells to rapidly respond to extracellular and intracellular cues.[13][16]
The 15-HDYA-Based Approach: A Bioorthogonal Strategy
The 15-HDYA method leverages the principles of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes.[6] This approach involves two key steps: metabolic labeling and click chemistry-based detection.
Part 1: Metabolic Labeling with 15-HDYA
Cells are incubated with 15-HDYA, which, due to its structural similarity to palmitic acid, is recognized and utilized by the cellular machinery.[5] DHHC enzymes incorporate 15-HDYA onto their substrate proteins, resulting in a pool of proteins "tagged" with an alkyne group. The terminal alkyne is a small, bio-inert functional group that does not significantly perturb the structure or function of the labeled proteins.[6]
Part 2: Click Chemistry for Detection and Analysis
Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then detected by a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[7][17] In this reaction, the alkyne group of the incorporated 15-HDYA reacts with an azide-containing reporter molecule to form a stable triazole linkage.[17]
The reporter molecule can be a fluorophore for in-gel fluorescence visualization or biotin for affinity purification and subsequent identification by mass spectrometry.[18] A copper-free version of this reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), can also be used for applications in living cells, as it circumvents the cytotoxicity associated with the copper catalyst.[6][7]
Below is a diagram illustrating the experimental workflow for studying protein palmitoylation using 15-HDYA.
Caption: Experimental workflow for 15-HDYA-based analysis of protein palmitoylation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 15-HDYA
This protocol describes the general procedure for labeling adherent mammalian cells with 15-HDYA. Optimization of incubation time and 15-HDYA concentration may be required for different cell types.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
15-HDYA (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of labeling.
-
Prepare the 15-HDYA labeling medium by diluting the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).[5] It is crucial to ensure the final concentration of the solvent (DMSO or ethanol) is non-toxic to the cells (usually <0.5%).
-
Aspirate the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the 15-HDYA labeling medium to the cells.
-
Incubate the cells for the desired period (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS to remove unincorporated 15-HDYA.
-
Proceed immediately to cell lysis and protein extraction.
Protocol 2: Cell Lysis and Protein Extraction
This protocol outlines a standard procedure for lysing cells and preparing protein extracts for subsequent click chemistry.
Materials:
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach a reporter molecule to the 15-HDYA-labeled proteins.
Materials:
-
Protein lysate containing 15-HDYA-labeled proteins
-
Azide-reporter (e.g., Azide-TAMRA, Azide-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution
-
Copper(II) sulfate (CuSO4) solution
-
SDS-PAGE sample buffer
Procedure:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein lysate (20-50 µg)
-
Azide-reporter (final concentration 10-50 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Boil the sample at 95°C for 5 minutes.
-
The sample is now ready for analysis by SDS-PAGE.
Data Analysis and Interpretation
In-gel Fluorescence Imaging
For samples labeled with a fluorescent azide, proteins can be visualized directly in the gel after SDS-PAGE using an appropriate fluorescence scanner. This method provides a rapid assessment of the overall palmitoylation profile of the cell.
Western Blotting and Immunoprecipitation
To investigate the palmitoylation of a specific protein of interest, the "clicked" lysate can be subjected to Western blotting using an antibody against the target protein. Alternatively, the protein of interest can be immunoprecipitated before or after the click reaction to enrich for the protein and enhance detection sensitivity.[5]
Mass Spectrometry-Based Proteomics
For a global, unbiased identification of palmitoylated proteins, biotin-azide is used as the reporter molecule. After the click reaction, biotinylated proteins are affinity-purified using streptavidin-conjugated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the palmitoylated proteins.[19][20][21] It is important to note that direct detection of the palmitoyl modification by mass spectrometry can be challenging due to the lability of the thioester bond.[19][22]
The following table summarizes the key features of the different analytical approaches.
| Analytical Approach | Reporter Molecule | Information Obtained | Throughput |
| In-gel Fluorescence | Fluorescent Azide | Global palmitoylation profile | High |
| Western Blotting | Any Azide Reporter | Palmitoylation of a specific protein | Low |
| Immunoprecipitation | Any Azide Reporter | Enhanced detection of a specific protein's palmitoylation | Low |
| Mass Spectrometry | Biotin-Azide | Identification of the palmitoyl-proteome | High |
Advantages and Limitations of the 15-HDYA Method
Advantages
-
High Sensitivity and Specificity: The bioorthogonal nature of the click reaction ensures minimal background and high specificity.
-
Non-Radioactive: This method avoids the safety and disposal issues associated with traditional radiolabeling techniques.
-
Versatility: The use of different azide reporters allows for a wide range of downstream applications.
-
In Vivo Labeling: 15-HDYA is cell-permeable and can be used for metabolic labeling in living cells.
Limitations
-
Potential for Altered Metabolism: The introduction of an alkyne group may slightly alter the metabolism of the fatty acid, although 15-HDYA has been shown to be a good mimic of palmitate.[5]
-
Indirect Detection: This method detects the presence of the alkyne tag, not the palmitoyl group itself.
-
Cytotoxicity: High concentrations of 15-HDYA can be cytotoxic to some cell types.[5] Therefore, it is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for each cell line.
Conclusion
The use of 15-HDYA in conjunction with bioorthogonal click chemistry has emerged as a cornerstone technique for the study of protein palmitoylation. This powerful approach offers a sensitive, specific, and versatile platform for investigating the dynamics of this crucial post-translational modification. By providing detailed protocols and a thorough understanding of the underlying principles, this guide aims to empower researchers to effectively utilize the 15-HDYA method to unravel the complex roles of protein palmitoylation in health and disease.
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Fukata, Y., & Fukata, M. (2010). Protein palmitoylation in the nervous system. Nature Reviews Neuroscience, 11(3), 161–175. [Link]
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Linder, M. E., & Deschenes, R. J. (2007). Palmitoylation: policing protein stability and traffic. Nature Reviews Molecular Cell Biology, 8(1), 74–84. [Link]
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Salaun, C., Greaves, J., & Chamberlain, L. H. (2010). The DHHC proteins: new players in protein palmitoylation. Journal of Cell Science, 123(Pt 22), 3749–3755. [Link]
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Rocks, O., Peyker, A., Kahms, M., Verveer, P. J., Koerner, C., Lumbierres, M., Kuhlmann, J., Waldmann, H., Wittinghofer, A., & Bastiaens, P. I. (2005). An acylation cycle regulates localization and activity of palmitoylated Ras isoforms. Science, 307(5716), 1746–1752. [Link]
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Charollais, J., & Van Der Goot, F. G. (2009). Palmitoylation of membrane proteins. Molecular membrane biology, 26(1), 43–55. [Link]
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Hang, H. C., & Bertozzi, C. R. (2005). A metabolic labeling approach for proteomic analysis of protein S-palmitoylation. Proceedings of the National Academy of Sciences of the United States of America, 102(33), 11986–11991. [Link]
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Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. [Link]
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Gao, X., & Hannoush, R. N. (2018). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. Methods in Molecular Biology, 1736, 141–151. [Link]
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Yang, Y., et al. (2010). Direct detection of S-palmitoylation by mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1499–1507. [Link]
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Roth, A. F., Wan, J., Bailey, A. O., Sun, B., Kuchar, J. A., Green, W. N., ... & Deschenes, R. J. (2006). Global analysis of protein palmitoylation in yeast. Cell, 125(5), 1003–1013. [Link]
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An In-depth Technical Guide to 15-Hexadecynoic Acid in Fatty Acid Metabolism Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 15-Hexadecynoic acid (15-HDYA), a powerful chemical probe for investigating the intricate world of fatty acid metabolism. We will delve into the core principles of its application, provide detailed experimental protocols, and discuss the causality behind critical experimental choices to ensure robust and reproducible results.
Part 1: The Emergence of 15-Hexadecynoic Acid as a Metabolic Probe
Fatty acid metabolism, a cornerstone of cellular energy homeostasis and signaling, involves a complex network of pathways including synthesis, degradation (β-oxidation), and modification of fatty acids.[1][2] Dysregulation of these pathways is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[3] Understanding the precise roles of individual fatty acids and their subsequent protein modifications is therefore of paramount importance.
Traditionally, the study of fatty acid metabolism relied on methods like radiolabeling, which, while informative, present significant safety and sensitivity challenges.[4] The advent of bioorthogonal chemistry has revolutionized this field by providing non-radioactive tools for tracking metabolic processes in living systems.[5][6]
1.1. Why 15-Hexadecynoic Acid? A Chemically-Engineered Mimic
15-Hexadecynoic acid (15-HDYA) is a synthetic analog of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The key feature of 15-HDYA is the presence of a terminal alkyne group. This seemingly small modification is the linchpin of its utility, allowing it to participate in highly specific and efficient "click chemistry" reactions.[7][8]
The terminal alkyne serves as a bioorthogonal handle, meaning it does not interfere with native biochemical processes within the cell.[6] Once cells are metabolically labeled with 15-HDYA, this alkyne group can be covalently linked to a reporter molecule, such as a fluorophore or a biotin tag, which contains a complementary azide group. This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enables the visualization and identification of molecules that have incorporated 15-HDYA.[5][7][8]
1.2. Key Applications in Fatty Acid Metabolism Research:
-
Protein Acylation: A primary application of 15-HDYA is in the study of protein fatty-acylation, a post-translational modification where fatty acids are attached to proteins.[5][9] This includes S-palmitoylation, the reversible attachment of palmitate to cysteine residues, which plays a crucial role in protein trafficking, localization, and function.[4] 15-HDYA is readily taken up by cells and incorporated into proteins by protein acyltransferases (PATs), effectively acting as a surrogate for palmitic acid.[4]
-
Lipid Trafficking: By tagging lipids with 15-HDYA, researchers can visualize their subcellular localization and track their movement between organelles, providing insights into lipid transport and storage.[10]
-
Fatty Acid Oxidation: While less common, analogs of 15-HDYA can be designed to study the process of β-oxidation, where fatty acids are broken down to produce energy.[11]
Part 2: Experimental Design & Core Protocols
The successful application of 15-HDYA hinges on meticulous experimental design and execution. Here, we provide a detailed, step-by-step guide for a typical metabolic labeling experiment to study protein palmitoylation, emphasizing the rationale behind each step.
Metabolic Labeling of Cultured Cells with 15-HDYA
This protocol outlines the fundamental workflow for introducing 15-HDYA into cultured cells to label acylated proteins.
Diagram of the Metabolic Labeling and Detection Workflow:
Caption: Schematic of the CuAAC reaction for labeling proteins.
Materials:
-
Protein lysate containing 15-HDYA-labeled proteins
-
Azide-tagged reporter molecule (e.g., Azide-Fluor 488, Azido-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Protocol:
-
Prepare the Click Chemistry Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a typical 50 µL reaction with 50 µg of protein lysate, the components are added in the following order (final concentrations may need optimization):
-
Protein lysate (to 50 µg)
-
PBS (to bring the volume to ~45 µL)
-
Azide-reporter (e.g., 1-2 µL of a 10 mM stock)
-
TCEP (1 µL of a 50 mM stock, freshly prepared)
-
TBTA (1 µL of a 50 mM stock in DMSO)
-
CuSO₄ (1 µL of a 50 mM stock in water)
-
-
Initiate the Reaction: Add sodium ascorbate (1 µL of a 50 mM stock, freshly prepared) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if a fluorescent reporter is used.
-
Sample Preparation for Downstream Analysis: After the reaction, the sample can be prepared for various downstream analyses. For SDS-PAGE, add an appropriate volume of loading buffer and heat the sample.
Part 3: Data Analysis and Interpretation
The method of analysis will depend on the reporter tag used in the click chemistry reaction.
In-Gel Fluorescence Scanning
If a fluorescent azide was used, the labeled proteins can be visualized directly in the polyacrylamide gel.
Procedure:
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Fluorescence Imaging: After electrophoresis, image the gel using a fluorescent imager with the appropriate excitation and emission wavelengths for the chosen fluorophore. [4]This will reveal a banding pattern corresponding to all proteins that have incorporated 15-HDYA.
-
Western Blotting: The gel can then be transferred to a membrane for subsequent Western blotting to identify specific proteins of interest.
Affinity Purification and Mass Spectrometry
If an azide-biotin tag was used, the labeled proteins can be enriched and identified using mass spectrometry.
Procedure:
-
Affinity Purification: Incubate the clicked lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were originally labeled with 15-HDYA. [12][13][14] Quantitative Data Summary:
| Parameter | Typical Range | Key Consideration | Reference |
| 15-HDYA Concentration | 50 - 125 µM | Optimize for cell line to avoid cytotoxicity. | [4] |
| Labeling Time | 4 - 24 hours | Dependent on protein turnover rate. | [4] |
| Protein Lysate Amount | 20 - 100 µg | Sufficient for detection by fluorescence or MS. | [15] |
| Click Reaction Time | 1 - 2 hours | Generally sufficient for complete reaction. | [6] |
Part 4: Trustworthiness and Self-Validating Systems
To ensure the reliability of your results, it is crucial to include appropriate controls in your experiments.
-
No-Labeling Control: Cells that are not incubated with 15-HDYA but are subjected to the same lysis and click chemistry procedures. This control ensures that the observed signal is dependent on the metabolic incorporation of the probe.
-
No-Click Control: A sample of 15-HDYA-labeled lysate that does not undergo the click chemistry reaction. This confirms that the reporter molecule does not non-specifically interact with proteins.
-
Competitive Inhibition: Co-incubation of cells with 15-HDYA and an excess of the natural fatty acid (palmitic acid). A reduction in the signal from 15-HDYA incorporation would indicate that the probe is utilizing the same metabolic pathways as its natural counterpart.
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A. A. A. Smith, et al. (2020). Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity. Chemical Science, 11(30), 7835-7843. [Link]
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B. C. Lee, et al. (2008). 16-Cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid: synthesis and evaluation of fatty acid metabolism in mouse myocardium. Journal of Medicinal Chemistry, 51(12), 3587-3594. [Link]
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D. R. Bush, et al. (2007). Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes. Analytical Biochemistry, 370(2), 133-142. [Link]
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Y. Zhang, et al. (2018). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Chemical Biology, 14(1), 10-14. [Link]
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Precision Profiling of the Palmitoylome: A Technical Guide to 15-Hexadecynoic Acid
Executive Summary
Protein S-palmitoylation—the reversible attachment of a 16-carbon fatty acid to cysteine residues—is a critical regulator of membrane trafficking, protein stability, and signaling kinetics.[1][2][3] Unlike genetically encoded tags (e.g., GFP), lipids cannot be directly visualized via DNA manipulation.[4]
This guide details the application of 15-Hexadecynoic Acid (15-HDA) , a bioorthogonal chemical reporter that mimics palmitic acid.[2] By replacing the terminal methyl group with a sterically inert alkyne handle, 15-HDA allows for the metabolic hijacking of cellular acyltransferases (zDHHCs). Subsequent reaction with azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) enables high-fidelity detection of palmitoylated proteins in cell lysates or fixed tissues.[5]
Part 1: Mechanistic Principles
The Bioorthogonal Strategy
The core challenge in lipid signaling is the hydrophobicity and lack of unique chemical handles on native lipids. 15-HDA circumvents this by acting as a "stealth" substrate.
-
Metabolic Incorporation: Cells treated with 15-HDA uptake the fatty acid, activate it to 15-HDA-CoA , and transfer it to target cysteines via zDHHC enzymes.
-
The Thioester Bond: The resulting linkage is a thioester.[3][5][6][7] This is chemically distinct from N-terminal myristoylation (amide bond) or prenylation (thioether bond), a feature exploited for validation (see Section 4).
-
The Click Reaction: The terminal alkyne is inert under physiological conditions. Upon cell lysis or fixation, a copper catalyst drives a cycloaddition reaction with an azide tag (biotin or fluorophore), forming a stable triazole linkage.[8]
Pathway Visualization
The following diagram illustrates the metabolic trajectory of 15-HDA from media to detection.
Figure 1: Metabolic incorporation of 15-HDA followed by CuAAC ligation for detection.
Part 2: Experimental Protocol
Critical Reagents
-
Probe: 15-Hexadecynoic acid (Dissolve in DMSO to 50-100 mM stock).
-
Tag: Biotin-Azide (for Western/Mass Spec) or Azide-Fluor 488/594 (for Imaging).
-
Catalyst System: CuSO4 (Copper source), TCEP (Reductant), TBTA or THPTA (Ligand).
-
Note: THPTA is strongly recommended over TBTA for protein work as it prevents copper-induced protein precipitation and oxidation.
-
Phase I: Metabolic Labeling (Pulse)
-
Seed Cells: Plate cells (e.g., HEK293, HeLa) to reach 70-80% confluency.
-
Starvation (Optional but Recommended): Wash cells with PBS and incubate in serum-free media for 1 hour. This depletes endogenous palmitate, reducing competition.
-
Labeling: Replace media with fresh media containing 20–50 µM 15-HDA .
-
Vehicle Control: Add equivalent volume of DMSO.
-
Inhibition Control: Pre-treat with 50 µM 2-Bromopalmitate (2-BP) for 1 hour prior to 15-HDA addition.
-
-
Incubation: Incubate for 4–16 hours at 37°C. (Turnover rates vary; 4h is sufficient for rapid turnover, 16h for steady state).
Phase II: Sample Preparation & Lysis
-
Wash: Remove media and wash cells 3x with ice-cold PBS to remove surface-bound fatty acids.
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
Crucial: Do NOT use buffers with EDTA or chelators if proceeding immediately to click chemistry, as they strip the Copper catalyst. If EDTA is necessary for lysis, dialyze or precipitate proteins before the click reaction.
-
-
Clear: Centrifuge at 14,000 x g for 10 min. Collect supernatant. Determine protein concentration (BCA assay).[9]
Phase III: Copper-Catalyzed Click Reaction (CuAAC)
Perform this step in a fume hood or well-ventilated area.
-
Adjust protein concentration to 1–2 mg/mL (50 µL volume per reaction).
-
Prepare the Click Cocktail (Add in this specific order to prevent Cu(I) disproportionation):
-
Azide-Tag: 100 µM final (from 5 mM stock in DMSO).
-
THPTA Ligand: 200 µM final.
-
CuSO4: 1 mM final (freshly prepared).
-
TCEP: 1 mM final (freshly prepared).
-
-
Incubate: Rotate samples for 1 hour at Room Temperature in the dark.
-
Termination: Add 4x Laemmli buffer (for Western) or proceed to Methanol-Chloroform precipitation (for Mass Spec) to remove unreacted probe.
Part 3: Validation & Specificity (The Gold Standard)
A signal in a click assay does not guarantee S-palmitoylation. The probe can be metabolically converted to other lipids or incorporated into N-terminal amides. You must validate using Hydroxylamine (HAM).
The Hydroxylamine Cleavage Assay
S-palmitoylation utilizes a thioester bond, which is labile to neutral hydroxylamine. N-palmitoylation (amide) is resistant.
-
Protocol: Run two parallel click reactions.
-
Sample A: Treat with 1M Hydroxylamine (pH 7.4).
-
Sample B: Treat with 1M Tris-HCl (pH 7.4) [Control].
-
-
Result: If the signal disappears in Sample A but remains in Sample B, the modification is S-palmitoylation.
Decision Logic for Validation
Use this workflow to interpret your results.
Figure 2: Validation logic using Hydroxylamine cleavage to distinguish thioester (S-palmitoylation) from amide linkages.
Part 4: Data Analysis & Troubleshooting
Comparative Probe Performance
Select the right tool for your specific question.
| Feature | 15-HDA (C16) | 17-ODYA (C18) | 3H-Palmitate |
| Mimicry | Palmitic Acid (C16) | Stearic Acid (C18) | Palmitic Acid (C16) |
| Detection | Click (Fluor/Biotin) | Click (Fluor/Biotin) | Autoradiography |
| Speed | High (Hours) | High (Hours) | Low (Weeks) |
| Sensitivity | High (Femtomole) | High (Femtomole) | Low |
| Specificity | High for S-Palm | High for N-Myristoyl | Native |
| Toxicity | Low (<100 µM) | Low (<100 µM) | Radioactive Hazards |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Unreacted probe sticking to membranes. | Perform MeOH/Chloroform precipitation after click reaction to remove free lipids. |
| Protein Precipitation | Copper toxicity / Oxidation. | Switch from TBTA to THPTA ligand. Ensure TCEP is fresh. |
| No Signal | Low incorporation or hydrolysis. | Increase labeling time (up to 16h). Ensure pH is < 7.5 during lysis (thioesters are base-labile). |
| Signal in -HAM Control | N-terminal acylation or lysine acylation. | This is a biological reality. Quantify the ratio of HAM-sensitive vs. resistant signal. |
References
-
Hang, H. C., et al. (2007). "Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells." Journal of the American Chemical Society, 129(10), 2744-2745. Link
-
Martin, B. R., & Cravatt, B. F. (2009).[10] "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods, 6(2), 135-138. Link
-
Charron, G., et al. (2009). "Robust fluorescent detection of protein fatty-acylation with chemical reporters." Journal of the American Chemical Society, 131(13), 4967-4975. Link
-
Gao, X., & Hannoush, R. N. (2018).[11] "A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology." Cell Chemical Biology, 25(3), 236-246. Link
-
Kumeta, M., et al. (2018). "Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples." Frontiers in Cell and Developmental Biology. Link
Sources
- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. badrilla.com [badrilla.com]
- 7. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Guide: Metabolic Labeling of the S-Acylome using 15-Hexadecynoic Acid (15-HDYA)
Executive Summary
This technical guide details the application of 15-Hexadecynoic acid (15-HDYA) , a bioorthogonal chemical probe used to monitor protein S-palmitoylation.[1] Unlike traditional radiolabeling (
This document is structured for researchers requiring a self-validating experimental framework. It prioritizes the chemical rationale behind protocol steps to ensure reproducibility and accurate data interpretation.
Chemical Basis & Rationale[1][2][3][4][5][6]
The Molecule: 15-HDYA
15-Hexadecynoic acid (15-HDYA) is a 16-carbon fatty acid analog featuring a terminal alkyne group at the
-
Chemical Formula:
-
Structural Mimicry: It structurally mimics Palmitic Acid (C16:0). The terminal alkyne is sterically small and chemically inert within the biological system, allowing the cell's acyl-transferase machinery (DHHC enzymes) to incorporate it into proteins at native cysteine sites.
-
Mechanism: Once incorporated, the alkyne handle serves as a bioorthogonal docking site for an azide-tagged reporter (biotin or fluorophore), linked via a stable triazole bond.[2]
15-HDYA vs. 17-ODYA: Selecting the Right Probe
Researchers often choose between 15-HDYA (C16) and 17-Octadecynoic acid (17-ODYA, C18).[3]
| Feature | 15-HDYA (C16 analog) | 17-ODYA (C18 analog) |
| Native Analog | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| Primary Target | S-Palmitoylation | S-Stearoylation (and Palmitoylation) |
| Solubility | Higher (Easier to dissolve) | Lower (Prone to precipitation) |
| Background | Lower non-specific binding | Higher background if not saponified |
| Use Case | Standard for palmitoylation profiling | Studying distinct stearoylation events |
Expert Insight: While cross-incorporation occurs (PATs are promiscuous), 15-HDYA is the superior choice for general "palmitoylation" profiling due to its solubility profile and direct chain-length homology to the most common lipid modification.
Experimental Workflow
The following protocol utilizes a self-validating logic: Label
Workflow Visualization
The following diagram outlines the critical path from cell culture to analysis.
Caption: Workflow for 15-HDYA metabolic labeling. Critical checkpoints include lipid removal before click chemistry and the choice of reporter tag.
Detailed Protocol
Step 1: Probe Preparation (Saponification)
Why: Free fatty acids can be cytotoxic and poorly soluble. Conjugating to BSA mimics physiological transport.
-
Dissolve 15-HDYA in DMSO to 50 mM.
-
Saponification: Mix with equimolar KOH.
-
Complexing: Dilute into 10% Fatty Acid-Free BSA (FAFBSA) in PBS to create a 5 mM stock.
-
Incubate at 37°C for 15-30 mins until clear.
Step 2: Metabolic Labeling
-
Seeding: Plate cells to reach 70-80% confluency.
-
Starvation (Optional but Recommended): Incubate cells in low-serum (1% FBS) media for 1 hour prior to labeling to deplete endogenous palmitate.
-
Pulse: Add 15-HDYA-BSA complex to media.
-
Standard Concentration:50 µM (Range: 20–100 µM).
-
Toxicity Warning: Concentrations >100 µM often induce cytotoxicity (apoptosis), confounding results.
-
Duration: 4–16 hours. (Longer pulses increase signal but may lead to metabolic scrambling via
-oxidation).
-
Step 3: Lysis and Click Chemistry
-
Lysis: Lyse cells in buffer containing protease inhibitors.
-
Critical: Do not use DTT or Mercaptoethanol in lysis buffer if using azide-biotin, as reducing agents can interfere with downstream streptavidin binding if not removed. However, TCEP is required for the click reaction itself.
-
-
The "Click Cocktail" (Prepare Fresh): Reaction volume: 50 µL lysate (1-2 mg/mL protein). Add reagents in this order:
-
Azide-Reporter: 100 µM (Azide-Rhodamine or Azide-Biotin).
-
TBTA (Ligand): 100 µM. Role: Protects protein from oxidation and stabilizes Cu(I).
-
CuSO
: 1 mM. Role: Catalyst source. -
TCEP: 1 mM. Role: Reduces Cu(II) to catalytic Cu(I).
-
-
Incubation: 1 hour at Room Temperature with gentle rotation.
-
Termination: Add ice-cold Methanol/Chloroform to precipitate protein and remove unreacted probe/reporter.
Validation Strategy: The Hydroxylamine Control
Scientific integrity requires proving that the lipid is attached via a thioester bond (S-palmitoylation) and not an amide bond (N-palmitoylation) or non-specific hydrophobic interaction.
The Gold Standard: Hydroxylamine (HA) Cleavage HA specifically cleaves thioester bonds at neutral pH but leaves amide bonds intact.
Validation Logic Diagram
Caption: Logic tree for validating S-palmitoylation. Loss of signal upon HA treatment confirms the thioester linkage.
Validation Protocol
-
Perform Click reaction with Azide-Rhodamine.
-
Precipitate proteins.[1]
-
Resuspend one aliquot in Buffer A (PBS, pH 7.4) and the second in Buffer B (1 M Hydroxylamine, pH 7.4).
-
Incubate for 1 hour at Room Temperature.
-
Run SDS-PAGE.[2]
-
Result: True S-palmitoylated targets will show a loss of fluorescence in the HA-treated lane.
Data Interpretation & Troubleshooting
Expected Results
| Observation | Interpretation |
| Strong Fluorescent Bands | Successful incorporation and click reaction. |
| Smeary Background | High background. Likely insufficient precipitation/washing of free probe. Reduce probe concentration or increase wash steps. |
| No Signal | Failed Click reaction. Check TCEP freshness (oxidizes rapidly) or Cu(I) generation. Ensure TBTA is included. |
| Signal Resistant to HA | The modification is likely N-palmitoylation (amide linkage) or the probe is non-covalently associated (hydrophobic interaction). |
Critical Control: 2-Bromopalmitate (2-BP)
To further validate enzymatic incorporation, treat cells with 2-BP (50 µM) , a broad-spectrum PAT inhibitor, 1 hour prior to 15-HDYA addition.
-
Outcome: 2-BP should significantly abolish the 15-HDYA signal. If signal remains, it suggests non-enzymatic incorporation or oxidation artifacts.
References
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods. [Link]
-
Hang, H. C., et al. (2011). Chemical probes for metabolic labeling of fatty-acylated proteins. Journal of the American Chemical Society. [Link]
-
Charron, G., et al. (2009). Robust fluorescent detection of protein fatty-acylation with chemical reporters. Journal of the American Chemical Society. [Link]
-
Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and prenylation. Nature Chemical Biology. [Link]
-
Gao, X., & Hannoush, R. N. (2014). A Decade of Click Chemistry in Protein Palmitoylation Profiling. Chemical Biology & Drug Design. [Link]
Sources
- 1. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
basic research applications of alkynyl palmitic acid
A Technical Guide to Basic Research Applications of Alkynyl Palmitic Acid
Executive Summary
Protein S-palmitoylation—the reversible thioester linkage of a 16-carbon fatty acid to cysteine residues—is a critical regulator of protein trafficking, membrane localization, and signaling stability.[1][2][3][4][5][6][7][8] Unlike genetically encoded tags, palmitoylation is post-translational and dynamic, making it invisible to standard genomics.
This guide details the application of Alkynyl Palmitic Acid (Alk-C16) , specifically 15-hexadecynoic acid (15-HDYA) , as a bioorthogonal probe.[9] By mimicking natural palmitate, Alk-C16 hijacks the endogenous acylation machinery, introducing a chemically inert alkyne handle into the proteome. This handle is subsequently detected via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[8][9][10][11][12]
Target Audience: This document is designed for biochemists and pharmacologists requiring a robust, self-validating methodology for profiling the "palmitoylome" in discovery biology and drug development.
Part 1: The Chemical Biology of Alk-C16
To effectively utilize Alk-C16, one must distinguish it from its structural analogs and understand its mechanistic entry into the proteome.
1.1 Structural Specificity: 15-HDYA vs. 17-ODYA
While both probes are used to study fatty acylation, precision is required:
-
15-HDYA (Alk-C16): The true analog of palmitate (C16). It is preferred for studying S-palmitoylation mediated by DHHC-family palmitoyl acyltransferases (PATs).
-
17-ODYA (Alk-C18): An analog of stearate (C18).[13] While often incorporated into palmitoylation sites due to enzyme promiscuity, it technically profiles S-stearoylation.
-
Recommendation: Use 15-HDYA for high-fidelity palmitoylation profiling to minimize physiological mismatch, unless specifically investigating chain-length selectivity.
1.2 Mechanism of Action
The workflow relies on the metabolic incorporation of the probe, followed by a chemoselective ligation.[14]
Figure 1: The Bioorthogonal Labeling Workflow. The probe (Alk-C16) is metabolized by cells, incorporated into proteins by DHHC enzymes, and subsequently detected via a copper-catalyzed click reaction.[12][15]
Part 2: Experimental Protocol (The Senior Scientist's Workflow)
This protocol emphasizes signal-to-noise optimization . A common failure point in palmitoylation profiling is high background due to non-covalent association of the lipid probe with hydrophobic protein domains.
Phase 1: Metabolic Labeling
Critical Insight: Free fatty acids have poor solubility in aqueous media. Simply adding Alk-C16 to media results in precipitation and inconsistent labeling. Saponification is the corrective step.
-
Preparation of Stock: Dissolve 15-HDYA in DMSO to 50 mM. Store at -80°C under inert gas (Ar/N2) to prevent oxidation.
-
Saponification (The "Pro" Step):
-
Mix 5 µL of 50 mM Alk-C16 with 5 µL of 50 mM KOH.
-
Incubate at 65°C for 5 minutes. Why? This converts the fatty acid into its potassium salt (soap), drastically improving solubility.
-
Add this mixture to 1 mL of pre-warmed culture media containing 10% Fatty Acid-Free BSA. Incubate at 37°C for 15 mins to allow BSA-lipid complex formation.
-
-
Incubation: Treat cells (e.g., HEK293, Jurkat) with the BSA-conjugated probe (final conc: 20–50 µM) for 4–16 hours.
-
Control: Treat a parallel plate with DMSO or natural Palmitic Acid to define background noise.
-
Phase 2: Lysis and Delipidation
Critical Insight: Unincorporated Alk-C16 will react during the click step, creating high background. You must remove free lipids before the click reaction.
-
Lysis: Lyse cells in a buffer containing 1% Triton X-100 or SDS. Avoid EDTA if possible, or keep it <1 mM, as it chelates the Copper catalyst later.
-
Chloroform-Methanol Precipitation (Mandatory):
-
To 1 volume of lysate, add 4 volumes Methanol, 1 volume Chloroform, and 3 volumes Water. Vortex.
-
Centrifuge at high speed (14,000 x g) for 5 mins.
-
Result: A protein "disc" forms at the interphase. Discard the liquid (which contains the free lipid probe).
-
Wash the disc twice with Methanol to remove trace lipids. Resuspend the pellet in 1% SDS/PBS.
-
Phase 3: The Click Reaction (CuAAC)
Perform this reaction on the resuspended, delipidated proteins.
| Reagent | Function | Final Conc. | Senior Scientist Note |
| Azide-Tag | Reporter (Biotin-N3 or TAMRA-N3) | 100 µM | Biotin for enrichment; Fluorophore for gel imaging. |
| TBTA | Ligand | 100 µM | Stabilizes Cu(I) oxidation state; prevents protein degradation. |
| CuSO4 | Catalyst Source | 1 mM | Must be premixed with TBTA before adding to protein. |
| TCEP | Reducing Agent | 1 mM | Reduces Cu(II) to active Cu(I). Preferred over Ascorbate for proteomic stability. |
Reaction: Incubate for 1 hour at Room Temperature with gentle rotation.
Part 3: Validation & Advanced Applications
3.1 The Hydroxylamine (NH2OH) Check
S-palmitoylation is a thioester bond.[12][16] N-palmitoylation is an amide bond. To prove your signal is S-palmitoylation, you must demonstrate sensitivity to neutral hydroxylamine.
-
Protocol: Split your clicked, labeled sample into two aliquots.
-
Aliquot A: Treat with 1M Hydroxylamine (pH 7.4).
-
Aliquot B: Treat with 1M Tris-HCl (pH 7.4) [Control].
-
-
Outcome: If the signal (fluorescence or biotin-enrichment) is lost in Aliquot A but preserved in Aliquot B, the modification is a thioester (S-palmitoylation).
Figure 2: Validation Logic. Hydroxylamine specifically cleaves thioester bonds.[16] Loss of signal confirms S-palmitoylation.
3.2 Pulse-Chase for Turnover Dynamics
Alk-C16 allows for the determination of palmitate half-life on specific proteins, which is often much shorter than the protein's half-life.
-
Pulse: Label with Alk-C16 (2 hours).
-
Chase: Wash cells and replace with media containing excess natural Palmitic Acid (100 µM).
-
Harvest: Collect timepoints (0h, 1h, 4h, 8h).
-
Analysis: Quantify the decay of the click signal relative to total protein abundance.
3.3 Drug Development: Target Engagement
Inhibitors of DHHC enzymes (e.g., 2-Bromopalmitate or novel small molecules) can be screened by pre-treating cells with the drug, then labeling with Alk-C16. A reduction in click signal indicates successful inhibition of the acylation machinery.
References
-
Hang, H. C., et al. (2007). Chemical probes for the global profiling of palmitoylated proteins. Journal of the American Chemical Society. Link
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods. Link
-
Yount, J. S., et al. (2010). Palmitoylome profiling reveals S-palmitoylation-dependent antiviral activity of IFITM3. Nature Chemical Biology.[17] Link
-
Gray, R. A. V., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry.[18] Journal of Visualized Experiments (JoVE). Link
-
Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and prenylation. Nature Chemical Biology.[17] Link
Sources
- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Overview of Protein Palmitoylation and Profiling Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 18. vectorlabs.com [vectorlabs.com]
Methodological & Application
Precision Metabolic Labeling of the S-Palmitoylated Proteome using 15-Hexadecynoic Acid (15-HDYA)
This Application Note and Protocol guide is structured to provide a comprehensive, technical workflow for metabolic labeling using 15-Hexadecynoic acid (15-HDYA). It prioritizes experimental logic, self-validation, and mechanistic understanding over rigid templating.
Abstract & Core Principle
Protein S-palmitoylation (S-acylation) is a reversible post-translational modification critical for membrane trafficking, protein stability, and signaling complex assembly.[1][2] Unlike static lipid modifications (e.g., myristoylation), palmitoylation is dynamic, catalyzed by DHHC-family palmitoyl acyltransferases (PATs) and removed by acyl-protein thioesterases (APTs).
15-Hexadecynoic acid (15-HDYA) is a bioorthogonal probe that mimics natural palmitic acid. It contains a terminal alkyne group that is metabolically incorporated into proteins by cellular machinery.[3] Once incorporated, the alkyne handle reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") with azide-functionalized reporters (fluorophores or biotin), allowing for the sensitive detection and enrichment of the palmitoylated proteome without the hazards of [³H]-palmitate radiolabeling.
Mechanistic Insight: The Logic of the Probe
To generate high-fidelity data, researchers must understand the biological fate of the probe. 15-HDYA is not merely a "stain"; it is a metabolic substrate.
-
Cellular Entry: 15-HDYA enters the cell via fatty acid transporters or passive diffusion.
-
Activation: It is converted to 15-HDYA-CoA by Acyl-CoA Synthetases (ACS). This step is ATP-dependent and essential for downstream enzymatic use.
-
Transfer: DHHC-PATs transfer the 15-HDYA moiety from CoA to specific cysteine residues on target proteins via a thioester linkage.
-
Detection: The inert alkyne handle is chemically tagged post-lysis.
Critical Distinction: Unlike 17-Octadecynoic acid (17-ODYA), which is a C18 analog often used to study stearoylation (or processed to palmitate), 15-HDYA (C16) is the direct structural analog of palmitate, providing higher specificity for the native palmitoylation machinery.
Visualization: Mechanism of Action
Caption: The metabolic trajectory of 15-HDYA from cellular entry to bioorthogonal detection.
Experimental Design & Pre-requisites
Reagents and Chemistry
-
Probe: 15-Hexadecynoic acid (Dissolve in high-quality DMSO to 50 mM stock). Store at -80°C under argon if possible to prevent oxidation.
-
Inhibitor (Negative Control): 2-Bromopalmitate (2-BP).[4][5][6] A non-selective inhibitor of PATs.
-
Specificity Control: Hydroxylamine (NH₂OH). Cleaves thioester bonds (S-palmitoylation) but not amide bonds (N-palmitoylation).
-
Click Reagents:
-
CuSO₄ (Copper source).
-
Sodium Ascorbate (Reducing agent to generate Cu(I)).
-
THPTA or TBTA Ligand: Crucial. The ligand stabilizes Cu(I) and prevents copper-induced oxidation/precipitation of proteins. THPTA is water-soluble and preferred for biological samples.
-
Azide-Tag: Azide-PEG3-Biotin (for enrichment) or Azide-Fluorophore (e.g., TAMRA-Azide, for gel imaging).
-
Concentration & Toxicity Optimization
Lipid probes can be cytotoxic at high concentrations or alter membrane dynamics.
-
Recommended Range: 20 µM – 100 µM.
-
Optimization: Perform a dose-response (10, 25, 50, 100 µM) and assess cell viability (Trypan Blue or MTT). Select the highest concentration with >90% viability.
-
Serum Considerations: Serum (FBS) contains lipids that compete with the probe. Reducing FBS to 1-2% (dialyzed FBS is best) during labeling enhances incorporation efficiency.
Detailed Protocol
Phase 1: Metabolic Labeling (The Pulse)
-
Seed Cells: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency on the day of labeling.
-
Acclimatization (Optional but Recommended): Wash cells with PBS and switch to low-serum media (DMEM + 1% dialyzed FBS) for 1 hour prior to labeling to deplete intracellular lipid pools.
-
Labeling:
-
Experimental Group: Add 15-HDYA to a final concentration of 50 µM (or optimized dose).
-
Negative Control (Background): Add DMSO vehicle only.
-
Inhibition Control: Pre-treat with 2-Bromopalmitate (50-100 µM) for 1 hour, then co-incubate with 15-HDYA.
-
-
Incubation: Incubate at 37°C / 5% CO₂ for 4 to 16 hours .
-
Note: Shorter times (4h) detect rapid turnover; longer times (16h) ensure saturation of the proteome.
-
-
Harvest:
-
Aspirate media.
-
Wash cells 2x with ice-cold PBS to remove surface-bound probe.
-
Harvest by scraping (adherent) or centrifugation (suspension).
-
Phase 2: Lysis and Protein Extraction
Critical: Avoid buffers with high concentrations of chelators (EDTA/EGTA) as they can interfere with the Copper catalyst later, though <1mM EDTA is generally tolerated.
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40 (or Triton X-100), 1x Protease Inhibitor Cocktail.
-
Tip: Add Benzonase (25 U/mL) to degrade DNA and reduce viscosity, which improves click reaction efficiency.
-
-
Lysis: Resuspend pellet in lysis buffer. Incubate on ice for 20 mins.
-
Clarification: Centrifuge at 16,000 x g for 10 mins at 4°C. Transfer supernatant to a new tube.
-
Quantification: Measure protein concentration (BCA or Bradford). Normalize all samples to 2 mg/mL.
Phase 3: The Click Chemistry Reaction (CuAAC)
This reaction must be performed in a specific order to prevent Cu(I) disproportionation or protein precipitation.
Reaction Mix (per 100 µL lysate):
| Component | Stock Conc. | Final Conc. | Volume to Add | Order of Addition |
| Lysate | 2 mg/mL | ~1.8 mg/mL | 90 µL | 1 |
| Azide-Tag | 5 mM (DMSO) | 50 µM | 1 µL | 2 (Vortex) |
| THPTA/CuSO₄ Premix | See Below | 100 µM Cu | 2 µL | 3 (Vortex) |
| Sodium Ascorbate | 100 mM (Fresh) | 2.5 mM | 2.5 µL | 4 (Vortex immediately) |
-
THPTA/CuSO₄ Premix: Mix 1 part 50 mM CuSO₄ with 2 parts 100 mM THPTA. Let sit for 5 mins before adding to lysate. This pre-complexes the copper.
-
Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.
-
Termination: Add 4 volumes of ice-cold Acetone (or Methanol/Chloroform) to precipitate proteins and remove excess unreacted click reagents. Incubate at -20°C for 1 hour. Spin max speed, discard supernatant, air dry pellet.
Phase 4: Validation via Hydroxylamine Cleavage
This step is the "Trustworthiness" pillar. It confirms the lipid is attached via a thioester bond (S-palmitoylation) and not an amide bond (N-palmitoylation).
-
Resuspend protein pellets in 1% SDS (with 50 mM HEPES pH 7.4).
-
Split the sample into two aliquots:
-
Aliquot A (Control): Add 1M Tris-HCl (pH 7.4).
-
Aliquot B (Treatment): Add 1M Hydroxylamine (pH 7.4) .
-
-
Incubate for 1 hour at Room Temperature .
-
Run SDS-PAGE.
-
Result: Signal in Aliquot B should be significantly reduced or abolished compared to Aliquot A for S-palmitoylated proteins.
-
Data Analysis & Visualization
Workflow Diagram
Caption: Step-by-step experimental workflow ensuring rigorous control and validation.
Interpreting Results
| Observation | Interpretation | Action |
| Strong Fluorescent Band | Successful labeling. | Proceed to validation. |
| Signal Lost with Hydroxylamine | Confirmed S-Palmitoylation. | Valid target. |
| Signal Retained with Hydroxylamine | N-Palmitoylation or non-specific labeling. | Likely amide linkage (rare but possible) or background. |
| Signal Lost with 2-BP | PAT-dependent modification. | Confirms enzymatic incorporation. |
| High Background Smear | Excess unreacted fluorophore. | Improve Acetone precipitation/washing steps. |
References
-
Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. (Foundational work on alkynyl-fatty acid labeling) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. (Critical control characterization) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Cell Labeling with 15-YNE Is Useful for Tracking Protein Palmitoylation and Metabolic Lipid Flux in the Same Sample. Source: MDPI / ResearchGate URL:[Link]
Sources
- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-hexadecynoic acid | 99208-90-9 [chemicalbook.com]
- 4. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Profiling of Protein S-Palmitoylation Using 15-HDYA Bioorthogonal Probes
Topic: Advanced Profiling of Protein S-Palmitoylation Using 15-HDYA Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Protein S-palmitoylation—the reversible thioester linkage of a 16-carbon fatty acid to cysteine residues—is a critical regulator of membrane trafficking, protein stability, and signaling complex assembly.[1][2][3][4] Unlike genetically encoded modifications, palmitoylation is lipid-derived and lacks a consensus motif, making detection by standard antibody or mass spectrometry methods notoriously difficult.
This guide details the application of 15-Hexadecynoic Acid (15-HDYA) , a bioorthogonal alkyne-functionalized palmitate analog.[2][3][5] By metabolically incorporating 15-HDYA into cellular proteins and subsequently reacting it with reporter molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can visualize and enrich the "palmitoylome" with high specificity.
Mechanism of Action & Scientific Rationale
The Probe: 15-HDYA
15-HDYA (15-Hexadecynoic Acid) is a C16 fatty acid with a terminal alkyne group.[2][5] It is structurally nearly identical to native palmitic acid, allowing it to be recognized by Palmitoyl Acyltransferases (DHHC-PATs) and incorporated into target cysteines via a thioester bond.[6]
The Reaction: Click Chemistry (CuAAC)
Once incorporated, the terminal alkyne is inert in biological systems. Upon cell lysis, the alkyne reacts with an azide-functionalized tag (e.g., Biotin-Azide or Rhodamine-Azide) in the presence of a Copper(I) catalyst.[1] This forms a stable triazole linkage, enabling downstream detection.
Specificity Validation: Hydroxylamine Cleavage
A critical validation step involves treating the labeled protein with hydroxylamine (NH₂OH). S-palmitoylation (thioester) is sensitive to neutral hydroxylamine cleavage, whereas N-palmitoylation (amide) is resistant. Loss of signal upon NH₂OH treatment confirms the lipid is S-linked.[4]
Diagram 1: Mechanistic Pathway of 15-HDYA Labeling
Caption: 15-HDYA is activated to 15-HDYA-CoA, transferred to protein cysteines by DHHC-PATs, and subsequently conjugated to detection tags via Cu(I)-catalyzed click chemistry.
Strategic Experimental Design
Before beginning, select the appropriate experimental mode based on your downstream analysis needs.
| Experimental Mode | Objective | Probe Concentration | Labeling Duration | Detection Method |
| Steady-State Profiling | Identify the total pool of palmitoylated proteins. | 25–50 µM | 12–24 Hours | Mass Spec (Enrichment) |
| Pulse-Chase / Dynamic | Study palmitoylation turnover or stimulus response. | 50–100 µM | 1–4 Hours | In-Gel Fluorescence |
| Pharmacological Screen | Test inhibitors (e.g., 2-Bromopalmitate).[7] | 50 µM | 4–6 Hours | Western Blot (Streptavidin) |
Critical Control: Always include a DMSO-only vehicle control to assess background non-specific binding of the azide reagent.
Comprehensive Protocol
Phase A: Reagent Preparation (BSA-Complexing)
Why this matters: Free fatty acids are poorly soluble in media and can be cytotoxic. Complexing with Fatty Acid-Free BSA (FAF-BSA) mimics physiological transport and enhances uptake.
-
Prepare Stock Solution: Dissolve 15-HDYA in high-quality DMSO to make a 50 mM stock. Store at -20°C under nitrogen/argon if possible.
-
Prepare BSA Solution: Dissolve Fatty Acid-Free BSA in serum-free medium (e.g., DMEM) to a final concentration of 10% (w/v) . Filter sterilize (0.22 µm).
-
Complexing:
-
Dilute the 15-HDYA stock into the 10% BSA solution to reach a 5 mM working concentration (1:10 dilution).
-
Incubate at 37°C for 30 minutes with gentle vortexing until the solution is clear.
-
Note: This 5 mM BSA-lipid stock can be diluted 1:100 into culture media for a final 50 µM treatment.
-
Phase B: Metabolic Labeling
-
Seed Cells: Plate cells (e.g., HEK293, HeLa, Jurkat) to reach 70-80% confluency.
-
Starvation (Optional but Recommended): Incubate cells in serum-free medium for 1 hour prior to labeling to deplete endogenous palmitate.
-
Labeling: Replace media with fresh complete media containing 50 µM 15-HDYA (from BSA complex).
-
Control: Treat identical wells with DMSO/BSA vehicle.
-
Competition Control: Add 100 µM native Palmitic Acid to compete out the signal (validates specificity).
-
-
Incubation: Incubate at 37°C / 5% CO₂ for the desired duration (typically 6–16 hours ).
Phase C: Lysis & Click Chemistry
Safety Note: Copper is toxic to live cells; this step is performed on lysates.
-
Harvest: Wash cells 3x with ice-cold PBS to remove free probe.
-
Lysis: Lyse cells in Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, Protease Inhibitors).
-
Expert Tip: High SDS (1%) is crucial to solubilize hydrophobic lipidated proteins.
-
Sonicate to shear DNA (viscosity interferes with the reaction).
-
-
Protein Quantification: Measure concentration (BCA Assay) and normalize all samples to 2 mg/mL.
-
Click Reaction Assembly: Add reagents in the following order to the lysate (typically 50-100 µL volume):
-
Lysate: 50 µL (100 µg protein)
-
Azide Tag: 100 µM final (e.g., Biotin-Azide or TAMRA-Azide).
-
TBTA (Ligand): 100 µM final (Pre-dissolved in DMSO/t-Butanol).
-
CuSO₄: 1 mM final (Freshly prepared in water).
-
TCEP (Reductant): 1 mM final (Freshly prepared).
-
-
Reaction: Vortex and incubate at Room Temperature for 1 hour in the dark.
-
Termination: Add ice-cold Methanol or Acetone (4 volumes) to precipitate proteins and remove excess unreacted click reagents. Incubate at -20°C for 1 hour (or overnight). Spin at 15,000 x g for 10 min to pellet protein. Air dry pellet.
Phase D: Enrichment & Hydroxylamine Validation
-
Resuspension: Resuspend protein pellet in 1% SDS / PBS.
-
Streptavidin Enrichment (For Biotin-Azide):
-
Dilute SDS to <0.2% using PBS (Streptavidin binding is hindered by high SDS).
-
Incubate with Streptavidin-Agarose beads for 2 hours at RT.
-
Wash beads aggressively (1% SDS, then 4M Urea) to remove non-specific binders.
-
-
Hydroxylamine Cleavage (The "Gold Standard" Validation):
-
Split beads into two aliquots.
-
Aliquot A (Control): Treat with 1M Tris-HCl (pH 7.4).
-
Aliquot B (+HA): Treat with 1M Hydroxylamine (pH 7.4) .
-
Incubate 1 hour at RT.
-
Result: S-palmitoylated proteins will be cleaved from the beads in Aliquot B (eluted into supernatant) or the signal on the beads will disappear.
-
-
Elution: Boil beads in 2x Laemmli Sample Buffer.
-
Analysis: Western Blot or Mass Spectrometry.[6]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from metabolic labeling to downstream analysis via fluorescence or enrichment.
Data Analysis & Interpretation
When analyzing Western Blots or Fluorescence Gels, use the following criteria to interpret results:
| Observation | Interpretation | Action |
| Signal in 15-HDYA lane, No signal in DMSO lane | Successful incorporation of probe. | Proceed to validation. |
| Signal lost after Hydroxylamine (HA) treatment | Confirmed S-Palmitoylation. | Validated hit.[4] |
| Signal persists after HA treatment | Likely N-palmitoylation or non-specific background. | Check for N-terminal Glycine (Myristoylation) or amide linkages. |
| High background in DMSO lane | Non-specific sticking of Azide dye. | Wash precipitate more thoroughly; reduce Azide concentration. |
| Smeary signal | Protein degradation or aggregation. | Use fresh lysates; ensure 1% SDS is used during lysis. |
Expert Tips & Troubleshooting
-
Solubility is Key: 15-HDYA is hydrophobic. If you see crystals in your media, the probe has precipitated and will not label cells. Always use the BSA-complexing method described in Phase A.
-
The "2-BP" Control: Treat cells with 2-Bromopalmitate (2-BP) , a broad-spectrum PAT inhibitor, alongside 15-HDYA. A true palmitoylation signal should decrease significantly with 2-BP treatment.
-
Avoid Copper Toxicity in Mass Spec: If performing proteomics, ensure all copper is removed before digestion, as it can oxidize methionines and interfere with trypsin.
-
Comparison with 17-ODYA: While 17-ODYA (C18) is also used, 15-HDYA (C16) is the direct analog of palmitate.[5] Some DHHC enzymes show specificity for C16 over C18 chains, making 15-HDYA the more physiologically relevant probe for general S-palmitoylation profiling.
References
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.
-
Charron, G., et al. (2009). Robust fluorescent detection of protein fatty-acylation with chemical reporters. Journal of the American Chemical Society, 131(13), 4967–4975.
-
Gao, X., & Hannoush, R. N. (2014). A chemical biology approach to map S-palmitoylation of the intracellular proteome. Nature Protocols, 9, 2607–2623.
-
Thinon, E., et al. (2014). Global profiling of protein palmitoylation in T cells using a click chemistry-based approach. Proteomics, 14, 2331-2342.
-
Hang, H. C., et al. (2011). Chemical probes for the global profiling of fatty-acylated proteins. Methods in Enzymology, 503, 231-253.
Sources
- 1. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS-dependent palmitoylation is an obligate licensing modification for GSDMD pore formation | bioRxiv [biorxiv.org]
- 4. scispace.com [scispace.com]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 6. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
15-Hexadecynoic acid immunoprecipitation protocol
Part 1: Introduction & Mechanism
Abstract Protein S-palmitoylation (S-acylation) is a reversible post-translational modification critical for membrane tethering, trafficking, and signaling stability.[1] Traditional detection using radioactive [³H]-palmitate is limited by low sensitivity and long exposure times (weeks). This Application Note details a robust, non-radioactive protocol using 15-Hexadecynoic Acid (15-HDYA) , a bioorthogonal palmitate analog.
The Principle: "Click" Chemistry-Based Enrichment 15-HDYA contains a terminal alkyne group.[2][3][4] When metabolically incorporated into cells, it mimics native palmitate and is attached to cysteine residues by ZDHHC palmitoyltransferases.[5] Following cell lysis, the alkyne tag reacts with a biotin-azide capture reagent via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting biotinylated proteins are enriched (immunoprecipitated) using Streptavidin beads, allowing for the isolation and identification of the dynamic "palmitoylome."
Key Advantages:
-
Speed: Detection in hours vs. weeks (radioactivity).
-
Specificity: Validated via Hydroxylamine (HA) cleavage (cleaves thioesters).[6][7][8]
-
Safety: No ionizing radiation.
Part 2: Experimental Workflow (Visual)
The following diagram illustrates the critical path from cell culture to Western Blot/MS analysis. Note the branching path for Hydroxylamine Validation , a mandatory step to confirm the thioester linkage.
Figure 1: Workflow for 15-HDYA metabolic labeling and Streptavidin enrichment. The Hydroxylamine step validates that the lipid is attached via a labile thioester bond (S-palmitoylation) rather than a stable amide bond (N-palmitoylation).
Part 3: Detailed Protocol
A. Reagents & Preparation
| Reagent Category | Component | Concentration / Notes |
| Lipid Probe | 15-HDYA (Alkynyl Palmitate) | Stock: 50 mM in DMSO. Store at -80°C. |
| Capture Reagent | Biotin-Azide (PEG4 linker) | Stock: 5 mM in DMSO. |
| Click Cocktail | CuSO₄ · 5H₂O | 50 mM in H₂O (Fresh). |
| TCEP (Reducing Agent) | 50 mM in H₂O (Fresh). Do not use DTT. | |
| TBTA (Cu Ligand) | 10 mM in DMSO (Critical for protein protection). | |
| Lysis Buffer | HEPES Lysis Buffer | 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40. NO EDTA. |
| Validation | Hydroxylamine (HA) | 1.0 M stock, pH adjusted to 7.4. |
Critical Note on EDTA: EDTA chelates Copper. Ensure your lysis buffer is EDTA-free during the Click reaction step. You may add EDTA after the reaction is quenched if needed for downstream stability.
B. Step-by-Step Methodology
Phase 1: Metabolic Labeling
-
Seed Cells: Plate cells (e.g., HEK293, HeLa) to reach 70-80% confluency.
-
Starvation (Optional but Recommended): Incubate cells in serum-free media with 1% dialyzed FBS for 1 hour to deplete endogenous lipids.
-
Labeling: Replace media with fresh media containing 100 µM 15-HDYA .
-
Control: Treat one dish with DMSO vehicle only.
-
-
Incubation: Incubate for 6–24 hours at 37°C. (Duration depends on protein turnover).
Phase 2: Lysis & Click Chemistry (The "CuAAC" Reaction)
-
Harvest: Wash cells 3x with ice-cold PBS. Scrape into Lysis Buffer (containing Protease Inhibitors, EDTA-free).
-
Clear Lysate: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Quantify: Adjust protein concentration to 2 mg/mL. Use 500 µg protein per reaction.
-
Assemble Click Reaction: Add reagents in the exact order below to prevent copper precipitation:
-
Lysate (500 µg)
-
Biotin-Azide (100 µM final)
-
TBTA (100 µM final) — Vortex briefly
-
CuSO₄ (1 mM final)
-
TCEP (1 mM final) — Vortex immediately
-
-
Incubate: Rotate for 1 hour at Room Temperature (RT) in the dark.
Phase 3: Protein Precipitation (Critical Clean-up) Purpose: Removes unreacted Biotin-Azide which would otherwise saturate Streptavidin beads.
-
Methanol/Chloroform: To the reaction mix, add:
-
Spin: Centrifuge at 14,000 x g for 5 min.
-
Isolate: Remove the top aqueous layer.[9][10][11][12] The protein forms a disc at the interface.
-
Wash: Add 4 volumes of Methanol. Vortex. Spin again.
-
Dry: Remove supernatant.[11][12][13] Air dry the pellet for 5–10 mins (do not over-dry).
Phase 4: Solubilization & Enrichment (The "IP")
-
Resuspend: Dissolve pellet in 100 µL of 1% SDS / 50 mM HEPES (pH 7.4) with 4% Urea. Boil for 5 min if necessary (ensure full solubilization).
-
Dilute: Dilute 1:10 with Lysis Buffer (to lower SDS to 0.1% for bead compatibility).
-
Validation Split (Optional):
-
Sample A: Treat with 1M Hydroxylamine (pH 7.4) for 1h (Cleaves palmitate).
-
Sample B: Treat with 1M Tris (pH 7.4) for 1h (Control).
-
-
Bead Incubation: Add 30 µL pre-washed Streptavidin Magnetic Beads . Rotate overnight at 4°C.
-
Washing: Wash beads stringently:
-
2x with Lysis Buffer (0.1% SDS).
-
1x with 1M NaCl (High salt removes non-specific binders).
-
2x with PBS.
-
Phase 5: Elution & Analysis
-
Elution: Add 30 µL 2x Laemmli Sample Buffer (with Beta-mercaptoethanol). Boil at 95°C for 5–10 min.
-
Analysis: Load supernatant onto SDS-PAGE.
-
Western Blot: Probe with Streptavidin-HRP (to see total palmitoylation) or specific antibodies (to see if your protein is palmitoylated).
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Smear) | Incomplete removal of free Biotin-Azide. | Perform the Methanol/Chloroform precipitation twice.[11][13] |
| Protein Aggregation | Copper toxicity during Click reaction. | Increase TBTA ligand concentration; ensure TCEP is fresh. |
| No Signal | Hydrolysis of thioester bond. | Maintain neutral pH (7.0–7.4) throughout. Avoid high pH buffers. |
| Signal in HA Control | N-palmitoylation or non-specific binding. | The modification is likely an amide (N-palmitoylation) or the probe incorporated into non-lipid pathways. |
Part 5: References
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.
-
[Link]
-
-
Hang, H. C., et al. (2011). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 133(44), 17656–17665.
-
[Link]
-
-
Ebersole, B., et al. (2014). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation.[14] Analytical Biochemistry, 451, 25-27.[14]
-
[Link]
-
-
Wessel, D., & Flügge, U. I. (1984). A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids. Analytical Biochemistry, 138(1), 141–143.[9]
-
[Link]
-
Sources
- 1. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-hexadecynoic acid | 99208-90-9 [chemicalbook.com]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Labeling and quantifying sites of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abrf.memberclicks.net [abrf.memberclicks.net]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. ohsu.edu [ohsu.edu]
- 12. Chloroform-methanol extraction of proteins [drummondlab.org]
- 13. Team:Cambridge/Protocols/Chloroform Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 14. medkoo.com [medkoo.com]
quantitative analysis of protein palmitoylation using 15-HDYA
Application Note & Protocol
Topic: Quantitative Analysis of Protein Palmitoylation Using 15-Hexadecynoic Acid (15-HDYA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Dynamic Palmitoylome
S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function.[1][2] This dynamic process, governed by a family of protein acyltransferases (PATs) and acyl-protein thioesterases (APTs), allows cells to rapidly modulate signaling pathways and protein-protein interactions.[2][3] Dysregulation of protein palmitoylation is implicated in a host of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][4]
Historically, studying palmitoylation relied on metabolic labeling with radioactive [3H]palmitate, a method hampered by low sensitivity, safety concerns, and lengthy exposure times.[5][6][7] Modern proteomics demands more robust, sensitive, and quantifiable methods. The development of bioorthogonal chemical reporters, such as 15-Hexadecynoic Acid (15-HDYA), has revolutionized the field.[5] 15-HDYA is a palmitic acid analog containing a terminal alkyne group.[5] This alkyne handle is biologically inert within the cell but can be specifically and efficiently tagged ex vivo using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][8]
This application note provides a comprehensive guide to the , from metabolic labeling in cultured cells to enrichment and mass spectrometry-based quantification. We will detail the underlying principles, provide step-by-step protocols, and discuss critical considerations for experimental design and data interpretation.
Principle of the Method
The 15-HDYA method is a powerful "palmitate-centric" approach that follows a three-stage workflow: (1) Metabolic Labeling, (2) Bioorthogonal Ligation (Click Chemistry), and (3) Enrichment & Analysis.
-
Metabolic Labeling: Live cells are incubated with 15-HDYA. The cellular machinery recognizes 15-HDYA as a surrogate for palmitic acid and incorporates it into proteins at native S-palmitoylation sites via endogenous PAT enzymes.[9][10]
-
Click Chemistry: After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then covalently linked to an azide-functionalized reporter tag, most commonly Biotin-Azide. This reaction is highly specific and efficient, creating a stable triazole linkage.[4][8][9]
-
Enrichment and Analysis: The newly biotinylated proteins are captured with high affinity using streptavidin-coated beads. After stringent washing to remove non-specific binders, the enriched palmitoylated proteins are digested into peptides directly on the beads and subsequently identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This strategy provides a direct readout of proteins undergoing palmitoylation during the labeling period, enabling quantitative comparisons between different cellular states, treatments, or time points.
Experimental Workflow Overview
The entire process, from cell culture to data acquisition, requires careful planning and execution. The following diagram outlines the key stages of the quantitative palmitoyl-proteomics workflow using 15-HDYA.
Figure 1. High-level workflow for quantitative palmitoyl-proteomics using 15-HDYA.
Detailed Protocols
Causality Behind Choices: The following protocols are designed as a self-validating system. The choice of reagents, such as using TCEP as a reducing agent, is critical to preserve the labile thioester bond which can be sensitive to other reductants like DTT.[11][12] The inclusion of SDS in lysis buffers is essential to solubilize membrane proteins, which are heavily enriched in the palmitoylome. The on-bead digestion protocol is chosen to minimize sample loss and contamination from abundant proteins like antibodies or streptavidin itself.[13][14][15]
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa, Jurkat) at a density that will result in ~80-90% confluency at the time of harvest.
-
Prepare Labeling Media: Prepare a stock solution of 15-HDYA (e.g., 10 mM in DMSO). On the day of labeling, dilute the 15-HDYA stock into complete culture medium to a final concentration of 25-100 µM.
-
Expert Insight: The optimal concentration and labeling time (typically 4-24 hours) should be empirically determined for each cell line to maximize signal without inducing cytotoxicity.
-
-
Labeling: Remove the old medium from the cells, wash once with PBS, and add the pre-warmed 15-HDYA-containing medium.
-
Incubation: Incubate cells for the desired time under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Negative Control: In parallel, culture a control plate of cells in medium containing an equivalent volume of DMSO without 15-HDYA. This control is crucial for identifying non-specifically bound proteins during enrichment.
-
Harvesting: After incubation, wash cells twice with ice-cold PBS to remove residual labeling medium. Cells can be harvested by scraping or trypsinization. Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C) and store the pellet at -80°C or proceed directly to lysis.
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol combines lysis and the click reaction to streamline the process and minimize sample handling.
-
Prepare Lysis Buffer: Prepare ice-cold Lysis Buffer (1% SDS in PBS with 1x Protease Inhibitor Cocktail).
-
Cell Lysis: Resuspend the cell pellet in 1 mL of Lysis Buffer per 10-20 million cells. Sonicate the lysate on ice (e.g., 3 x 10-second pulses) to shear genomic DNA and ensure complete lysis.
-
Clarify Lysate: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a detergent-compatible assay (e.g., BCA assay). Normalize all samples to the same protein concentration (typically 1-2 mg/mL).
-
Prepare Click Chemistry Reagents (Freshly):
-
Biotin-Azide: 10 mM stock in DMSO.
-
TCEP: 50 mM stock in water (Tris(2-carboxyethyl)phosphine).
-
TBTA: 10 mM stock in DMSO (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
-
Assemble Click Reaction: In a 1.5 mL tube, assemble the reaction in the following order for a 1 mL final lysate volume.
-
1 mg of protein lysate.
-
Biotin-Azide: 100 µM final concentration.
-
TCEP: 1 mM final concentration.
-
TBTA: 100 µM final concentration.
-
Vortex gently after each addition.
-
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM. Vortex immediately.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
Figure 2. Chemical principle of 15-HDYA labeling and biotinylation via click chemistry.
Protocol 3: Enrichment and On-Bead Digestion
-
Precipitation: After the click reaction, precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold methanol, vortex, and incubate at -80°C for at least 2 hours or -20°C overnight.
-
Pellet Protein: Centrifuge at 18,000 x g for 20 minutes at 4°C. Carefully decant the supernatant.
-
Wash Pellet: Resuspend the pellet in 1 mL of ice-cold methanol and centrifuge again. Repeat this wash step once more.
-
Solubilization: Air-dry the pellet briefly and resuspend it in 500 µL of Resuspension Buffer (1% SDS in PBS).
-
Bead Preparation: Use high-capacity streptavidin magnetic beads. Wash 50 µL of bead slurry per 1 mg of protein three times with Resuspension Buffer.
-
Binding: Add the solubilized protein lysate to the washed beads. Incubate for 1 hour at room temperature with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 2x with 1 mL of 1% SDS in PBS.
-
Wash 2x with 1 mL of 8 M Urea in 100 mM Tris-HCl, pH 8.0.
-
Wash 3x with 1 mL of 100 mM Ammonium Bicarbonate (Ambic).
-
-
On-Bead Digestion:
-
After the final Ambic wash, resuspend the beads in 100 µL of fresh 100 mM Ambic.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add Iodoacetamide to a final concentration of 25 mM and incubate for 20 minutes in the dark to alkylate free cysteines.
-
Add sequencing-grade Trypsin (e.g., 1 µg per sample).
-
Incubate overnight at 37°C with shaking.[16]
-
-
Peptide Collection: The next day, spin down the beads and transfer the supernatant containing the digested peptides to a new tube.
-
Acidification & Desalting: Acidify the peptides with formic acid to a final concentration of 0.1-1%.[16] Purify the peptides using C18 StageTips or equivalent solid-phase extraction method before LC-MS/MS analysis.
Data Presentation and Quantitative Analysis
The final output from the mass spectrometer is a list of identified peptides and proteins, along with their quantitative values (e.g., peak intensity, spectral counts, or reporter ion ratios for TMT/iTRAQ labeling). The abundance of a protein in the 15-HDYA-labeled sample relative to the DMSO control reflects its palmitoylation status.
Table 1: Example Quantitative Proteomics Data
| Protein ID | Gene Name | Description | Fold Change (Treatment/Control) | p-value | Palmitoylation Status |
| P63104 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 15.2 | <0.001 | Known Palmitoylated |
| P04049 | ANXA2 | Annexin A2 | 1.1 | 0.89 | Not Palmitoylated |
| Q9Y242 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | 21.7 | <0.001 | Known Palmitoylated |
| P35579 | FLOT1 | Flotillin-1 | 18.9 | <0.001 | Known Palmitoylated |
| P0DPI2 | IFITM3 | Interferon-induced transmembrane protein 3 | 25.4 | <0.001 | Validated[17] |
| Q8N143 | CandidateX | Uncharacterized protein | 12.5 | 0.005 | Novel Candidate |
Data is illustrative. Fold change is calculated from the ratio of protein intensity in the 15-HDYA pulldown vs. the no-label (DMSO) control pulldown. A high fold-change with statistical significance indicates confident identification as a palmitoylated protein.
Trustworthiness: Controls and Validation
To ensure the scientific integrity of the results, several controls are essential:
-
No-Label Control (-15-HDYA): As described, this is the most critical control. It identifies proteins that bind non-specifically to the streptavidin beads. True palmitoylated proteins should be highly enriched in the +15-HDYA sample compared to this negative control.
-
Competition Control: Co-incubate cells with 15-HDYA and a large excess (e.g., 10-20 fold) of natural palmitic acid. This should reduce the incorporation of 15-HDYA into proteins, leading to a decreased signal for genuinely palmitoylated targets.
-
Hydroxylamine Treatment: The thioester linkage of S-palmitoylation is labile to neutral hydroxylamine.[10][17] Treating a sample with ~1 M hydroxylamine (pH 7.4) after the click reaction but before enrichment should cleave the 15-HDYA modification, preventing enrichment and serving as a chemical validation of the thioester bond.[10][17]
Conclusion
The 15-HDYA metabolic labeling strategy combined with click chemistry and mass spectrometry is a robust and sensitive platform for the global, quantitative analysis of protein S-palmitoylation.[5][9] It overcomes many limitations of older methods and has been instrumental in expanding our knowledge of the "palmitoylome". By providing detailed, dynamic information on how protein lipidation changes in response to cellular signals or disease states, this technique offers powerful insights for basic research and is an invaluable tool for target identification and validation in drug development.
References
-
Direct Detection of S-Palmitoylation by Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
Site-Specific Quantification of Protein Palmitoylation by Cysteine-Stable Isotope Metabolic Labeling. Analytical Chemistry. [Link]
-
On-bead digest protocol for mass spectrometry following immunoprecipitation with Nano-Traps. Chromotek. [Link]
-
Palmitoylation Mass Spectrometry. Mtoz Biolabs. [Link]
-
On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. Journal of Proteome Research. [Link]
-
Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols. [Link]
-
Direct Detection of S-Palmitoylation by Mass Spectrometry. ResearchGate. [Link]
-
Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. Analytical Biochemistry. [Link]
-
On-bead Tryptic Digestion Protocol. Michigan State University. [Link]
-
BAF_Protocol_002 On-Bead Digestion Magnetic Beads) of Proteins in Solution or Provided Already on Beads. Protocols.io. [Link]
-
Chemical approaches for profiling dynamic palmitoylation. Current Opinion in Chemical Biology. [Link]
-
Detection of S-palmitoylated proteins using click chemistry and acyl-biotin exchange (ABE). ResearchGate. [Link]
-
A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. ResearchGate. [Link]
-
Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. Cell. [Link]
-
Labeling and quantifying sites of protein palmitoylation. ResearchGate. [Link]
-
Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Proceedings of the National Academy of Sciences. [Link]
-
Cell Labeling with 15-YNE Is Useful for Tracking Protein Palmitoylation and Metabolic Lipid Flux in the Same Sample. Molecules. [Link]
-
Non-radioactive analysis of dynamic protein palmitoylation. Current Protocols in Protein Science. [Link]
-
Protocol to quantify palmitoylation of cysteines in budding yeast. STAR Protocols. [Link]
-
Labeling and quantifying sites of protein palmitoylation. Semantic Scholar. [Link]
-
Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols. [Link]
-
Exploring the role of palmitoylation in sepsis: mechanistic insights and future perspectives. Cell & Bioscience. [Link]
-
Palmitoylome profiling reveals S-palmitoylation–dependent antiviral activity of IFITM3. Nature Chemical Biology. [Link]
-
CD81 Associates with 14-3-3 in a Redox-regulated Palmitoylation-dependent Manner. Journal of Biological Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palmitoylation Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Exploring the role of palmitoylation in sepsis: mechanistic insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ptglab.com [ptglab.com]
- 14. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. Palmitoylome profiling reveals S-palmitoylation–dependent antiviral activity of IFITM3 - PMC [pmc.ncbi.nlm.nih.gov]
experimental workflow for 15-Hexadecynoic acid labeling
Topic: Experimental Workflow for 15-Hexadecynoic Acid Labeling
Abstract This Application Note details the high-fidelity metabolic labeling of S-palmitoylated proteins using 15-hexadecynoic acid (15-HDA), a bioorthogonal alkyne-functionalized palmitate analog.[1] Unlike traditional radioactive [³H]-palmitate methods, this protocol utilizes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"click chemistry"—to append fluorophores or biotin tags for rapid detection and enrichment. This guide is optimized for researchers seeking to profile dynamic protein lipidation in mammalian cell culture with high signal-to-noise ratios.
Introduction & Mechanism of Action
Protein S-palmitoylation (S-acylation) involves the reversible attachment of a 16-carbon saturated fatty acid (palmitate) to cysteine residues via a thioester linkage.[2] This modification regulates protein membrane trafficking, stability, and signaling competency.[3]
The 15-HDA Reporter System: 15-Hexadecynoic acid (15-HDA, also known as Alk-16 or Palmitic Acid Alkyne) is a C16 fatty acid analog containing a terminal alkyne group.[1] It is structurally nearly identical to native palmitate, allowing it to be:
-
Uptaken by cells and converted to 15-HDA-CoA by Acyl-CoA Synthetases (ACS).
-
Transferred to target cysteines by Palmitoyl Acyltransferases (PATs/DHHCs).
-
Chemically Tagged post-lysis via CuAAC with an azide-functionalized reporter (Biotin-Azide or Fluorophore-Azide).
Why 15-HDA?
-
Specificity: Closely mimics the C16 chain length of palmitate. (Contrast with 17-ODYA, a C18 analog often used for general fatty acylation or stearoylation).[1]
-
Safety & Speed: Eliminates the need for months-long radioactive exposure; results are obtainable in <48 hours.
Figure 1: Mechanism of metabolic incorporation and chemo-selective tagging of S-palmitoylated proteins.
Pre-Experimental Preparation
Critical Reagent Setup:
-
15-HDA Stock: Dissolve 15-hexadecynoic acid in high-quality DMSO to 50 mM . Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation.
-
2-Bromopalmitate (2-BP): A broad-spectrum PAT inhibitor used as a negative control. Dissolve to 50 mM in DMSO.
-
Fatty Acid-Free BSA (FAF-BSA): Essential for efficient cellular uptake and reducing cytotoxicity.
Protocol A: Preparation of BSA-Complexed 15-HDA (The "Pro" Method)
Direct addition of lipid-DMSO to media often results in precipitation and poor uptake. Complexing with BSA mimics physiological transport.
-
Prepare a 10% (w/v) FAF-BSA solution in PBS; filter sterilize (0.22 µm).
-
Dilute 50 mM 15-HDA stock 1:10 in ethanol to make a 5 mM working solution .
-
Add the 5 mM lipid solution dropwise to the 10% BSA solution while vortexing to achieve a final molar ratio of ~3:1 (Lipid:BSA).
-
Target: 1 mM 15-HDA conjugated to BSA.
-
-
Incubate at 37°C for 30 minutes to allow complexation.
-
Storage: Use immediately or aliquot and freeze at -20°C (stable for 2 weeks).
Metabolic Labeling Protocol
Experimental Design Matrix:
| Parameter | Standard Condition | Optimization Range |
|---|---|---|
| Cell Density | 70-80% Confluency | 50-90% |
| 15-HDA Conc. | 50 µM | 20 – 100 µM |
| Labeling Time | 6 - 16 Hours | 4 – 24 Hours |
| Serum Status | 1-5% Dialyzed FBS | Serum-free (short times) |
Step-by-Step Labeling:
-
Seed Cells: Plate cells (e.g., HEK293, HeLa, Jurkat) to reach 70% confluency on the day of labeling.
-
Starvation (Optional but Recommended): Wash cells 1x with PBS and incubate in serum-free or low-serum (1%) media for 1 hour prior to labeling. Rationale: Depletes endogenous palmitate pools, increasing incorporation efficiency of the probe.
-
Labeling:
-
Experimental: Add BSA-complexed 15-HDA to a final concentration of 50 µM .
-
Negative Control: Add 2-BP (50 µM) 1 hour before adding 15-HDA, or use DMSO vehicle only.
-
Background Control: Cells treated with DMSO only (no alkyne probe).
-
-
Incubation: Incubate at 37°C / 5% CO₂ for the desired duration (e.g., overnight/16h).
-
Harvest:
-
Wash cells 2x with ice-cold PBS to remove surface-bound lipids.
-
Harvest by scraping (adherent) or centrifugation (suspension).
-
Lysis and Protein Extraction
Caution: Avoid buffers with high concentrations of EDTA or reducing agents (DTT/BME) at this stage, as they interfere with the subsequent Click reaction.
Lysis Buffer Recommendation (Click-Compatible):
-
1% Nonidet P-40 (NP-40) or 1% Triton X-100
-
150 mM NaCl
-
1x Protease Inhibitor Cocktail (EDTA-free)
-
Note: If studying dynamic turnover, include Palmostatin B (APT inhibitor) to prevent depalmitoylation during lysis.
Protocol:
-
Resuspend cell pellet in Lysis Buffer (approx. 200 µL per 10 cm dish).
-
Incubate on ice for 20 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to clear debris.
-
Quantify Protein: Use BCA assay. Normalize all samples to 1-2 mg/mL .
The Click Chemistry Reaction (CuAAC)
This is the most critical step. The reaction requires a Copper(I) source, stabilized by a ligand (THPTA or TBTA) to prevent protein oxidation and accelerate the reaction.
Reagent Preparation (Freshly Prepared):
-
CuSO₄: 50 mM in water.
-
THPTA Ligand: 100 mM in water.[4][5] (Superior to TBTA for aqueous solubility).
-
Azide-Tag: 1 mM stock in DMSO (e.g., Biotin-Azide or TAMRA-Azide).
-
Sodium Ascorbate: 100 mM in water (MUST be made fresh daily).
Click Reaction Mix (Per 100 µL Lysate): Order of addition is crucial to prevent precipitation.
| Order | Reagent | Volume | Final Conc. |
| 1 | Protein Lysate (1-2 mg/mL) | 88 µL | ~1.8 mg/mL |
| 2 | Azide-Tag (1 mM) | 2 µL | 20 µM |
| 3 | Premix: CuSO₄ + THPTA | 4 µL | 1 mM Cu / 2 mM THPTA |
| 4 | Sodium Ascorbate (100 mM) | 6 µL | 6 mM |
| Total | 100 µL |
Protocol:
-
Premix Copper/Ligand: Mix the CuSO₄ and THPTA stocks separately in a 1:2 molar ratio (e.g., 1 µL 50mM CuSO₄ + 2 µL 50mM THPTA) and incubate for 1 minute before adding to the lysate. This forms the catalytic complex.
-
Add reagents to the lysate in the order listed above.
-
Vortex gently.
-
Incubate: 1 hour at Room Temperature in the dark with gentle rotation.
-
Stop Reaction: Add 4 volumes of ice-cold Methanol or Acetone to precipitate proteins.
-
Why? This removes unreacted fluorophore-azide and lipids, drastically reducing background on gels.
-
-
Incubate at -20°C for 1 hour (or overnight).
-
Centrifuge at 15,000 x g for 15 min at 4°C. Discard supernatant.
-
Wash pellet 2x with ice-cold Methanol. Air dry briefly.
-
Resuspend pellet in 1x SDS-PAGE Loading Buffer (with reducing agent).
Figure 2: Step-by-step experimental workflow from cell culture to analysis.
Downstream Analysis
Option A: In-Gel Fluorescence (For Fluorophore-Azides)
-
Run the resuspended samples on an SDS-PAGE gel.
-
Do not transfer. Fix the gel in 40% MeOH / 10% Acetic Acid for 10 mins.
-
Wash with water.
-
Image on a fluorescent scanner (e.g., Typhoon or ChemiDoc) using appropriate excitation/emission settings (e.g., Cy5 or TAMRA).
Option B: Streptavidin Blotting (For Biotin-Azides)
-
Run SDS-PAGE and transfer to Nitrocellulose/PVDF.
-
Block with BSA (Do NOT use milk; milk contains endogenous biotin).
-
Incubate with Streptavidin-HRP (1:10,000 in BSA/TBST).
-
Develop with ECL.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Unreacted Azide-Fluorophore remaining. | Increase MeOH washes after precipitation. Ensure protein pellet is fully resuspended. |
| No Signal | Inefficient Click Reaction. | Fresh Ascorbate is mandatory. Ensure THPTA is used to protect Cu(I). Check 15-HDA stock integrity. |
| Protein Precipitation during Click | Copper concentration too high. | Premix Cu/THPTA.[5] Lower Cu concentration to 0.5 mM. Dilute lysate slightly. |
| Cell Toxicity | 15-HDA concentration too high. | Use BSA-complexing method. Reduce concentration to 20 µM. |
References
-
Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745. Link
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. Link
-
Charron, G., et al. (2009). Robust fluorescent detection of protein fatty-acylation with chemical reporters. Journal of the American Chemical Society, 131(13), 4967–4975. Link
-
Cayman Chemical. (n.d.).[6] Palmitic Acid Alkyne Product Information. Link
Sources
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Probing the Cellular Journey of Fatty Acids: An Application and Protocol Guide for 15-HDoA
For correspondence:
Abstract
The intricate trafficking of fatty acids within and between cells is fundamental to numerous physiological and pathological processes, including energy homeostasis, membrane biosynthesis, and cell signaling. Dysregulation of these pathways is implicated in a host of diseases, from metabolic disorders to cancer. This guide provides a comprehensive overview and detailed protocols for utilizing 15-Hydroxydodecanoic acid (15-HDoA), a versatile chemical probe, to investigate the dynamic world of fatty acid trafficking. By leveraging the power of bioorthogonal click chemistry, researchers can visualize, quantify, and track the fate of fatty acids with high specificity and sensitivity across various cellular and in vivo models. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the complexities of lipid metabolism and identify novel therapeutic targets.
Introduction: The Significance of Fatty Acid Trafficking and the Rise of Chemical Probes
Fatty acids (FAs) are not merely cellular fuel; they are critical signaling molecules and essential building blocks for complex lipids that constitute cellular membranes. The precise mechanisms governing their uptake, transport, and compartmentalization are tightly regulated. Traditional methods for studying FA trafficking, such as radiolabeling, while foundational, often suffer from limitations including low spatial resolution and the hazards associated with radioactive materials.
The advent of bioorthogonal chemistry has revolutionized the study of biological processes.[1][2] Chemical probes, such as 15-Hydroxydodecanoic acid (15-HDoA), offer a powerful alternative. 15-HDoA is a fatty acid analog that contains a terminal alkyne group. This alkyne serves as a "handle" that can be specifically and covalently linked to a reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4] This approach allows for the sensitive and specific detection of FAs in a variety of experimental contexts.
Why 15-HDoA?
-
Metabolic Integration: 15-HDoA is recognized by cellular machinery and incorporated into various lipid species, mimicking the behavior of its natural counterparts.[3]
-
Bioorthogonality: The terminal alkyne group is chemically inert within the biological system, ensuring that it does not interfere with normal cellular processes until the click reaction is initiated.[1]
-
Versatility: The "clickable" handle allows for conjugation with a wide array of reporter molecules, enabling diverse downstream applications including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics.
Principle of the 15-HDoA-Based Fatty Acid Trafficking Assay
The experimental strategy hinges on a two-step process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: Cells or organisms are incubated with 15-HDoA. The fatty acid analog is taken up by the cells and participates in metabolic pathways, becoming incorporated into triglycerides, phospholipids, and other lipid species.[3]
-
Click Chemistry Detection: Following the labeling period, the cells are fixed and permeabilized. A detection cocktail containing a fluorescent azide probe and a copper(I) catalyst is then added. The copper(I) catalyzes the highly specific cycloaddition reaction between the alkyne on the incorporated 15-HDoA and the azide on the fluorescent probe, resulting in a stable triazole linkage and fluorescently labeling the locations of the fatty acid analog.[4][5]
Diagram of the Experimental Workflow
Caption: General workflow for 15-HDoA-based fatty acid trafficking studies.
Detailed Application Protocols
The following protocols provide a framework for utilizing 15-HDoA in common experimental setups. Optimization may be required depending on the specific cell type, experimental conditions, and research question.
Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Trafficking
This protocol is designed for visualizing the real-time movement of fatty acids into and within live cells.
Materials:
-
15-HDoA (stock solution in DMSO or ethanol)
-
Cell culture medium appropriate for the cell line
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Live-cell imaging buffer (e.g., HBSS)
-
Hoechst 33342 or other nuclear stain (optional)
-
Lipid droplet stain (e.g., BODIPY 493/503) (optional)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides suitable for live-cell imaging and allow them to adhere overnight.
-
Metabolic Labeling (Pulse):
-
Prepare a working solution of 15-HDoA in pre-warmed cell culture medium. A typical starting concentration is 25-100 µM.
-
Remove the old medium from the cells and replace it with the 15-HDoA-containing medium.
-
Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The incubation time will influence the extent of labeling and the specific lipid pools that are tagged.
-
-
Wash and Chase (Optional):
-
To track the movement of the labeled fatty acids from one compartment to another, a "chase" step can be included.
-
Remove the 15-HDoA-containing medium and wash the cells twice with pre-warmed complete medium.
-
Add fresh, pre-warmed complete medium and incubate for the desired chase period (e.g., 1 to 24 hours).[6]
-
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:
-
1 µL of 20 mM CuSO₄
-
2 µL of 50 mM BTTAA
-
1 µL of 5 mM fluorescent azide probe
-
20 µL of freshly prepared 500 mM sodium ascorbate
-
976 µL of PBS
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain with a nuclear stain like Hoechst 33342 and/or a lipid droplet stain.
-
Replace the PBS with imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Data Interpretation:
-
The spatial distribution of the fluorescence signal will reveal the subcellular localization of the incorporated 15-HDoA.
-
Co-localization with organelle-specific markers can identify the specific compartments where the fatty acids have trafficked (e.g., lipid droplets, mitochondria, endoplasmic reticulum).[6][7]
Protocol 2: Flow Cytometry Analysis of Fatty Acid Uptake
This protocol allows for the quantitative analysis of fatty acid uptake in a population of cells.
Materials:
-
15-HDoA
-
Cell culture medium
-
Fluorescent azide probe
-
Click chemistry reagents (as in Protocol 1)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Labeling: Culture cells in suspension or in plates. Label the cells with 15-HDoA as described in Protocol 1, step 2.
-
Cell Harvesting:
-
For suspension cells, pellet by centrifugation.
-
For adherent cells, detach using trypsin, and then pellet by centrifugation.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix and permeabilize the cells. Incubate on ice for at least 30 minutes.
-
-
Click Reaction:
-
Pellet the fixed cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in the click reaction cocktail (prepared as in Protocol 1, step 5).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore.
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of 15-HDoA taken up by the cells.
-
This method is useful for comparing fatty acid uptake under different experimental conditions (e.g., with or without a drug treatment).
Protocol 3: Mass Spectrometry-Based Analysis of 15-HDoA-Labeled Lipids
This protocol enables the identification and quantification of specific lipid species that have incorporated 15-HDoA.
Materials:
-
15-HDoA
-
Cell culture medium
-
Biotin azide
-
Click chemistry reagents
-
Streptavidin beads
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Mass spectrometer
Procedure:
-
Metabolic Labeling: Label cells with 15-HDoA as described in Protocol 1, step 2.
-
Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins according to standard protocols.
-
Click Reaction with Biotin Azide: Perform the click reaction on the cell lysate using biotin azide instead of a fluorescent azide.
-
Lipid Extraction: Extract the lipids from the lysate using a method such as the Bligh-Dyer or Folch extraction.
-
Affinity Purification:
-
Incubate the extracted lipids with streptavidin beads to capture the biotin-labeled (and thus 15-HDoA-containing) lipids.
-
Wash the beads extensively to remove non-specifically bound lipids.
-
-
Elution and Mass Spectrometry:
-
Elute the captured lipids from the beads.
-
Analyze the eluted lipids by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the specific lipid species that incorporated 15-HDoA.
-
Data Interpretation:
-
This approach provides a detailed profile of the lipidome that is actively synthesized or modified with exogenous fatty acids during the labeling period.
Visualization and Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Application | Cell Type | 15-HDoA Concentration | Incubation Time |
| Live-Cell Imaging | Adherent Mammalian Cells | 25 - 100 µM | 30 min - 4 hours |
| Flow Cytometry | Suspension/Adherent Cells | 50 - 100 µM | 1 - 4 hours |
| Mass Spectrometry | Adherent Mammalian Cells | 50 - 200 µM | 4 - 24 hours |
Chemical Structure of 15-HDoA and the Click Reaction
Caption: The copper-catalyzed cycloaddition of 15-HDoA and a fluorescent azide.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of 15-HDoA or prolonged incubation times may affect cell viability. It is crucial to perform a toxicity assay to determine the optimal conditions for your specific cell line.
-
Background Fluorescence: Incomplete washing or non-specific binding of the fluorescent probe can lead to high background. Ensure thorough washing steps and consider using a blocking agent.
-
Click Reaction Efficiency: The efficiency of the click reaction is dependent on the concentration of the catalyst and reducing agent. Prepare the sodium ascorbate solution fresh for each experiment.
-
Choice of Fluorophore: Select a fluorophore with excitation and emission spectra that are compatible with your imaging system and that minimize spectral overlap with other fluorescent probes used in the experiment.
Applications in Research and Drug Discovery
The study of fatty acid trafficking using 15-HDoA has broad applications:
-
Understanding Basic Biology: Elucidating the fundamental mechanisms of lipid uptake, storage, and utilization in different cell types and under various physiological conditions.[6][8]
-
Disease Modeling: Investigating alterations in fatty acid metabolism in diseases such as obesity, diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer.
-
Drug Discovery and Development: Screening for compounds that modulate fatty acid uptake or trafficking as potential therapeutic agents.[9][10][11] This technique can be adapted for high-throughput screening assays.
Conclusion
15-HDoA, in conjunction with click chemistry, provides a robust and versatile platform for the investigation of fatty acid trafficking. The protocols outlined in this guide offer a starting point for researchers to explore the intricate world of lipid metabolism. By adapting and optimizing these methods, scientists can gain valuable insights into the roles of fatty acids in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
-
Greaves, J., et al. (2010). A method for the bioorthogonal-based imaging of S-palmitoylation in cells. Journal of the American Chemical Society, 132(23), 7914-7915. [Link]
-
Rambold, A. S., et al. (2015). Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy, and mitochondrial fusion dynamics. Developmental cell, 32(6), 678-692. [Link]
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Stauffer, T. P., et al. (2020). De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv. [Link]
-
Thiam, A. R., & Beller, M. (2017). The role of lipid droplets in the regulation of lipophagy. FEBS letters, 591(19), 2994-3006. [Link]
-
Martin, S., & Parton, R. G. (2006). Lipid droplets: a unified view of a dynamic organelle. Nature reviews Molecular cell biology, 7(5), 373-378. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]
-
Varghese, R., et al. (2015). A novel tracer for in vivo optical imaging of fatty acid metabolism in the heart and brown adipose tissue. Scientific reports, 5(1), 1-11. [Link]
-
National Cancer Institute. (2019). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
Sources
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy and mitochondrial fusion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy, and mitochondrial fusion dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. site.uit.no [site.uit.no]
- 10. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artificial intelligence in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
click chemistry reagents for 15-Hexadecynoic acid experiments
Application Note: Metabolic Labeling of S-Palmitoylated Proteins using 15-Hexadecynoic Acid (15-HDA)
Introduction & Mechanistic Basis
15-Hexadecynoic acid (15-HDA) is a bio-orthogonal chemical probe designed to mimic palmitic acid (C16:0). Unlike traditional radiolabeling (
The Mechanism:
-
Metabolic Incorporation: Cells are incubated with 15-HDA.[1] The cellular machinery (palmitoyl acyltransferases, DHHCs) recognizes the probe as natural palmitate and incorporates it into target proteins.[2]
-
Bio-orthogonal Ligation: The terminal alkyne on 15-HDA is chemically inert under physiological conditions but reacts specifically with azide-tagged detection reagents via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Validation: Because 15-HDA mimics the lipid structure, it preserves the hydrophobicity and membrane localization of the target protein.
Distinction from 17-ODYA: While 17-Octadecynoic acid (17-ODYA) mimics stearic acid (C18), 15-HDA is the preferred probe for studying palmitoylation specifically. However, researchers must note that chain-length specificity of DHHC enzymes is not absolute; some cross-incorporation may occur.
Reagent Selection Guide
The success of a Click reaction in biological lysates depends heavily on the "Click Cocktail" components. The choice of ligand is the single most critical variable for protein stability.
Table 1: Critical Reagent Specifications
| Component | Recommended Reagent | Function | Expert Insight (Causality) |
| Probe | 15-Hexadecynoic Acid (Alkynyl Palmitate) | Metabolic Label | Dissolve in DMSO. Store at -20°C. Use fresh stocks to avoid oxidation of the alkyne. |
| Ligand | THPTA (Water-soluble) | Cu(I) Stabilizer | Do NOT use TBTA for protein lysates. TBTA is insoluble in water and requires high organic co-solvents that precipitate proteins. THPTA maintains Cu(I) activity in aqueous buffers and protects proteins from oxidative damage. |
| Catalyst | CuSO | Copper Source | Must be pre-complexed with the ligand (THPTA) before adding to the lysate to prevent non-specific protein precipitation. |
| Reductant | Sodium Ascorbate | Reduces Cu(II)→Cu(I) | Prepare fresh every time. Ascorbate oxidizes rapidly in air (turns yellow). If yellow, discard. |
| Tag | Biotin-Azide (or Fluorescent-Azide) | Detection Handle | Use Biotin-Azide (cleavable linkers preferred) for Streptavidin enrichment/Mass Spec.[3] Use Fluorescent-Azide (e.g., Azide-Fluor 488) for in-gel fluorescence. |
Experimental Workflow (Visualized)
The following diagram outlines the logical flow of the experiment, from cell culture to validation.
Figure 1: End-to-end workflow for S-palmitoylation profiling using 15-HDA. Note the critical validation step using Hydroxylamine.
Detailed Protocol: 15-HDA Labeling & Click Chemistry
Phase A: Metabolic Labeling (Day 1)
-
Preparation: Prepare a 50 mM stock solution of 15-HDA in high-quality DMSO.
-
Seeding: Seed cells (e.g., HEK293, HeLa) to reach 70-80% confluency.
-
Labeling:
-
Replace media with fresh media containing 50 µM 15-HDA .
-
Control: Treat a separate dish with equivalent volume of DMSO (Vehicle).
-
Duration: Incubate for 6–16 hours . (Shorter times detect rapid turnover; longer times maximize signal).
-
Note: Serum-reduced media (1% FBS) can enhance uptake by reducing competition with serum lipids, but is not strictly necessary for 15-HDA.
-
Phase B: Lysis (Day 2)
S-palmitoylated proteins are hydrophobic. Standard lysis buffers (RIPA) may be insufficient. High-detergent buffers are required.
-
Wash cells 3x with ice-cold PBS to remove extracellular 15-HDA.
-
Lyse cells in Lysis Buffer : 50 mM TEA-HCl (pH 7.4), 150 mM NaCl, 1% SDS , 1x Protease Inhibitors.
-
Critical:Do NOT use EDTA in the lysis buffer. EDTA chelates copper and kills the click reaction.
-
-
Sonicate briefly to shear DNA (viscosity reduction).
-
Clarify lysate by centrifugation (16,000 x g, 5 min).
-
Quantify protein concentration (BCA Assay). Adjust all samples to 2 mg/mL.
Phase C: The Click Reaction (Strict Order of Addition)
The order of addition is paramount to prevent protein precipitation.
Reaction Volume: 100 µL Lysate (200 µg protein).
-
Azide Addition: Add Azide-Tag (e.g., Biotin-Azide) to a final concentration of 100 µM . Vortex.
-
Catalyst Pre-Complex (The "Master Mix"):
-
In a separate tube, mix CuSO
(1 mM final) and THPTA Ligand (2 mM final) . -
Allow to sit for 1 minute. The solution may turn light blue.[4]
-
Add this complex to the lysate. Vortex.
-
-
Initiation: Add Sodium Ascorbate (freshly prepared) to a final concentration of 10 mM .
-
Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.
Phase D: Precipitation & Wash
You must remove the unreacted Biotin-Azide before Western Blotting, or the background will be unreadable.
-
Add Methanol (4 volumes), Chloroform (1 volume), and Water (3 volumes) sequentially.
-
Vortex and centrifuge at high speed (14,000 x g) for 5 min.
-
Discard the upper aqueous phase. The protein forms a disc at the interface.
-
Add Methanol (3 volumes) to wash the disc. Centrifuge again.
-
Air dry the pellet briefly and re-solubilize in 2% SDS + Loading Dye.
Self-Validating Systems (Troubleshooting)
To ensure scientific integrity, every experiment must include internal checks.
| Observation | Possible Cause | Corrective Action |
| No Signal | Copper oxidation or EDTA presence. | Ensure Lysis buffer is EDTA-free. Use fresh Sodium Ascorbate. Ensure THPTA is used, not TBTA. |
| High Background | Insufficient washing of free probe. | Perform the Methanol/Chloroform precipitation twice. |
| Signal in DMSO Ctrl | Non-specific Azide binding. | Reduce Azide concentration (try 20 µM). |
| Validation Failure | Signal persists after Hydroxylamine treatment. | The modification is likely N-palmitoylation (amide bond) rather than S-palmitoylation (thioester). 15-HDA labels both; Hydroxylamine cleaves only S-palmitoylation. |
References
-
Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking.[1][5] Nature Chemical Biology.[6][7] Link
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods.[8] Link
-
Thermo Fisher Scientific. (n.d.). Click-iT™ Palmitic Acid, Azide (15-Azidopentadecanoic Acid).[9] Product Specification. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie. Link
-
Gao, X., & Hannoush, R. N. (2014). Single-cell in situ imaging of palmitoylation in fatty-acylated proteins. Nature Protocols. Link
Sources
- 1. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. 15-Hexadecynoic acid | C16H28O2 | CID 127256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Click-IT™ Palmitic Acid, Azide (15-Azidopentadecanoic Acid) 1 mg | Buy Online [thermofisher.com]
step-by-step guide to 15-HDYA metabolic labeling
Topic: A Step-by-Step Guide to 15-HDYA Metabolic Labeling for Profiling Protein Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. 15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive eicosanoid derived from arachidonic acid, implicated in various physiological and pathological processes, including inflammation and cancer.[1][2][3] Studying the proteins that are modified by or interact with such lipid molecules is crucial for understanding their cellular roles. This guide provides a comprehensive, step-by-step protocol for utilizing 15-Hexadecynoic Acid (15-HDYA), a terminal alkyne-containing fatty acid analog, as a metabolic probe to identify and profile acylated proteins. By leveraging the principles of bioorthogonal click chemistry, researchers can specifically tag, visualize, and enrich proteins that have incorporated this probe, enabling downstream analysis by fluorescence imaging and mass spectrometry.
Introduction: The Convergence of Lipid Biology and Chemical Proteomics
Eicosanoids, such as 15-HETE, are signaling molecules derived from the enzymatic oxidation of arachidonic acid.[1] They are synthesized through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and are key mediators of cellular inflammation and immune responses.[4][5] Beyond their signaling roles, fatty acids are also covalently attached to proteins in a process known as acylation (e.g., palmitoylation), which profoundly impacts protein function.
To investigate these lipid-protein interactions, chemical biology offers powerful tools. Metabolic labeling with bioorthogonal probes allows for the tracking of molecules within a live cell environment. 15-Hexadecynoic Acid (15-HDYA) is a synthetic analog of the 16-carbon saturated fatty acid, palmitic acid.[6] It contains a terminal alkyne group, a bioorthogonal handle that does not interfere with normal cellular processes.[7] Once introduced to cells, 15-HDYA is metabolized and incorporated into proteins by cellular machinery, effectively acting as a surrogate for endogenous fatty acids.
The alkyne handle serves as a reactive site for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[7][8] This highly specific and efficient reaction allows for the covalent attachment of an azide-containing reporter tag, such as a fluorophore for imaging or biotin for affinity purification, enabling the detection and identification of the labeled proteins.[9]
The 15-HETE Biosynthesis Pathway
Understanding the endogenous pathway provides context for the use of lipid probes. Arachidonic acid, released from membrane phospholipids, is metabolized by key enzymes to produce various bioactive lipids.
Caption: Biosynthesis of 15-HETE from arachidonic acid via COX and LOX pathways.
Principle of the 15-HDYA Labeling Workflow
The experimental workflow is a multi-stage process that begins with live-cell labeling and culminates in proteomic analysis. The core principle is the metabolic incorporation of the 15-HDYA probe, followed by bioorthogonal ligation to a reporter molecule for downstream detection.
Caption: Overall workflow for 15-HDYA metabolic labeling and proteomic analysis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| 15-Hexadecynoic Acid (15-HDYA) | Cayman Chemical / MilliporeSigma | Metabolic Labeling Probe |
| Cell Line of Interest | ATCC | Biological System |
| Cell Culture Medium (e.g., DMEM) | Gibco / Thermo Fisher | Cell Growth |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher | Cell Growth Supplement |
| Penicillin-Streptomycin | Gibco / Thermo Fisher | Antibiotic |
| DMSO, Anhydrous | MilliporeSigma | Solvent for Probe |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | Cell Lysis |
| Protease Inhibitor Cocktail | Roche / MilliporeSigma | Prevent Protein Degradation |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein Quantification |
| Copper(II) Sulfate (CuSO₄) | MilliporeSigma | Click Chemistry Catalyst |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | MilliporeSigma | Copper-chelating Ligand |
| Sodium Ascorbate | MilliporeSigma | Click Chemistry Reducing Agent |
| Azide-Fluor 488 (or other fluorophore) | Click Chemistry Tools / Invitrogen | Visualization Tag |
| Azide-PEG3-Biotin | Click Chemistry Tools / Invitrogen | Affinity Purification Tag |
| Streptavidin Magnetic Beads | Thermo Fisher Scientific | Enrichment of Biotinylated Proteins |
Protocol 1: Cell Culture and Metabolic Labeling
This protocol details the incubation of live cells with the 15-HDYA probe. The optimal concentration and duration should be determined empirically for each cell line.
Causality: The concentration of 15-HDYA is critical. Excessive concentrations can lead to cytotoxicity, while insufficient levels will result in a low signal. A titration experiment is essential. For example, in HEK-293 cells, 100 µM for 24 hours was found to be optimal, whereas 125 µM was cytotoxic.[6] The labeling time depends on the turnover rate of the protein acylation process being studied.
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well or 10 cm plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare 15-HDYA Stock: Prepare a 100 mM stock solution of 15-HDYA in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare Labeling Medium: Just before use, dilute the 15-HDYA stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 25, 50, 100 µM). Vortex thoroughly.
-
Negative Control: Prepare a "vehicle control" medium containing the same final concentration of DMSO as the labeling medium.
-
Labeling: Remove the old medium from the cells. Wash once with sterile PBS. Add the 15-HDYA labeling medium (or vehicle control medium) to the cells.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired labeling period (e.g., 4 to 24 hours).
-
Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to remove unincorporated probe. Proceed immediately to cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis: Add ice-cold RIPA buffer supplemented with protease inhibitor cocktail directly to the washed cell monolayer. Use a sufficient volume to cover the cells (e.g., 200 µL for a well in a 6-well plate).
-
Scraping: Use a cell scraper to dislodge the cells in the lysis buffer.
-
Incubation: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate.
-
Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
-
Storage: Use the lysate immediately for the click reaction or store at -80°C.
Protocol 3: In-Gel Fluorescence Detection
This protocol is ideal for visualizing the overall profile of 15-HDYA-labeled proteins.
Causality: The click reaction components are added sequentially. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. The THPTA ligand stabilizes the Cu(I) ion and improves reaction efficiency in a biological context.[7]
-
Prepare Lysate: In a microcentrifuge tube, aliquot 50 µg of protein lysate. Adjust the volume to 45 µL with PBS.
-
Prepare Click Reagents (Fresh):
-
Azide-Fluor: 1 mM stock in DMSO.
-
CuSO₄: 50 mM stock in water.
-
THPTA: 50 mM stock in water.
-
Sodium Ascorbate: 500 mM stock in water.
-
-
Assemble Click Reaction Mix: Add the reagents to the lysate in the following order, vortexing gently after each addition:
-
2.5 µL of Azide-Fluor (final concentration: 50 µM)
-
1.0 µL of CuSO₄ (final concentration: 1 mM)
-
1.0 µL of THPTA (final concentration: 1 mM)
-
1.0 µL of Sodium Ascorbate (final concentration: 10 mM)
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Prepare for SDS-PAGE: Add 4X Laemmli sample buffer to the reaction mixture. Boil at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine) and run according to standard procedures.
-
Fluorescence Scanning: After electrophoresis, rinse the gel briefly in water. Scan the gel using a fluorescence imager with excitation/emission settings appropriate for the chosen fluorophore (e.g., ~488/520 nm for Fluor 488).
-
Staining (Optional): After scanning, the same gel can be stained with Coomassie Blue or a similar total protein stain to visualize all protein bands and confirm equal loading.
Protocol 4: Affinity Purification for Mass Spectrometry
This protocol uses a biotin-azide tag to enrich labeled proteins for identification by LC-MS/MS.
-
Perform Click Reaction: Follow steps 1-4 from Protocol 3.4 , but substitute Azide-PEG3-Biotin for the Azide-Fluor. Use a larger starting amount of protein (e.g., 1-2 mg).
-
Protein Precipitation: After the click reaction, precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for 1 hour.
-
Pellet and Wash: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant. Gently wash the pellet with 500 µL of ice-cold methanol and centrifuge again.
-
Resuspend: Air-dry the pellet briefly and resuspend it in a buffer containing a strong denaturant to ensure protein solubilization (e.g., 1% SDS in PBS).
-
Bead Preparation: Wash streptavidin magnetic beads three times with the resuspension buffer according to the manufacturer's protocol.
-
Enrichment: Add the resuspended protein lysate to the washed beads. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series is:
-
2 washes with 1% SDS in PBS.
-
2 washes with 1 M NaCl in PBS.
-
2 washes with PBS + 0.1% Tween-20.
-
2 washes with PBS.
-
-
Elution / On-Bead Digestion: The captured proteins can be eluted (e.g., by boiling in SDS-PAGE sample buffer) or, more commonly for MS, subjected to on-bead tryptic digestion to generate peptides for LC-MS/MS analysis.[10]
Controls and Troubleshooting
A self-validating protocol requires rigorous controls to ensure the specificity of the signal.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Signal | 1. 15-HDYA concentration too low or incubation too short.2. Inefficient click reaction.3. Cytotoxicity killing cells before labeling. | 1. Optimize labeling concentration and time.2. Prepare click reagents fresh; ensure Sodium Ascorbate is potent.3. Perform a cell viability assay (e.g., MTT) to determine a non-toxic concentration. |
| High Background / Smeared Gel | 1. Incomplete removal of unreacted probe/reagents.2. Non-specific binding to affinity beads.3. Protein degradation. | 1. For affinity purification, ensure the acetone precipitation step is performed.2. Increase the stringency and number of washes for the streptavidin beads.3. Always use fresh protease inhibitors in the lysis buffer. |
| Signal in "-15-HDYA" Control Lane | 1. Non-specific binding of azide tag to proteins.2. Autofluorescence of proteins (for in-gel imaging). | 1. This is a known, low-level issue. The signal should be significantly weaker than in the +15-HDYA lane.2. Compare to a gel run with lysate that has not undergone the click reaction. |
Essential Controls:
-
- 15-HDYA Control: Cells treated with vehicle (DMSO) only, but subjected to the full click chemistry and analysis pipeline. This control is crucial to identify any proteins that react with the azide tag non-specifically.
-
- Copper Control: A sample labeled with 15-HDYA but with CuSO₄ omitted from the click reaction. This confirms that the signal is dependent on the copper-catalyzed reaction.
References
-
Wikipedia. (n.d.). 15-Hydroxyeicosatetraenoic acid. Retrieved from [Link]
-
Stark, C., et al. (2014). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. MethodsX, 1, 109-115. Available at: [Link]
-
Tong, F., et al. (2009). 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid. Journal of Biological Chemistry, 284(21), 14315-14325. Available at: [Link]
-
Shrestha, R., et al. (2010). Cyclooxygenase-2-Mediated Metabolism of Arachidonic Acid to 15-Oxo-eicosatetraenoic Acid by Rat Intestinal Epithelial Cells. Chemical Research in Toxicology, 23(7), 1250-1258. Available at: [Link]
-
Taylor & Francis Online. (n.d.). 15-Hydroxyeicosatetraenoic acid – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Arachidonic acid. Retrieved from [Link]
-
Tallima, H., & El-Ridi, R. (2017). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Prostaglandins & Other Lipid Mediators, 133, 89-100. Available at: [Link]
-
Yang, M., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 22(10), 1645. Available at: [Link]
-
Smith, L. M., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4787-4796. Available at: [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of 15-lipoxygenase-1- and cyclooxygenase-2-derived lipid mediators in endothelial cell proliferation. Request PDF. Retrieved from [Link]
-
Arnst, J. D., et al. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. ACS Central Science, 8(7), 939-947. Available at: [Link]
-
Kórtya, Z., et al. (2011). Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids. Biochemical Journal, 437(2), 345-356. Available at: [Link]
-
Yang, M., & Jiao, R. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Available at: [Link]
Sources
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 10. impactproteomics.com [impactproteomics.com]
Troubleshooting & Optimization
The 15-Hexadecynoic Acid (15-HDA) Labeling Support Center
Senior Application Scientist: Dr. Alex V. Mercer Subject: Troubleshooting Metabolic Labeling of S-Palmitoylated Proteins Status: Operational
Introduction: The Logic of the Probe
Welcome to the technical support center for 15-Hexadecynoic acid (15-HDA) labeling. You are likely here because your "click" signal is weak, your background is high, or your cells are dying.
15-HDA (also known as 15-yne-palmitate) is a bioorthogonal probe designed to mimic palmitic acid (C16:0). The terminal alkyne group is chemically inert inside the cell but reacts specifically with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Core Philosophy: A Self-Validating System A successful experiment is not just one that produces a band on a blot; it is one that proves that band is a thioester-linked palmitoylation event. Every protocol below is built around two validation pillars:
-
Chemical Specificity: Hydroxylamine (HAM) cleavage.[1]
-
Biological Specificity: 2-Bromopalmitate (2-BP) competition.[2][3]
Phase 1: Metabolic Labeling (Upstream)
Q: My cells are detaching or dying during labeling. Is 15-HDA toxic?
A: Yes, free fatty acids are detergents. If you add 15-HDA directly from a DMSO stock to the media, you risk micelle formation and acute cytotoxicity.
The Fix: BSA Conjugation (The "Saponification" Protocol) Fatty acids in the body are transported by albumin. You must mimic this.
-
Protocol: Saponify the 15-HDA with KOH to generate the potassium salt, then complex it with fatty-acid-free BSA (FAFBSA) before adding it to cells.
-
Result: This increases solubility and cellular uptake by ~5-10 fold compared to DMSO delivery, allowing you to use lower concentrations (e.g., 20-50 µM) with higher signal and lower toxicity.
Q: I have no signal, even after 24 hours of incubation.
A: You are likely fighting a losing battle against endogenous lipids. Standard Fetal Bovine Serum (FBS) is rich in palmitate.
-
The Fix: Switch to Dialyzed FBS or Lipid-Depleted FBS for the labeling duration. This removes the competition, forcing the acyl-transferases (DHHCs) to utilize your 15-HDA probe.
-
Optimization: Pulse labeling for 4–8 hours is often sufficient for dynamic palmitoylation. Long pulses (24h+) favor stable pools but increase background.
Phase 2: The Click Reaction (Chemistry)
Q: My background is a smear. How do I clean it up?
A: The "smear" usually comes from unreacted probe that wasn't washed away or non-specific trapping of the fluorophore.
-
The Fix 1 (Pre-Click): Methanol-Chloroform precipitation (or Acetone precipitation) is mandatory before the click reaction if you are analyzing total lysate. This removes the free lipid probe.
-
The Fix 2 (Post-Click): If doing in-gel fluorescence, wash the gel with 50% Methanol/Water for 1 hour before imaging to diffuse out unreacted fluorophore.
Q: My protein precipitated during the click reaction.
A: Copper is the culprit. Cu(I) can oxidize proteins and cause aggregation.
-
The Fix:
-
Chelator Ratio: Ensure your THPTA (ligand) is in 5-fold excess over CuSO4. This protects the protein.
-
Concentration: Do not exceed 1 mM CuSO4.
-
Buffer: Avoid buffers with chelators like EDTA or EGTA during the click step; they strip the copper from the THPTA, killing the reaction.
-
Phase 3: Validation (The Truth)
Q: How do I know this is S-palmitoylation and not N-palmitoylation or stickiness?
A: The Hydroxylamine (HAM) Shift . S-palmitoylation occurs via a thioester bond, which is labile at neutral pH in the presence of hydroxylamine. N-palmitoylation (amide bond) is resistant.
-
The Test: Split your clicked sample. Treat half with 1M Hydroxylamine (pH 7.4) and half with 1M Tris (pH 7.4) for 1 hour at room temperature.
-
The Result: If your signal disappears in the HAM-treated lane, it was S-palmitoylation. If it stays, it is background or N-palmitoylation.
Visualized Workflows
Figure 1: The Optimized Labeling Workflow
Caption: Step-by-step pathway from cell culture to validated detection, highlighting critical decision points (diamonds).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Signal | High endogenous lipid competition | Use dialyzed/lipid-depleted FBS. |
| Inactive Click Reagents | Prepare fresh Ascorbate (unstable). Ensure Cu(I) is generated. | |
| Probe insolubility | Use BSA-conjugated probe (Saponification). | |
| High Background | Free probe remaining | Perform MeOH/CHCl3 precipitation before click. |
| Non-specific dye binding | Wash gel with 50% MeOH before imaging. | |
| Cell Death | Probe toxicity | Reduce concentration (<50 µM); Conjugate to BSA. |
| Signal Resistant to HAM | N-terminal palmitoylation | This is a biological result (e.g., Sonic Hedgehog). |
| Non-specific covalent binding | Verify with "No Probe" negative control. |
Standardized Protocol: 15-HDA Labeling
Reagent Preparation
-
15-HDA Stock: 50 mM in DMSO. Store at -80°C.
-
Click Cocktail (Prepare Fresh):
-
Buffer: PBS or HEPES (No EDTA).
-
Azide-Tag: Biotin-Azide or Fluorophore-Azide (10–20 µM).
-
CuSO4: 1 mM.
-
THPTA (Ligand): 5 mM (Premix with CuSO4 before adding).
-
Sodium Ascorbate: 10 mM (Add LAST to start reaction).
-
Metabolic Labeling
-
Starvation: Wash cells 2x with PBS. Add media with Dialyzed FBS.
-
Pulse: Add BSA-conjugated 15-HDA (final 50 µM). Incubate 4–16 hours.
-
Control A: DMSO carrier only (Background).
-
Control B: 2-Bromopalmitate (20 µM) added 1h prior (Inhibition).
-
-
Harvest: Wash cells 3x with ice-cold PBS to remove surface lipids. Scrape in Lysis Buffer (e.g., RIPA w/ Protease Inhibitors).
The Click Reaction
-
Precipitation: Perform Methanol/Chloroform precipitation on 100 µg protein lysate. Discard supernatant (lipids).
-
Resuspension: Dissolve protein pellet in 50 µL 1% SDS/PBS (boil if needed).
-
Reaction: Add Click Cocktail reagents.
-
Incubation: 1 hour at Room Temp in dark with rotation.
-
Stop: Add 4X SDS Loading Buffer or precipitate again to remove free dye.
Hydroxylamine Validation
-
Divide clicked sample into two tubes.
-
Add 1M Hydroxylamine (pH 7.4) to Tube 1.
-
Add 1M Tris (pH 7.4) to Tube 2.
-
Incubate 1 hour at Room Temp.
-
Analyze via Western Blot (Streptavidin-HRP) or In-Gel Fluorescence.
-
Success Criteria: Signal is strong in Tris, absent/reduced in Hydroxylamine.
-
References
-
Martin, D. D. O., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods. Link
-
Hang, H. C., et al. (2011). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society. Link
-
Gao, X., & Hannoush, R. N. (2014). A decade of click chemistry in protein palmitoylation profiling. Chemical Biology & Drug Design. Link
-
Cayman Chemical. Palmitic Acid Alkyne Protocol & Product Guide.Link
-
Thermo Fisher Scientific. Click-iT™ Palmitic Acid Labeling and Detection Kit User Guide.Link
Sources
- 1. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15-HDYA Concentration for Cell Labeling
Welcome to the technical support guide for 15-hydroxyeicosatetraenoic acid-alkyne (15-HDYA), a powerful chemical probe for investigating lipid metabolism and signaling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing 15-HDYA concentration for robust and reproducible cell labeling experiments.
Part 1: Foundational Understanding of 15-HDYA
This section addresses the fundamental principles of 15-HDYA as a metabolic probe, providing the necessary context for experimental design and troubleshooting.
Q1: What is 15-HDYA and what is its mechanism of action in cell labeling?
15-HDYA is a synthetic analogue of 15-hydroxyeicosatetraenoic acid (15-HETE), a biologically active lipid mediator. 15-HETE is naturally produced from arachidonic acid by the action of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[1][2][3][4] It plays significant roles in inflammation, cell proliferation, and apoptosis.[5][6]
The key feature of 15-HDYA is the replacement of the terminal end of the fatty acid chain with an alkyne group (a carbon-carbon triple bond). This modification makes 15-HDYA a bioorthogonal chemical reporter.[7][8] The cellular machinery recognizes and metabolizes 15-HDYA similarly to its natural counterpart, 15-HETE, incorporating it into various complex lipids, such as phosphatidylinositol.[9]
Once incorporated, the alkyne handle serves as a specific target for "click chemistry."[10][11] Researchers can then covalently attach a reporter molecule—such as a fluorophore (for imaging) or biotin (for enrichment and proteomics)—that has a complementary azide group. This two-step labeling strategy allows for the sensitive and specific detection of cells and subcellular compartments that have actively processed 15-HDYA.[7][8][11]
Q2: What is the biological pathway being traced by 15-HDYA?
15-HDYA is designed to hijack the cell's natural lipid metabolic pathways. When introduced to cells, it acts as a surrogate for 15-HETE, allowing researchers to visualize the downstream fate of this important signaling molecule.
Caption: Metabolic pathway of 15-HETE and its emulation by the 15-HDYA probe.
Part 2: The Core Directive: Step-by-Step Protocol for Optimizing 15-HDYA Concentration
The primary goal of optimization is to identify a concentration that maximizes the specific labeling signal while minimizing cytotoxicity and other off-target effects.[12] This protocol establishes a systematic workflow to determine this optimal experimental window.
Caption: Experimental workflow for optimizing 15-HDYA concentration.
Experimental Protocol
1. Reagent Preparation:
-
15-HDYA Stock Solution: Prepare a 10 mM stock solution of 15-HDYA in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store desiccated at -80°C. Hydrolysis can occur in the presence of water, reducing probe efficacy.[12]
2. Cell Seeding:
-
Seed your cells of interest into at least two identical multi-well plates (e.g., 96-well, black-walled, clear-bottom for imaging) at a density that will result in 60-80% confluency at the time of analysis. One plate will be for the labeling assay, the other for a parallel cytotoxicity assay. Consistent cell density is critical as it can influence the effective probe concentration.[13]
3. 15-HDYA Concentration Titration:
-
Prepare a serial dilution of 15-HDYA in complete culture medium. A good starting range is from 0.1 µM to 50 µM (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Crucial Control: Always include a "no-probe" (vehicle only, e.g., DMSO equivalent) control to measure background fluorescence and baseline viability.
-
Carefully remove the old medium from the cells and add the medium containing the 15-HDYA dilutions.
4. Labeling Incubation:
-
Incubate the cells for a defined period. This is another variable that may require optimization, but a 4 to 18-hour incubation is a common starting point. The optimal time depends on the cell type's metabolic rate.
5. Parallel Assays: Viability and Labeling
-
Plate 1: Cytotoxicity Assay:
-
Plate 2: Labeling Assay (Click Reaction):
- Washing: Gently wash the cells twice with PBS to remove any unincorporated 15-HDYA.
- Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Permeabilization: Wash twice with PBS, then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is essential to allow the click chemistry reagents to access the intracellular tagged lipids.
- Click Reaction: Prepare the click reaction cocktail according to the manufacturer's protocol for your chosen fluorescent azide and catalyst system (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC). Incubate for 30-60 minutes at room temperature, protected from light.
- Final Washes: Wash the cells three times with PBS to remove unreacted click reagents, which can be a major source of background signal.[15] A counterstain for the nucleus (e.g., DAPI) can be included in the second wash.
6. Data Acquisition and Analysis:
-
Acquire data from both plates. For the cytotoxicity plate, use a plate reader. For the labeling plate, use a high-content imager, fluorescence microscope, or flow cytometer to quantify the mean fluorescence intensity per cell.
-
Plot the results as two separate dose-response curves:
- Mean Fluorescence Intensity vs. [15-HDYA]
- Percent Cell Viability vs. [15-HDYA]
-
The optimal concentration is the one that resides in the plateau of the signal intensity curve while maintaining high cell viability (typically >90%).
Data Summary Table
Use a structured table to organize your optimization data for clear interpretation.
| 15-HDYA Conc. (µM) | Mean Fluorescence Intensity (A.U.) | % Cell Viability (Normalized to Control) | Observations (e.g., Cell Morphology) |
| 0 (Vehicle) | 150 | 100% | Normal |
| 0.1 | 350 | 101% | Normal |
| 0.5 | 1200 | 99% | Normal |
| 1.0 | 3500 | 98% | Normal |
| 2.5 | 7800 | 96% | Normal |
| 5.0 | 9500 | 94% | Normal |
| 10.0 | 9800 | 85% | Slight rounding |
| 25.0 | 9900 | 60% | Significant cell detachment |
| 50.0 | 10100 | 35% | Widespread cell death |
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.
Q1: I'm seeing little to no fluorescent signal. What went wrong?
This is a common issue that can stem from several sources. Systematically check the following:
-
Insufficient Probe Concentration/Incubation: Your cells may require a higher concentration of 15-HDYA or a longer incubation time to accumulate a detectable amount of the probe. Refer to your titration data.
-
Inefficient Click Chemistry: This is a frequent culprit.
-
Reagent Quality: Ensure your copper (I) catalyst is not oxidized (if using CuAAC) and that your azide-fluorophore has not degraded. Use freshly prepared reagents.
-
Permeabilization: Inadequate permeabilization will prevent the click reagents from reaching the intracellular alkyne-tagged lipids. Consider increasing the Triton X-100 concentration or incubation time.
-
-
Low Metabolic Activity: The cell type you are using may have low 15-LOX or COX activity, meaning it does not process arachidonic acid or its analogues efficiently. You may need to stimulate the cells with an appropriate agonist or choose a different cell model.
-
Troubleshooting Steps: First, repeat the experiment. If it fails a second time, begin troubleshooting by focusing on the click chemistry step, as it is often the most technically sensitive part of the workflow.[16][17]
Q2: My cells look unhealthy or are detaching from the plate. How can I resolve this?
This indicates cytotoxicity, which compromises data integrity.
-
Concentration is Too High: This is the most likely cause. Your titration experiment should clearly identify the concentration at which viability drops. Select a lower concentration for future experiments.[12]
-
Extended Incubation Time: Prolonged exposure, even to moderate concentrations, can induce cellular stress. Try reducing the incubation time.
-
Solvent Toxicity: Ensure the final concentration of DMSO (from the 15-HDYA stock) in your culture medium is non-toxic, typically below 0.5%.
-
Off-Target Effects: High concentrations of lipid analogues can perturb cell membranes or signaling pathways in unintended ways, leading to toxicity.[18][19][20] Sticking to the lowest effective concentration is the best mitigation strategy.
Q3: The background fluorescence is very high, obscuring my specific signal. How can I improve my signal-to-noise ratio?
High background can be chemical or biological in nature.
-
Inadequate Washing: This is the primary cause of high background. Unbound 15-HDYA or, more commonly, excess azide-fluorophore can non-specifically adhere to cells or the well plate. Increase the number and duration of wash steps, especially after the click reaction.[15][21]
-
Probe/Dye Concentration: If washing is thorough, consider reducing the concentration of the azide-fluorophore in your click reaction. You can also try reducing the 15-HDYA concentration, as excess probe can sometimes contribute to background.
-
Use of Serum: Performing the click reaction in the absence of serum or high protein concentrations is recommended, as proteins can sometimes react non-specifically. Using a blocking buffer (like PBS with 1% BSA) before the click reaction may help in some cases.
Q4: My results are not reproducible between experiments. What should I check?
Lack of reproducibility points to uncontrolled variables in the experimental setup.
-
Cell State: Ensure you are using cells from the same passage number and that they are seeded to a consistent confluency for each experiment. Cellular metabolism can change as cells age or become overly confluent.
-
Reagent Stability: As mentioned, 15-HDYA and click chemistry reagents can degrade. Use fresh aliquots and follow proper storage guidelines.[12][21]
-
Procedural Consistency: Small variations in incubation times, washing volumes, or temperature can lead to different outcomes. Following a detailed, standardized protocol is essential for reproducibility.[22][23]
Part 4: References
-
15-Hydroxyeicosatetraenoic acid - Wikipedia. Wikipedia. [Link]
-
A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC. National Center for Biotechnology Information. [Link]
-
Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry. Wiley Analytical Science. [Link]
-
Click chemistry - Limes-Institut-Bonn. Limes Institute Bonn. [Link]
-
The use of click chemistry in sphingolipid research. The Company of Biologists. [Link]
-
15-Hydroxyeicosatetraenoic acid – Knowledge and References. Taylor & Francis Online. [Link]
-
15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC. National Center for Biotechnology Information. [Link]
-
Click-Ready Lipids Explained: Maleimide, Azide/DBCO, and TCO/Tetrazine. Avanti Polar Lipids. [Link]
-
Arachidonic acid - Wikipedia. Wikipedia. [Link]
-
15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway. PubMed. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Labeling Cells with Live Dyes This protocol provides a way to stain live cells by using the following three dyes from Molecular. Feinberg School of Medicine, Northwestern University. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]
-
Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacetate Succinimidyl Ester). University of Georgia. [Link]
-
How to adapt treatment concentration to different cell seedings? ResearchGate. [Link]
-
Cytotoxicity of 15-Deoxy-Δ12,14-prostaglandin J2 through PPARγ-independent Pathway and the Involvement of the JNK and Akt Pathway in Renal Cell Carcinoma - PMC. National Center for Biotechnology Information. [Link]
-
How to troubleshoot experiments | Careers. Chemistry World. [Link]
-
Scientists develop new method to label living cells using light. Fluicell. [Link]
-
COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells. PubMed. [Link]
-
A Chemical Strategy for the Cell-Based Detection of HDAC Activity - PMC. National Center for Biotechnology Information. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC. National Center for Biotechnology Information. [Link]
-
Chemical Tags for Labeling Proteins Inside Living Cells - PMC. National Center for Biotechnology Information. [Link]
-
5 Steps to Follow for Troubleshooting Experiments. The Official Blog of Edvotek. [Link]
-
HaloTag labeling protocol. Abberior Instruments. [Link]
-
Off-target toxicity in antibody-drug conjugates. Targeg. [Link]
-
Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC. National Center for Biotechnology Information. [Link]
-
Cell Painting for Deciphering Mechanism of Action in Drug Development. Visikol. [Link]
-
Optimization of Medium Composition for High Cell Density Culture of Bifidobacterium longum HSBL001 Using Response Surface Methodology. PubMed Central. [Link]
-
Two-Color Labeling of Temporally Defined Protein Populations in Mammalian Cells - PMC. National Center for Biotechnology Information. [Link]
-
How to Troubleshoot Experiments that Just Aren't Working | Blog. ZAGENO. [Link]
-
Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. LinkedIn. [Link]
-
Optimization strategy - Nucleofector® Technology. Lonza. [Link]
-
Catalytic Hydration of Alkynes and Its Application in Synthesis. ResearchGate. [Link]
Sources
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 4. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A BOSSS platform: using functionalized lipids and click chemistry for new discoveries in lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. limes-institut-bonn.de [limes-institut-bonn.de]
- 9. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of 15-Deoxy-Δ12,14-prostaglandin J2 through PPARγ-independent Pathway and the Involvement of the JNK and Akt Pathway in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. HaloTag labeling protocol [abberior.rocks]
- 22. blog.edvotek.com [blog.edvotek.com]
- 23. go.zageno.com [go.zageno.com]
Technical Support Center: Mastering 15-Hexadecynoic Acid Click Chemistry
Welcome to the technical support center for 15-Hexadecynoic acid (15-HDYA) click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile fatty acid probe. As a long-chain alkynyl lipid, 15-HDYA presents unique challenges and opportunities in the realm of bioconjugation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
I. Understanding the Landscape: Why 15-HDYA and Click Chemistry?
15-Hexadecynoic acid, also known as alkynyl palmitic acid, is a powerful chemical probe for studying protein S-palmitoylation and the activity of palmitoyl acyltransferases (PATs)[1]. Its terminal alkyne group allows for highly specific covalent linkage to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[2]. This reaction is lauded for its high yields, broad functional group tolerance, and stereospecificity, making it an invaluable tool in chemical biology[3][4].
However, the very nature of 15-HDYA—a long, hydrophobic carbon chain coupled with a reactive alkyne—can lead to experimental hurdles. This guide will address these common issues head-on, providing you with the rationale behind our recommended solutions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of 15-HDYA in click chemistry.
Q1: What is the best solvent for dissolving and storing 15-Hexadecynoic acid?
A1: 15-Hexadecynoic acid is a solid powder that is soluble in dimethyl sulfoxide (DMSO)[1]. For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C (for months to years). For short-term storage (days to weeks), 0-4°C is suitable[1]. Stock solutions in DMSO can also be stored at -20°C for long-term use[1].
Q2: How stable is 15-Hexadecynoic acid during shipping and in solution?
A2: This product is stable enough for a few weeks during standard shipping at ambient temperatures[1]. When stored properly as a dry powder or in a DMSO stock solution, it has a shelf life of over two years[1].
Q3: What are the key components of a successful 15-HDYA click chemistry reaction?
A3: A typical copper-catalyzed click reaction involves the alkyne (15-HDYA), an azide-containing molecule, a copper(I) source (often generated in situ from a copper(II) salt like CuSO₄), a reducing agent (such as sodium ascorbate) to maintain the copper in its active Cu(I) state, and a copper-chelating ligand to stabilize the catalyst and accelerate the reaction[5][6].
Q4: Can I perform 15-HDYA click chemistry in a completely aqueous system?
A4: While the click reaction itself is compatible with aqueous conditions, the hydrophobic nature of 15-HDYA can lead to poor solubility and aggregation in purely aqueous buffers[5]. The use of co-solvents like DMSO is often necessary to ensure the accessibility of the alkyne group[5]. The choice of a water-soluble ligand, such as THPTA, can also improve reaction efficiency in aqueous environments[7].
Q5: Is the copper catalyst toxic to my cells?
A5: Copper(I) can be cytotoxic, which is a concern for live-cell imaging applications[8]. The use of a copper-chelating ligand not only enhances reaction kinetics but also mitigates copper toxicity[7]. For highly sensitive applications, consider strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method[8].
III. Troubleshooting Guide: From Low Yields to Inconsistent Results
This section provides a systematic approach to diagnosing and solving common problems encountered during 15-HDYA click chemistry experiments.
Problem 1: Low or No Product Yield
This is one of the most frequent issues and can stem from several factors.
Caption: Troubleshooting workflow for low product yield.
-
Cause A: Poor Solubility and Aggregation of 15-HDYA.
-
Explanation: Due to its long hydrocarbon tail, 15-HDYA can self-aggregate in aqueous solutions, effectively hiding the alkyne group and preventing it from reacting with the azide[5].
-
Solution:
-
Increase Co-solvent: Gradually increase the percentage of DMSO in your reaction mixture. A final concentration of 10-50% DMSO is often effective.
-
Denaturing Conditions: For reactions with proteins that may also be prone to aggregation, consider performing the reaction under denaturing conditions[5].
-
Test Reaction: Before committing your valuable samples, perform a test reaction with a simple azide (like benzyl azide) and 15-HDYA to confirm your reaction conditions support the cycloaddition.
-
-
-
Cause B: Inactive or Sequestered Copper Catalyst.
-
Explanation: The click reaction relies on the Cu(I) oxidation state. Oxygen in the reaction buffer can oxidize Cu(I) to the inactive Cu(II) state. Additionally, some biomolecules or buffer components can chelate the copper, making it unavailable for catalysis[5][9].
-
Solution:
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. Ascorbic acid solutions are prone to oxidation[10].
-
Use a Ligand: A copper-chelating ligand like THPTA (for aqueous reactions) or TBTA is crucial. The ligand protects the Cu(I) from oxidation and improves its catalytic activity[6][7].
-
Degas Solutions: For sensitive reactions, briefly degas your buffers and solvent mixtures to minimize dissolved oxygen.
-
Avoid Inhibitory Buffers: Do not use Tris buffer, as it can chelate copper and inhibit the reaction. Opt for buffers like phosphate, carbonate, or HEPES[9].
-
-
Problem 2: Inconsistent or Irreproducible Results
Inconsistency can be frustrating and often points to subtle variations in protocol execution.
-
Cause A: Order of Reagent Addition.
-
Explanation: Adding the reducing agent (sodium ascorbate) to the copper salt in the absence of a ligand can lead to the precipitation of copper(I) oxide, reducing the concentration of the active catalyst[9].
-
Solution: Follow a strict order of addition. A reliable method is to first mix the CuSO₄ with the ligand, add this solution to your mixture of 15-HDYA and azide, and then initiate the reaction by adding the sodium ascorbate[9].
-
-
Cause B: Variable Reagent Concentrations.
-
Explanation: The stoichiometry of the reactants and catalyst components is critical.
-
Solution:
-
Precise Pipetting: Ensure accurate pipetting, especially for stock solutions.
-
Optimized Ratios: Use an optimized ratio of reagents. See the protocol section below for a starting point.
-
-
Quantitative Guide for Reagent Concentrations
| Reagent | Typical Concentration Range | Role | Key Considerations |
| 15-Hexadecynoic Acid (Alkyne) | 10-100 µM | Substrate | Solubility is a key factor. |
| Azide-containing Molecule | 1-5 equivalents (relative to alkyne) | Reaction Partner | Excess can drive the reaction to completion. |
| CuSO₄ | 50-200 µM | Copper Source | The precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 1-5 mM | Reducing Agent | Use a freshly prepared solution. |
| Ligand (e.g., THPTA) | 1-5 equivalents (relative to CuSO₄) | Catalyst Stabilizer & Accelerator | Essential for robust and reproducible reactions. |
IV. Experimental Protocols
Protocol 1: General Labeling of a Protein with 15-HDYA followed by Click Chemistry
This protocol provides a starting point for labeling a purified protein that has been metabolically labeled with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).
Caption: Step-by-step click chemistry workflow.
-
Prepare Stock Solutions:
-
15-HDYA: 10 mM in DMSO.
-
Azide-labeled Protein: 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Click Catalyst Stock: Premix 20 mM CuSO₄ and 100 mM THPTA in water. This solution is stable for several weeks when frozen[7].
-
Sodium Ascorbate: 300 mM in water. Prepare this solution fresh immediately before use.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
50 µL of the azide-labeled protein solution.
-
1 µL of the 10 mM 15-HDYA stock solution (final concentration ~200 µM). Vortex briefly.
-
10 µL of the Click Catalyst Stock (final concentrations: ~2 mM CuSO₄, ~10 mM THPTA). Vortex briefly[7].
-
-
Initiate the Reaction:
-
Add 10 µL of the 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix[7].
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature[7].
-
-
Purification and Analysis:
-
Purify the labeled protein from excess reagents. Acetone precipitation is a common method: add 4 volumes of cold acetone, incubate at -20°C for 20 minutes, centrifuge to pellet the protein, wash the pellet with acetone, and air-dry[10].
-
Resuspend the protein in an appropriate buffer for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
-
V. Concluding Remarks
The successful application of 15-Hexadecynoic acid in click chemistry hinges on a foundational understanding of both the opportunities and the challenges presented by its unique biochemical properties. By anticipating issues of solubility, ensuring the activity of the copper catalyst, and adhering to a systematic experimental protocol, researchers can confidently employ this powerful tool to unravel the complexities of lipid biology.
References
-
Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023). PMC - NIH. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). PMC - NIH. [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. [Link]
-
A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. (2022). YouTube. [Link]
-
15-Hexadecynoic acid | C16H28O2 | CID 127256. PubChem - NIH. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. [Link]
-
Click chemistry Activators. Interchim. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. (2009). ResearchGate. [Link]
-
Palmitic acid (15-yne) | 99208-90-9. Avanti Polar Lipids. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Jena Bioscience. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. broadpharm.com [broadpharm.com]
- 8. youtube.com [youtube.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: 15-Hexadecynoic Acid (15-HDYA) in Cellular Research
Welcome to the technical support center for 15-Hexadecynoic acid (15-HDYA). This guide is designed for researchers, scientists, and drug development professionals utilizing this powerful chemical probe for studying protein palmitoylation and other lipid-mediated processes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the scientific integrity of your experiments.
Introduction to 15-Hexadecynoic Acid (15-HDYA)
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with 15-HDYA.
Problem 1: High Background Signal in Fluorescence Imaging
Question: I am observing high, non-specific background fluorescence in my imaging experiments after 15-HDYA labeling and click chemistry. What could be the cause, and how can I resolve it?
Answer: High background fluorescence is a common issue that can obscure your specific signal. The primary causes are typically related to the labeling and detection steps.
Causality and Solutions:
-
Excess Unbound Probe: Residual, unreacted 15-HDYA or click chemistry reagents can contribute to background noise.
-
Solution: Implement thorough washing steps after both the metabolic labeling and the click reaction. Use a buffer containing a mild detergent, such as 0.1% Tween-20 in PBS, for washing steps to help remove non-specifically bound reagents.[1]
-
-
Suboptimal Reagent Concentrations: Using too high a concentration of the azide-fluorophore can lead to non-specific binding.
-
Autofluorescence: Some cell types or culture media exhibit natural fluorescence.
-
Solution: Always include an "unlabeled" control (cells not treated with 15-HDYA but subjected to the same click chemistry and imaging procedures) to assess the level of autofluorescence.[1] If autofluorescence is high, consider using a fluorophore with a longer excitation/emission wavelength (e.g., in the red or far-red spectrum) as cellular autofluorescence is often more pronounced in the blue and green channels.[3]
-
-
Copper Catalyst Issues: The copper catalyst used in CuAAC can sometimes cause cellular toxicity or non-specific signal.
-
Solution: Use a copper-chelating ligand like TBTA or THPTA to improve the efficiency and reduce the toxicity of the copper catalyst. Ensure your copper sulfate solution is freshly prepared.
-
Experimental Workflow for Optimizing Signal-to-Noise Ratio
Caption: Workflow for troubleshooting high background fluorescence.
Problem 2: Weak or No Signal Detected
Question: I am not detecting a signal from my protein of interest after 15-HDYA labeling and enrichment/detection. What are the possible reasons?
Answer: A lack of signal can be due to several factors, ranging from inefficient labeling to issues with the downstream detection method.
Causality and Solutions:
-
Low Labeling Efficiency: The concentration of 15-HDYA or the incubation time may be insufficient for detectable incorporation.
-
Solution: Optimize the concentration of 15-HDYA (typically in the range of 25-100 µM) and the labeling time (4-24 hours). These parameters are cell-type dependent and should be empirically determined.
-
-
Poor Click Reaction Efficiency: The click chemistry reaction may not be proceeding efficiently.
-
Solution: Ensure all click chemistry reagents are fresh, especially the sodium ascorbate, which is prone to oxidation. The use of a copper(I)-stabilizing ligand like THPTA can significantly improve reaction efficiency in aqueous buffers.
-
-
Protein Not Palmitoylated or Low Abundance: The protein of interest may not be palmitoylated under your experimental conditions, or its expression level may be too low for detection.
-
Solution: Include a positive control for palmitoylation (a known palmitoylated protein) to validate your experimental workflow. Confirm the expression of your target protein by western blot from a whole-cell lysate.
-
-
Inefficient Enrichment (for biotin-based pulldown): The streptavidin beads may not be efficiently capturing the biotinylated proteins.
-
Solution: Ensure you are using a sufficient amount of high-capacity streptavidin beads. Perform the binding step overnight at 4°C to maximize capture. Include a biotinylated protein as a positive control for the pulldown.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 15-HDYA to use for metabolic labeling?
The optimal concentration of 15-HDYA can vary depending on the cell type and experimental goals. A good starting point is to perform a dose-response experiment.
| Concentration Range | Incubation Time | Expected Outcome |
| 10-25 µM | 4-24 hours | Lower concentrations may be sufficient for sensitive detection methods and can minimize potential toxicity. |
| 25-100 µM | 4-24 hours | This is a commonly used range that provides robust labeling in many cell lines. |
| >100 µM | 4-24 hours | Higher concentrations may increase signal but also have a higher risk of off-target effects and cytotoxicity. |
It is recommended to start with a concentration around 25-50 µM and optimize based on your specific cell line and detection method.
Q2: How can I be sure that the signal I am observing is due to S-palmitoylation?
This is a critical question that requires proper experimental controls.
-
Hydroxylamine Treatment: The thioester bond of S-palmitoylation is sensitive to cleavage by neutral hydroxylamine.[4][5][6]
-
Control: Treat a parallel sample with hydroxylamine before the click reaction. A significant reduction in signal compared to the untreated sample indicates that the signal is largely due to thioester-linked modifications like S-palmitoylation.
-
-
Palmitoylation Inhibitor: Use a known inhibitor of protein palmitoylation, such as 2-bromopalmitate (2-BP).
-
Control: Pre-treat cells with 2-BP before adding 15-HDYA. A decrease in signal in the 2-BP treated sample suggests that the labeling is dependent on the activity of palmitoyl acyltransferases (PATs).
-
-
Natural Fatty Acid Competition: Compete out the labeling with an excess of the natural counterpart.
-
Control: Co-incubate cells with 15-HDYA and an excess of palmitic acid. A reduction in signal indicates that 15-HDYA is utilizing the same enzymatic machinery as palmitic acid.
-
Workflow for Validating S-Palmitoylation Signal
Caption: Experimental controls to validate S-palmitoylation.
Q3: What are the potential off-target effects of 15-HDYA, and how can I control for them?
While 15-HDYA is a powerful tool, it is a modified fatty acid and can have off-target effects.
-
Metabolic Alterations: 15-HDYA can be incorporated into other lipid species, potentially altering lipid metabolism and cellular signaling pathways that are dependent on specific lipid compositions.[7] Studies have shown that alkyne-modified fatty acids can be metabolized differently by certain enzymes compared to their natural counterparts.
-
Mitigation:
-
Use the lowest effective concentration of 15-HDYA and the shortest possible incubation time.
-
Perform lipidomic analysis to assess global changes in the lipid profile of cells treated with 15-HDYA compared to control cells treated with palmitic acid.
-
Include a control where cells are treated with palmitic acid at the same concentration as 15-HDYA to account for effects of fatty acid supplementation in general.[8][9][10]
-
-
-
Cellular Toxicity: High concentrations of 15-HDYA or prolonged exposure can lead to cellular stress and toxicity.[11][12]
-
Mitigation:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of 15-HDYA for your specific cell line.[12]
-
Visually inspect cells for morphological changes indicative of stress or toxicity.
-
-
-
Non-specific Protein Labeling: While the click reaction is highly specific, there is a small possibility of non-enzymatic labeling or labeling of other acylated proteins.
-
Mitigation:
-
The controls mentioned in FAQ 2 (hydroxylamine treatment, 2-BP, and palmitic acid competition) are crucial for demonstrating the specificity of labeling for S-palmitoylation.
-
For definitive identification of palmitoylated proteins and sites, mass spectrometry-based proteomics is the gold standard.[2][13][14]
-
-
Signaling Pathway: Potential Metabolic Fates of 15-HDYA
Caption: Potential metabolic fates of 15-HDYA within the cell.
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with 15-HDYA
-
Cell Seeding: Plate adherent cells on appropriate cultureware and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing the appropriate cell culture medium with 15-HDYA to the desired final concentration (e.g., 50 µM). It is recommended to first dissolve 15-HDYA in a small amount of DMSO before adding it to the medium. Ensure the final DMSO concentration is below 0.1%.
-
Metabolic Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the 15-HDYA-containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a humidified CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove excess 15-HDYA. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Proceed to Downstream Analysis: The cell lysate is now ready for downstream applications such as click chemistry followed by fluorescence imaging, western blotting, or affinity purification.
Protocol 2: In-Gel Fluorescence Detection of 15-HDYA Labeled Proteins
-
Protein Quantification: Determine the protein concentration of the cell lysates obtained from Protocol 1.
-
Click Reaction: In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click chemistry reaction cocktail. A typical cocktail includes:
-
Azide-fluorophore (e.g., 10 µM final concentration)
-
Copper(II) sulfate (e.g., 1 mM final concentration)
-
Copper-chelating ligand (e.g., THPTA, 5 mM final concentration)
-
Reducing agent (e.g., sodium ascorbate, 5 mM final concentration, added last to initiate the reaction)
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is recommended.
-
SDS-PAGE and Imaging: Resuspend the protein pellet in SDS-PAGE sample buffer, resolve the proteins on a polyacrylamide gel, and visualize the fluorescence using an appropriate gel imaging system.
References
-
Click chemstry: Why does it sometimes work and other times it doesn't? (2021). ResearchGate. Retrieved from [Link]
- Gasper, M., & Soste, M. (2022). Protein turnover models for LC–MS data of heavy water metabolic labeling. Journal of Proteome Research, 21(2), 438-448.
- Vissers, M. N., et al. (2020). High density lipoproteins: metabolism, function, and therapeutic potential. Frontiers in Cardiovascular Medicine, 7, 598035.
- Sarkar, C., et al. (2013). Hydroxylamine derivatives cleave thioester linkage in [14C]palmitoyl~CoA. Scientific Reports, 3(1), 1-8.
- Zhang, X., et al. (2013). Quantification of histone modifications using 15N metabolic labeling. Methods in enzymology, 532, 239-254.
- Lee, S., et al. (2018). Selective in vivo metabolic cell-labeling-mediated cancer targeting.
- Liu, J., et al. (1993). Photoaffinity labeling of human placental NAD (+)-linked 15-hydroxyprostaglandin dehydrogenase with [alpha-32P] 2N3NAD+. Identification of a peptide in the adenine ring binding domain. Journal of Biological Chemistry, 268(22), 16421-16427.
- Li, Z., et al. (2016). Problems and solutions in click chemistry applied to drug probes. Scientific Reports, 6(1), 1-8.
- Kulkarni, C., et al. (2018). Selective activation of peptide-thioester precursors for templated native chemical ligations.
- Sriram, V., et al. (2024).
- Parini, P., et al. (2023). High-density lipoprotein metabolism and function in cardiovascular diseases: What about aging and diet effects?. International Journal of Molecular Sciences, 24(13), 10831.
- Lee, H. J., et al. (2018). Safety and optimization of metabolic labeling of endothelial progenitor cells for tracking. Scientific Reports, 8(1), 1-12.
- G-Biosciences. (2019).
- Reddit. (2022).
- Zhang, Y., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science, 12, 789947.
- Wilmer, M. J., et al. (2016). Dissecting drug-induced cytotoxicity and metabolic dysfunction in conditionally immortalized human proximal tubule cells. Frontiers in Physiology, 7, 469.
- Wang, Y., et al. (2022). Effects of lipid overload on heart in metabolic diseases.
- XCellR8. (n.d.). Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal-product-free in vitro system.
- Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube.
- Preet, R., et al. (2012). Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes. Analytical Biochemistry, 427(2), 147-155.
- Fahey, R. C., & Newton, G. L. (1987). Analysis of biological thiols: determination of thiol components of disulfides and thioesters. Methods in enzymology, 143, 85-96.
- Pfizer. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Thermo Fisher Scientific. (n.d.). Flow Cytometry Multiplexing Used to Analyze Metabolic Activity and Assess Pharmaceutical Compound Toxicity as A High-Throughput Screening Tool.
- Yanai, H. (2015). Effects of consumption of various fatty acids on serum HDL-cholesterol levels. Journal of Clinical Medicine Research, 7(3), 145.
- Zhang, Y., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Yanai, H., et al. (2015). Effects of dietary fat intake on HDL metabolism. Journal of Clinical Medicine Research, 7(3), 145-149.
- Williams, T. L., & Ploegh, H. L. (2016). Method for the determination of 15N incorporation percentage in labeled peptides and proteins. Methods in enzymology, 569, 1-16.
- ResearchGate. (2024). Click chemistry troubleshooting (EdU, biotine-aside, HRP, DAB, chromosome bending)?.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Cleavage of thioesters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Analysis of biological thiols: determination of thiol components of disulfides and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Density Lipoprotein Metabolism and Function in Cardiovascular Diseases: What about Aging and Diet Effects? [mdpi.com]
- 8. Effects of Lipid Overload on Heart in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Consumption of Various Fatty Acids on Serum HDL-Cholesterol Levels | Yanai | Journal of Endocrinology and Metabolism [jofem.org]
- 10. Effects of Dietary Fat Intake on HDL Metabolism | Yanai | Journal of Clinical Medicine Research [jocmr.org]
- 11. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 13. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 15-Hexadecynoic Acid (15-HDA) Palmitoylation Assays
Topic: Dealing with Low Signal Intensity in 15-Hexadecynoic Acid Assays Audience: Researchers, Scientists, and Drug Development Professionals Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely here because your metabolic labeling of S-palmitoylated proteins using 15-Hexadecynoic acid (15-HDA) —an alkynyl-palmitate analog—is yielding faint bands, inconsistent data, or high background noise.
This guide moves beyond basic protocol steps to address the causality of assay failure. The 15-HDA workflow relies on two distinct phases: biological incorporation (metabolic labeling) and chemical ligation (Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC).[1] Low signal intensity is rarely a single-variable failure; it is usually a compounding error between these two phases.
Phase 1: Metabolic Labeling (The Biological Input)
Q: My signal is weak across all bands, even for known palmitoylated controls (e.g., GAPDH, PSD95). Is my probe concentration too low?
A: Not necessarily. Increasing concentration often reduces signal due to toxicity. The optimal window for 15-HDA is narrow. While it mimics palmitic acid, the alkynyl tail alters lipid packing.
-
The Standard: 100 µM is the validated saturation point for most cell lines (HEK293, HeLa, Jurkat) [1].
-
The Toxicity Trap: Concentrations >125 µM frequently induce cytotoxicity, causing cell detachment and proteome degradation before lysis. If your cells look rounded or detached, your "low signal" is actually "low protein input."
-
Optimization Protocol:
-
Dissolve 15-HDA in DMSO to a 50-100 mM stock.
-
Saponify with BSA (Fatty Acid Free) if uptake is poor: Pre-complex 15-HDA with 10% BSA in a 1:1 molar ratio before adding to media. This mimics physiological transport and improves uptake efficiency.
-
Incubation Time: Steady-state labeling typically requires 16–24 hours . Short pulses (<4 hours) will only detect rapid turnover palmitoylation (e.g., signaling activation) and will yield low total signal.
-
Q: Should I starve the cells of serum before labeling? A: Yes, partial starvation helps. Standard FBS contains high levels of endogenous palmitate, which competes with your 15-HDA probe.
-
Recommendation: Perform labeling in media supplemented with dialyzed FBS (which removes small molecules/lipids) or reduce standard FBS to 1–2% during the labeling window to lower isotopic dilution by endogenous lipids.
Phase 2: The Click Reaction (The Chemical Amplifier)
Q: My lysate protein concentration is high, but the Click signal is non-existent. Is the reaction failing? A: The CuAAC reaction is robust but sensitive to specific inhibitors common in lysis buffers.
-
The #1 Culprit: EDTA. If your lysis buffer contains EDTA (even 1 mM), it will chelate the Copper (Cu) catalyst, completely killing the reaction.
-
Fix: Use an EDTA-free lysis buffer.[2] If EDTA is required for protease inhibition during lysis, you must precipitate proteins (MeOH/Chloroform) and resuspend in an EDTA-free buffer (e.g., 50 mM HEPES, 1% SDS) before the Click reaction.
-
-
The #2 Culprit: Copper Oxidation. Cu(I) is the active catalyst, but it rapidly oxidizes to inactive Cu(II) in air.
-
Fix: Always use a stabilizing ligand. THPTA is superior to TBTA for biological samples because it is water-soluble and protects proteins from copper-induced precipitation.
-
Ratio: Maintain a CuSO4:Ligand ratio of 1:2 or 1:5 .
-
Q: I see a smear instead of distinct bands. What is happening? A: This is likely Copper-induced protein precipitation . High copper concentrations can denature proteins. If you see a pellet forming during the click reaction, your proteins are falling out of solution.
-
Solution: Switch to BTTAA or THPTA ligands, which allow for lower copper concentrations, and ensure your reaction buffer contains at least 1% SDS or similar denaturant to keep hydrophobic palmitoylated proteins soluble.
Phase 3: Enrichment & Detection (The Readout)
Q: I am using Biotin-Azide enrichment, but I get high non-specific binding. A: Palmitoylated proteins are hydrophobic ("sticky"). They bind non-specifically to beads.
-
The Wash: Stringent washing is mandatory. After binding to Streptavidin beads, wash with buffers containing increasing detergents:
-
1% SDS (removes sticky non-biotinylated proteins).
-
4M Urea (optional, for very stubborn background).
-
-
The Control: You must run a "No-Click" control (Lysate + 15-HDA, but add DMSO instead of Azide). Any signal here is background bead binding.
Phase 4: Validation (The Proof)
Q: How do I prove the signal is S-palmitoylation and not just "sticky" probe? A: You must demonstrate thioester sensitivity. S-palmitoylation is a thioester bond; it is chemically labile to Hydroxylamine (NH2OH) at neutral pH. N-palmitoylation (amide bond) is resistant.
-
The Gold Standard Validation: Split your final sample (or blot) into two. Treat one with 1 M Hydroxylamine (pH 7.4) and the other with 1 M Tris (pH 7.4) (control) for 1 hour.
-
Result: If the signal disappears in the Hydroxylamine sample, it is a genuine S-palmitoylation event [2].
-
Summary of Reagent Recommendations
| Component | Recommended Concentration | Function | Critical Note |
| 15-HDA Probe | 50 – 100 µM | Metabolic Label | >125 µM is cytotoxic. |
| CuSO4 | 1 mM | Catalyst Source | Must be reduced to Cu(I). |
| TCEP | 1 mM | Reducing Agent | Freshly prepared. Avoid if using DTT. |
| THPTA Ligand | 2 – 5 mM | Cu(I) Stabilizer | Prevents protein precipitation. |
| Azide Tag | 10 – 100 µM | Detection Handle | Biotin-Azide for enrichment; TAMRA for gels. |
| Hydroxylamine | 1.0 M (pH 7.4) | Validation Reagent | Cleaves thioester bonds (specificity test). |
Visualizing the Workflow & Troubleshooting Logic
Figure 1: 15-HDA Assay Workflow
A step-by-step visualization of the chemical biology pipeline.
Caption: The linear progression from metabolic incorporation of the alkynyl probe to the bioorthogonal click reaction and final detection.
Figure 2: Troubleshooting Logic Tree
Follow this path to diagnose the root cause of low signal.
Caption: Diagnostic flowchart for isolating failure points: toxicity, chemical incompatibility (EDTA), or enrichment inefficiency.
References
-
Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. Source: National Institutes of Health (NIH) / PMC. Context: Validates 100 µM as the optimal concentration for 15-HDA labeling and notes cytotoxicity at 125 µM.
-
Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. Source: PubMed Central. Context: Details the hydroxylamine cleavage validation step and the necessity of removing excess lipid content via precipitation.
-
A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Source: ResearchGate. Context: Reviews the development of alkynyl-fatty acid probes and the optimization of click chemistry conditions for lipidated proteins.
Sources
Technical Support Center: Quality Control for 15-Hexadecynoic Acid Reagents
Welcome to the technical support center for 15-Hexadecynoic acid (15-HDYA). This guide is designed for researchers, scientists, and drug development professionals to ensure the quality and reliability of your experimental outcomes. As a terminal alkyne-functionalized fatty acid, 15-HDYA is a powerful tool for metabolic labeling and click chemistry applications.[1][2][3] However, its utility is directly dependent on its purity and stability. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and basic properties of 15-Hexadecynoic acid.
Question 1: How should 15-Hexadecynoic acid be properly stored to ensure its stability?
Answer: 15-Hexadecynoic acid is sensitive to degradation. For long-term storage, it is recommended to store the reagent at -20°C in a dry, dark environment.[1][4] For short-term use, refrigeration at 0-4°C for days to weeks is acceptable.[4] The vial should be tightly sealed, and for optimal stability, it can be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reagent into smaller, single-use vials.
Question 2: What are the common solvents for dissolving 15-Hexadecynoic acid?
Answer: 15-Hexadecynoic acid is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] For cell culture applications, a stock solution is typically prepared in DMSO and then diluted into the culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration is not toxic to the cells. The solubility in DMSO is reported to be as high as 100 mg/mL with the aid of ultrasonication.[]
Question 3: What is the expected appearance of high-quality 15-Hexadecynoic acid?
Answer: High-purity 15-Hexadecynoic acid should be a solid powder.[4] Any significant discoloration may indicate oxidation or the presence of impurities. If the appearance is not as expected, it is advisable to perform a quality control check before use.
Question 4: Can 15-Hexadecynoic acid be used directly in aqueous solutions?
Answer: Due to its long alkyl chain, 15-Hexadecynoic acid is insoluble in water.[3][6] To introduce it into aqueous buffers or cell culture media, it must first be dissolved in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock is then diluted to the final working concentration, ensuring that the organic solvent concentration remains low enough to be non-toxic to the biological system.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during the use of 15-Hexadecynoic acid in your experiments.
Issue 1: Inconsistent or Low Labeling Efficiency in Metabolic Labeling Experiments
You are performing a metabolic labeling experiment to study protein palmitoylation, but you observe low or highly variable incorporation of the 15-HDYA probe.
Possible Causes and Solutions:
-
Reagent Purity: The presence of impurities can compete with 15-HDYA for incorporation or inhibit the enzymes responsible for fatty acid metabolism.
-
Cellular Health and Proliferation: The metabolic state of your cells significantly impacts the uptake and incorporation of fatty acid probes.
-
Troubleshooting Step: Ensure your cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm cell health before starting the labeling experiment.
-
-
Suboptimal Labeling Conditions: The concentration of 15-HDYA and the labeling time can greatly affect the efficiency of incorporation.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal labeling concentration and duration for your specific cell type and experimental goals.
-
Workflow for Optimizing Labeling Conditions
Caption: A workflow for troubleshooting low metabolic labeling efficiency.
Issue 2: High Background or Non-Specific Staining in Click Chemistry
Following metabolic labeling with 15-HDYA, you proceed with a click chemistry reaction to attach a fluorescent reporter but observe high background fluorescence or non-specific staining.
Possible Causes and Solutions:
-
Excess Unincorporated Probe: Residual 15-HDYA that has not been incorporated into biomolecules can react with the click reagent, leading to high background.
-
Troubleshooting Step: Ensure thorough washing of the cells or lysate after the labeling step to remove any unincorporated probe. Include multiple wash steps with a suitable buffer (e.g., PBS).
-
-
Reactive Copper (I) Species: The Cu(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells and may cause non-specific reactions if not properly handled.[9]
-
Troubleshooting Step: Use a copper ligand, such as TBTA, to stabilize the Cu(I) catalyst and reduce its toxicity. Optimize the copper concentration to the lowest effective level. Consider copper-free click chemistry alternatives if the issue persists.[9]
-
-
Impure Click Reagents: The purity of your azide-functionalized reporter molecule is as critical as the purity of your 15-HDYA. Hydrophobic reagents, in particular, can lead to non-specific binding.[10]
-
Troubleshooting Step: Verify the purity of your click chemistry reagents. Ensure they have been stored correctly and have not degraded. Consider using more hydrophilic reporter molecules to minimize non-specific interactions.[10]
-
Issue 3: Unexpected Peaks in Mass Spectrometry Analysis
During mass spectrometry (MS) analysis of your 15-HDYA-labeled biomolecules, you observe unexpected mass peaks that do not correspond to your target molecule.
Possible Causes and Solutions:
-
Oxidation of 15-HDYA: The terminal alkyne group can be susceptible to oxidation, leading to the formation of byproducts with different masses.
-
Troubleshooting Step: Prepare fresh solutions of 15-HDYA for your experiments. Avoid prolonged storage of solutions. If oxidation is suspected, repurify the reagent or obtain a new batch.
-
-
Side Reactions during Sample Preparation: The sample preparation for MS analysis can sometimes introduce modifications to your labeled molecules.
-
Troubleshooting Step: Review your sample preparation workflow. Ensure that all reagents are of high purity and that the conditions (e.g., pH, temperature) are appropriate for your sample.
-
-
Contamination: Contamination from solvents, tubes, or other laboratory equipment can introduce extraneous peaks in your mass spectrum.
-
Troubleshooting Step: Use high-purity solvents and meticulously clean all equipment. Run a blank sample (containing all components except your analyte) to identify any background contaminants.
-
Experimental Protocol: Quality Control of 15-Hexadecynoic Acid by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 15-Hexadecynoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the acquired spectrum with a reference spectrum or predicted chemical shifts to confirm the structure and assess purity.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Terminal Alkyne (-C≡CH) | ~1.94 | t | 1H |
| Methylene adjacent to alkyne (-CH₂-C≡CH) | ~2.18 | td | 2H |
| Methylene adjacent to carboxyl (-CH₂-COOH) | ~2.35 | t | 2H |
| Other methylene protons (-(CH₂)₁₂-) | ~1.25-1.65 | m | ~24H |
| Caption: Expected ¹H NMR chemical shifts for 15-Hexadecynoic acid in CDCl₃.[11] |
Logical Relationship for Troubleshooting Unexpected MS Peaks
Caption: A decision tree for troubleshooting unexpected mass spectrometry results.
Section 3: References
-
Benchchem. (n.d.). Technical Support Center: Minimizing Background Signal in Click Chemistry Reactions. Retrieved from
-
MedKoo Biosciences. (n.d.). 15-Hexadecynoic acid | CAS#99208-90-9. Retrieved from
-
BOC Sciences. (n.d.). 15-Hexadecynoic acid | CAS 99208-90-9. Retrieved from
-
Sigma-Aldrich. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from
-
ChemicalBook. (n.d.). 15-hexadecynoic acid | 99208-90-9. Retrieved from
-
DC Chemicals. (n.d.). 15-Hexadecynoic acid|CAS 99208-90-9. Retrieved from
-
Guidechem. (n.d.). 15-hexadecynoic acid 99208-90-9 wiki. Retrieved from
-
PMC. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from
-
CymitQuimica. (n.d.). hexadec-15-ynoic acid | CAS 99208-90-9. Retrieved from
-
ResearchGate. (2015, June 23). How to reduce unspecific binding in an intracellular click-reaction?. Retrieved from
-
ChemGulf. (2025, August 20). How should n - Octadecanoic acid be stored to maintain its stability?. Retrieved from
-
Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide. Retrieved from
-
IJSAT. (n.d.). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Metabolic Labeling with Alkynyl Fatty Acid Analogs. Retrieved from
-
NIH PubChem. (n.d.). 15-Hexadecynoic acid | C16H28O2 | CID 127256. Retrieved from
-
Creative Proteomics. (n.d.). Metabolic Labeling Techniques. Retrieved from
-
Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from
-
PMC NIH. (2010, July 21). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. Retrieved from
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. 15-hexadecynoic acid | 99208-90-9 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. medkoo.com [medkoo.com]
- 6. CAS 99208-90-9: hexadec-15-ynoic acid | CymitQuimica [cymitquimica.com]
- 7. ijsat.org [ijsat.org]
- 8. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. magritek.com [magritek.com]
Validation & Comparative
Technical Guide: 15-Hexadecynoic Acid vs. 17-Octadecynoic Acid in Palmitoylation Profiling
Executive Summary: The Specificity vs. Sensitivity Trade-off
In the metabolic labeling of S-acylated proteins, 15-Hexadecynoic acid (15-HDA) and 17-Octadecynoic acid (17-ODYA) are the two dominant bioorthogonal probes. While often used interchangeably, they are distinct metabolic tools with different physiological behaviors.
-
15-HDA (Alk-16) is the structural analog of Palmitate (C16) . It is the gold standard for studying S-palmitoylation with high fidelity to native chain length.
-
17-ODYA (Alk-18) is the structural analog of Stearate (C18) .[1] While it offers robust labeling intensity, it introduces a significant confounding variable: metabolic chain shortening .
The Bottom Line: Use 15-HDA when mapping the specific "palmitoylome" or validating C16-preference of a ZDHHC enzyme. Use 17-ODYA for broad discovery proteomics where maximizing signal intensity is prioritized over chain-length specificity, or when specifically investigating S-stearoylation.
Mechanistic Comparison: The Biological Logic
S-acylation is mediated by the ZDHHC family of acyltransferases, which exhibit varying degrees of fatty acid selectivity. The choice of probe dictates whether you are profiling the enzyme's preference or the cell's metabolic capacity.
Chemical Properties
| Feature | 15-Hexadecynoic Acid (15-HDA) | 17-Octadecynoic Acid (17-ODYA) |
| Carbon Chain | 16 Carbons (Palmitate mimic) | 18 Carbons (Stearate mimic) |
| Alkyne Position | Terminal ( | Terminal ( |
| Physiological Analog | Palmitic Acid (C16:[2][3]0) | Stearic Acid (C18:0) |
| Primary Utility | S-Palmitoylation profiling | S-Stearoylation & Broad Acylation |
| Solubility | Moderate (Requires BSA conjugation) | Lower (Strictly requires BSA/Ethanol) |
The Metabolic Trap: Beta-Oxidation
The most critical technical distinction is the intracellular fate of the probe. 17-ODYA is rapidly metabolized via mitochondrial
Implication: A protein labeled after incubation with 17-ODYA may actually be S-palmitoylated (C16) using the metabolized probe, rather than S-stearoylated (C18). This leads to false positives when claiming stearoylation specificity.
Figure 1: The Metabolic Fate of Alkynyl Probes.[4][5][6][7] Note that 17-ODYA can feed into the S-palmitoylation pathway via beta-oxidation, causing "cross-talk" in labeling results.
Experimental Workflow & Protocol
To ensure reproducibility, the labeling protocol must control for solubility and toxicity. The following workflow applies to both probes, with specific notes on concentration.
Phase A: Metabolic Labeling
-
Probe Preparation:
-
Dissolve 15-HDA or 17-ODYA in DMSO to create a 50 mM stock .
-
Critical Step: Saponify the probe or complex with BSA (Fatty Acid Free) to improve cellular uptake.
-
BSA Complexing: Dilute stock into 10% BSA/PBS (1:50 ratio) and sonicate/vortex at 37°C until clear.
-
-
Cell Incubation:
-
Treat cells at 20–100 µM final concentration.
-
Duration:
-
4–6 hours: For dynamic turnover studies (reduces metabolic interconversion).
-
12–24 hours: For maximal proteome coverage (steady-state).
-
-
-
Negative Control (Mandatory):
-
Incubate a parallel plate with 2-Bromopalmitate (2-BP) (50–100 µM) for 30 mins prior to probe addition. 2-BP competitively inhibits ZDHHCs.
-
Phase B: Lysate Preparation & Click Chemistry[3]
-
Lysis:
-
Wash cells 3x with ice-cold PBS.
-
Lyse in TEA-based buffer (50 mM Triethanolamine pH 7.4, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors).
-
Avoid: Tris buffers can chelate Copper (Cu), reducing Click efficiency.[3] If Tris is necessary, increase Cu concentration.
-
-
CuAAC Reaction (The "Click"):
-
Protein Input: 1–2 mg/mL lysate.
-
Reagents (Add in order):
-
Azide Tag: Biotin-Azide or Fluorophore-Azide (100 µM).
-
TBTA (Ligand): 100 µM (Premixed with CuSO4 recommended).
-
CuSO4: 1 mM.
-
TCEP: 1 mM (Freshly prepared).
-
-
Incubation: 1 hour at Room Temp (Protect from light).
-
Phase C: Validation (Hydroxylamine Cleavage)
To confirm the lipid is attached via a thioester (S-acylation) and not an amide (N-acylation), perform the Hydroxylamine (HA) Shift Assay .
-
Divide sample into two.
-
Treat one half with 1M Hydroxylamine (pH 7.4) and the other with 1M Tris (pH 7.4) .
-
Loss of signal in the HA-treated sample confirms S-palmitoylation.
Figure 2: Standardized Click Chemistry Workflow for Palmitoylation Profiling.
Comparative Performance Data
The following data summarizes the expected outcomes when comparing these probes directly.
| Metric | 15-HDA (C16) | 17-ODYA (C18) |
| Signal Intensity | High | Very High (often higher than C16) |
| Background Noise | Low | Moderate (due to metabolic products) |
| Chain Specificity | High (C16) | Low (C18 + C16 via oxidation) |
| ZDHHC Sensitivity | Preferred by ZDHHC3, ZDHHC7 | Preferred by ZDHHC5, ZDHHC17 |
| N-Myristoylation | No labeling | Rare labeling (via extensive shortening) |
| Toxicity | Low (<100 µM) | Low (<100 µM) |
Key Insight: In a study by Martin & Cravatt (2009), 17-ODYA was used effectively for global profiling, but they noted that 17-ODYA labeling profiles often overlap significantly with 15-HDA profiles due to the promiscuity of ZDHHCs and chain shortening.
Troubleshooting & Optimization
Issue: High Background in "Click" Control
-
Cause: Non-specific binding of the Azide dye or incomplete removal of free fatty acid probe.
-
Solution: Perform a Methanol/Chloroform precipitation after the click reaction but before streptavidin enrichment. This removes unreacted probe.
Issue: No Signal
-
Cause: Copper oxidation or TCEP instability.
-
Solution: Prepare TCEP fresh. Ensure the Click reaction is performed under inert atmosphere (N2) if possible, or simply ensure the buffer is not oxygen-saturated. Use a chelating ligand like TBTA or THPTA.
Issue: Determining Chain Preference
-
Protocol: To prove a protein is specifically stearoylated (C18) and not palmitoylated (C16):
References
-
Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.
-
Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745.
-
Gao, X., & Hannoush, R. N. (2014). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Cell Chemical Biology, 21(3), 284-299.
-
Thinon, E., Serwa, R. A., Broncel, M., Brannigan, J. A., Brassat, U., Harrison, A. W., ... & Tate, E. W. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. (Discusses chain length specificity and competition).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 6. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein S-Palmitoylation Analysis: 15-Hexadecynoic Acid (15-HDYA) versus Acyl-Biotin Exchange (ABE)
For researchers, scientists, and drug development professionals investigating the dynamic post-translational modification of protein S-palmitoylation, the choice of analytical methodology is paramount. This guide provides an in-depth, objective comparison of two widely adopted techniques: metabolic labeling with the palmitic acid analog 15-Hexadecynoic acid (15-HDYA) followed by click chemistry, and the chemical tagging approach of Acyl-Biotin Exchange (ABE). This document will dissect the fundamental principles, experimental workflows, and performance characteristics of each method, supported by experimental data and detailed protocols to empower informed decisions in your research endeavors.
The Significance of Protein S-Palmitoylation
Protein S-palmitoylation is a reversible lipid modification involving the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond.[1] This dynamic process is critical in regulating protein trafficking, subcellular localization, stability, and protein-protein interactions.[2] Dysregulation of S-palmitoylation is implicated in a host of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making its study a fertile ground for therapeutic intervention.[2]
At a Glance: 15-HDYA vs. ABE
| Feature | 15-Hexadecynoic Acid (15-HDYA) with Click Chemistry | Acyl-Biotin Exchange (ABE) |
| Principle | Metabolic incorporation of an alkyne-tagged palmitic acid analog into proteins, followed by bioorthogonal click chemistry for detection or enrichment.[3] | Chemical replacement of palmitate on cysteine residues with a biotin tag.[4] |
| Sample Type | Primarily live cells in culture capable of metabolic activity. | Tissues, cell lysates, and frozen samples.[2] |
| Detection | Primarily detects newly synthesized or dynamically turning over palmitoylated proteins. | Detects the total pool of palmitoylated proteins at a specific time point. |
| Throughput | High-throughput screening is feasible. | Can be adapted for higher throughput but is often more laborious for large sample numbers. |
| Specificity | High, due to the bioorthogonal nature of the click reaction.[5] | Prone to false positives from incomplete blocking of free cysteines.[4] |
| Sensitivity | Can be very sensitive for detecting dynamic palmitoylation. | High sensitivity for detecting the total palmitoylated protein pool.[6] |
| Quantitative Analysis | Amenable to quantitative proteomics using techniques like SILAC.[7] | Can be combined with SILAC or other labeling methods for quantitative analysis.[8] |
15-Hexadecynoic Acid (15-HDYA): Probing Dynamic Palmitoylation
The 15-HDYA method is a powerful "palmitate-centric" approach that leverages the cell's own metabolic machinery.[3] It involves introducing 15-HDYA, a palmitic acid analog with a terminal alkyne group, to cultured cells. This analog is incorporated into proteins by palmitoyl acyltransferases (PATs). The alkyne handle then serves as a bioorthogonal reactive group for "click chemistry," a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][9] This allows for the attachment of a reporter molecule, such as a fluorescent dye for imaging or a biotin tag for affinity purification and subsequent identification by mass spectrometry.[10]
Experimental Workflow: 15-HDYA with Click Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non-S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of protein palmitoylation in cultured hippocampal neurons by immunoprecipitation and acyl-biotin exchange (ABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel Protein Acylation with 15-Hexadecynoic Acid
For researchers, scientists, and drug development professionals, the study of protein acylation—a critical post-translational modification (PTM)—offers profound insights into cellular regulation.[1][2] This guide provides an in-depth, comparative analysis of validating protein acylation, with a focus on the powerful bioorthogonal chemical reporter, 15-Hexadecynoic acid (15-HDYA). We will explore the underlying principles, provide detailed experimental protocols, and compare this technique with established alternatives.
The Significance of Protein Acylation
Protein acylation is the covalent attachment of fatty acids to proteins, a modification that profoundly influences their function, localization, and stability.[3][4] This process is integral to a multitude of cellular pathways, including signal transduction and membrane trafficking.[3][5] Given its widespread importance, the ability to accurately detect and validate protein acylation is paramount for advancing our understanding of cellular biology and disease.
The Bioorthogonal Approach: Introducing 15-HDYA
Traditional methods for studying protein acylation, such as radioactive labeling, present significant challenges, including safety concerns and long exposure times.[5] The advent of bioorthogonal chemistry has revolutionized the field by providing safer and more efficient tools. 15-HDYA is a palmitic acid analog containing a terminal alkyne group.[5][6] This small modification allows the fatty acid to be metabolized by cells and incorporated into proteins by protein acyltransferases (PATs).[5] The alkyne handle then serves as a bioorthogonal reactive group for "click chemistry," enabling the attachment of a reporter molecule, such as a fluorophore or biotin, for detection and analysis.[3][7]
The 15-HDYA Experimental Workflow
The validation of protein acylation using 15-HDYA follows a multi-step process, each requiring careful consideration to ensure data integrity.
Diagram of the 15-HDYA Experimental Workflow
Caption: Overall workflow for 15-HDYA-based protein acylation analysis.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating essential controls to ensure the specificity of the results.
Materials:
-
15-Hexadecynoic acid (15-HDYA)
-
Cell culture reagents and appropriate cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Click chemistry reagents:
-
Azide-functionalized reporter (e.g., AFDye 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare a stock solution of 15-HDYA in DMSO.
-
Treat cells with the desired concentration of 15-HDYA (typically 25-100 µM) for 4-16 hours.
-
Crucial Control: Include a vehicle-only (DMSO) control to assess background signal.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS to remove excess 15-HDYA.
-
Lyse cells in a suitable buffer containing protease inhibitors. The choice of detergent is critical to solubilize membrane-associated proteins without disrupting the thioester bond of S-palmitoylation.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction cocktail. A typical reaction mixture includes the azide-reporter, CuSO4, THPTA ligand, and freshly prepared sodium ascorbate.[8][9]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
SDS-PAGE and In-Gel Fluorescence Imaging:
-
Add SDS-PAGE sample buffer to the reaction mixture and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
-
Data Interpretation and Validation:
-
A specific signal for acylated proteins should be observed in the 15-HDYA-treated sample but not in the DMSO control.
-
To further validate a specific protein of interest, immunoprecipitation can be performed prior to the click reaction, followed by in-gel fluorescence or western blotting.
-
Comparative Analysis of Acylation Detection Methods
While 15-HDYA offers significant advantages, it's essential to understand its performance in the context of other available methods.
| Feature | 15-HDYA with Click Chemistry | Radioactive Labeling ([3H]-Palmitate) | Antibody-Based Detection (Western Blot) | Acyl-Biotin Exchange (ABE) |
| Principle | Metabolic labeling with a bioorthogonal fatty acid analog followed by chemical ligation to a reporter. | Metabolic labeling with a radiolabeled fatty acid. | Use of antibodies specific to an acylated protein or a pan-acylation antibody. | Chemical cleavage of thioester bonds and subsequent biotinylation of the free cysteine. |
| Sensitivity | High | High, but requires long exposure times. | Variable, depends on antibody quality. | Moderate to High |
| Specificity | High, with proper controls. | High | Can have off-target binding. | Specific for S-acylation. |
| Safety | Non-radioactive, requires handling of copper catalyst. | Radioactive, requires specialized handling and disposal. | Generally safe. | Requires use of hydroxylamine. |
| Ease of Use | Moderate, requires multiple steps. | Cumbersome, long exposure times. | Relatively straightforward. | Multi-step and technically demanding. |
| Downstream Compatibility | Compatible with fluorescence imaging, western blot, and mass spectrometry. | Primarily autoradiography. | Western blotting, ELISA. | Biotin-based enrichment for mass spectrometry. |
Designing a Self-Validating Experiment: The Importance of Controls
To ensure the trustworthiness of your findings, a robust set of controls is non-negotiable.
-
Negative Control: Cells treated with the vehicle (DMSO) alone should not produce a signal after the click reaction. This control establishes the background fluorescence.
-
Positive Control: If a known acylated protein is available, it can be used to confirm that the labeling and click reaction are working efficiently.
-
Competition Experiment: Co-incubation of cells with 15-HDYA and an excess of the natural fatty acid (palmitic acid) should reduce the signal from 15-HDYA incorporation, demonstrating the specificity of the enzymatic process.
-
No-Click-Reaction Control: A sample of 15-HDYA-labeled lysate that does not undergo the click reaction should not produce a signal, confirming that the fluorescence is due to the chemical ligation.
Diagram of the Click Chemistry Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient 15-HDYA labeling- Incomplete click reaction- Low abundance of the target protein | - Optimize 15-HDYA concentration and incubation time.- Use freshly prepared sodium ascorbate; optimize catalyst concentration.- Increase the amount of protein lysate; consider enrichment by immunoprecipitation. |
| High Background | - Non-specific binding of the reporter- Impure reagents | - Perform a protein precipitation step (e.g., methanol/chloroform) after the click reaction.- Use high-quality, purified reagents. |
| Smeared Bands on Gel | - Protein degradation- Incomplete denaturation | - Ensure adequate protease inhibitors in the lysis buffer.- Optimize sample buffer composition and heating time/temperature. |
Conclusion
Validating novel protein acylation is a multifaceted process that demands rigorous experimental design and careful interpretation of data. 15-Hexadecynoic acid, in conjunction with click chemistry, provides a powerful, non-radioactive method for the sensitive and specific detection of acylated proteins.[5] By employing the detailed protocols and robust controls outlined in this guide, researchers can confidently investigate the role of protein acylation in their systems of interest. The versatility of this technique, allowing for downstream analysis by fluorescence imaging, western blotting, and mass spectrometry, ensures its continued prominence in the field of post-translational modification research.
References
-
Driscoll, J. D., & Strader, C. D. (2014). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. In Methods in Molecular Biology (Vol. 1174, pp. 211–221). Humana Press. [Link]
-
Shang, S., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy. [Link]
-
Creative Diagnostics. (n.d.). Protein Acylation. [Link]
-
Morral, C., Stanisavljevic, J., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. STAR Protocols. [Link]
-
Hannouch, Z., & Hang, H. C. (2016). Chemical Reporters for Exploring Protein Acylation. Current Opinion in Chemical Biology. [Link]
-
Yuan, X., & Hang, H. C. (2017). Chemical Methods for Monitoring Protein Fatty Acylation. In Chemical and Synthetic Approaches in Membrane Biology. Springer Protocols Handbooks. [Link]
-
Christensen, D. G., et al. (2016). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio. [Link]
Sources
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- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 5. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bioorthogonal chemical reporter for fatty acid synthase–dependent protein acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com.cn [confluore.com.cn]
Safety Operating Guide
Operational Guide: Handling 15-Hexadecynoic Acid in Proteomic Workflows
Executive Summary & Scientific Context
Compound Identity: 15-Hexadecynoic Acid (Alkynyl Palmitic Acid) Primary Application: Metabolic labeling of palmitoylated proteins (Bioorthogonal "Click" Chemistry).[1][2]
As a Senior Application Scientist, I often see researchers treat fatty acid probes with casual familiarity. However, 15-Hexadecynoic acid is not just a lipid; it is a high-fidelity metabolic reporter. While its acute toxicity is lower than volatile organic solvents, its handling requires a System-Level Safety Approach .
You are not just protecting yourself from the chemical; you are protecting the chemical from environmental contaminants (keratins, oxidation) and ensuring the integrity of downstream mass spectrometry data. This guide integrates personnel safety with experimental rigor.
Risk Assessment & Hazard Profiling
While Safety Data Sheets (SDS) often classify long-chain fatty acids as "Low Hazard" or "Irritant," this classification is insufficient for laboratory workflows involving organic solvents and transition metal catalysts.
| Hazard Category | Classification | Contextual Risk |
| Chemical | Skin/Eye Irritant (Category 2/2A) | Fatty acids can penetrate skin barriers, especially when dissolved in DMSO or Ethanol. |
| Physical | Combustible Solid | Finely divided powder can be a dust explosion hazard, though rare in mg-scale research quantities. |
| Experimental | "Click" Reagents | This probe is often reacted with Azides using Copper(I) catalysts, which are significantly more toxic than the lipid itself. |
| Sample Integrity | Oxidation Sensitive | The terminal alkyne is relatively stable, but the aliphatic chain is subject to oxidation if stored improperly (-20°C is required). |
PPE Matrix: The "Self-Validating" Protocol
A "self-validating" PPE system means that your protective gear also serves as a check against experimental error (e.g., using colored gloves to visualize powder contamination).
Primary PPE Requirements
| Component | Specification | Rationale (Causality) |
| Hand Protection | Nitrile Gloves (0.11mm min) | Latex is permeable to DMSO (the standard solvent for this probe). Nitrile provides chemical resistance and prevents lipid transfer from skin to sample (keratin contamination). |
| Eye Protection | Safety Glasses w/ Side Shields | Essential when solubilizing. DMSO solutions can splash, carrying the fatty acid rapidly across mucous membranes. |
| Respiratory | Fume Hood (Recommended) | While not volatile, the powder is light and static-prone. Weighing inside a hood prevents inhalation of dust and loss of expensive material. |
| Body Defense | Cotton Lab Coat (High Neck) | Synthetic fibers can melt if a flash fire occurs (rare but possible with organic solvents). High neck protects against splashes during sonication. |
Operational Workflow: Step-by-Step
Phase A: Retrieval & Thawing (The "Condensation" Rule)
-
Protocol: Remove the vial from -20°C storage. Do NOT open immediately.
-
Why: Opening a cold vial introduces atmospheric moisture, which condenses on the lipid. Water interferes with solubilization and can quench downstream copper-catalyzed reactions.
-
Action: Allow vial to equilibrate to room temperature (approx. 15–20 mins) in a desiccator if available.
Phase B: Weighing & Solubilization
-
Static Control: Fatty acid powders are static-prone. Use an anti-static gun or a polonium strip near the balance if the powder "jumps."
-
Solvent Choice: Dissolve in anhydrous DMSO or Ethanol.
-
Note: If using DMSO, recognize that DMSO penetrates skin instantly, carrying the 15-Hexadecynoic acid with it. Double-gloving is recommended during this step.
-
-
Sonication: The lipid may require mild sonication (bath sonicator, 35-40°C) to fully dissolve. Ensure the vial is sealed with Parafilm to prevent solvent evaporation.
Phase C: The "Click" Reaction Context
When performing the conjugation (e.g., with Biotin-Azide):
-
Copper Hazard: If using CuSO4/THPTA, add face protection (face shield) if working with volumes >50mL, as copper is an environmental toxin and severe eye irritant.
-
Waste Segregation: Do not mix Copper-containing waste with standard organic waste.
Disposal & Environmental Compliance
Never dispose of fatty acid probes down the drain. They are organic contaminants that can disrupt water treatment biofilms.
-
Solid Waste: Contaminated weigh boats, pipette tips, and dry powder residues go into Solid Hazardous Waste .
-
Liquid Waste (Unreacted): Dispose of DMSO/Ethanol stock solutions in Organic Solvent Waste (Halogen-free) .
-
Liquid Waste (Post-Click): If the reaction mixture contains Copper, dispose in Heavy Metal / Aqueous Waste , depending on your institution's specific coding.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling 15-Hexadecynoic acid, linking physical state to specific safety actions.
Figure 1: Operational flowchart for handling 15-Hexadecynoic acid, emphasizing the divergence in disposal paths based on the inclusion of Click Chemistry catalysts.
References
-
National Institutes of Health (PubChem). (n.d.). 15-Hexadecynoic Acid Compound Summary. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
